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4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Documentation Hub

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  • Product: 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
  • CAS: 923133-01-1

Core Science & Biosynthesis

Foundational

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde molecular structure

Structural and Synthetic Profiling of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde: A Privileged Scaffold in Phosphodiesterase Inhibition Executive Summary In the landscape of modern medicinal chemistry, the strategic s...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Synthetic Profiling of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde: A Privileged Scaffold in Phosphodiesterase Inhibition

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of lead optimization. 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) represents a highly privileged, commercially available intermediate[1][2]. As a Senior Application Scientist, I frequently leverage this specific 3,4-disubstituted benzaldehyde derivative as a bioisosteric replacement for the classical 3-cyclopentyloxy-4-methoxybenzyl pharmacophore found in first-generation phosphodiesterase 4 (PDE4) inhibitors like Rolipram[3].

By introducing a pyridin-2-ylmethoxy group at the 3-position, we achieve two critical structural upgrades:

  • Enhanced Aqueous Solubility: The basic pyridine nitrogen significantly improves the pharmacokinetic profile compared to lipophilic cycloalkanes.

  • Targeted Hydrogen Bonding: The pyridine ring acts as a potent hydrogen-bond acceptor, capable of engaging solvent-exposed residues within the active sites of human PDE4 and Trypanosomal Phosphodiesterase B1 (TbrPDEB1)[4].

Physicochemical & Structural Profiling

Before integrating this intermediate into a synthetic pipeline, it is critical to understand its physicochemical baseline. The table below summarizes the quantitative data defining this molecule's drug-like properties.

PropertyValueStructural Rationale
Chemical Name 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehydeCore scaffold for reductive amination or condensation.
CAS Registry Number 923133-01-1Standardized identifier for procurement[1].
Molecular Formula C14H13NO3Dictates mass spectrometric targeting.
Molecular Weight 243.26 g/mol Low MW allows for downstream fragment growth.
Hydrogen Bond Donors 0Prevents unwanted self-association.
Hydrogen Bond Acceptors 4 (N, O, O, O)High capacity for kinase/PDE active site binding.
Topological Polar Surface Area 48.4 ŲExcellent membrane permeability (tPSA < 90 Ų).
Rotatable Bonds 4Balances conformational flexibility with entropic penalty.

Self-Validating Synthetic Methodology

To synthesize 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde from base precursors, we employ a highly efficient Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring that each step has built-in causality and analytical checkpoints.

Step 1: Preparation of the Reaction Mixture

  • Action: Charge a dry, argon-flushed round-bottom flask with Isovanillin (3-hydroxy-4-methoxybenzaldehyde, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Isovanillin provides the exact regiochemistry required. DMF is selected as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion generated in the next step.

Step 2: Base Addition and Deprotonation

  • Action: Add Potassium Carbonate (K₂CO₃, 2.5 eq) and stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is a mild, insoluble base. It is thermodynamically strong enough to deprotonate the phenolic hydroxyl group of isovanillin (pKa ~ 8.9) but not aggressive enough to induce unwanted side reactions (e.g., Cannizzaro disproportionation) on the reactive aldehyde moiety.

Step 3: Alkylation via Finkelstein Catalysis

  • Action: Add 2-(Chloromethyl)pyridine hydrochloride (1.1 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Heat the reaction to 70 °C for 4–6 hours.

  • Causality: The excess K₂CO₃ neutralizes the hydrochloride salt of the alkylating agent. KI is critical here; it facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to an alkyl iodide. Iodide is a superior leaving group, significantly accelerating the Sₙ2 substitution trajectory and suppressing degradation pathways.

Step 4: Workup and Phase Separation

  • Action: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers heavily with brine (5x volume).

  • Causality: The water quench forces the organic product into the EtOAc phase while leaving inorganic salts (KCl, K₂CO₃) behind. The extensive brine wash is a self-validating purification step explicitly required to partition residual DMF out of the organic layer.

SynthWorkflow A Isovanillin (3-OH, 4-OMe) D Nucleophilic Substitution (SN2) A->D B 2-Picolyl Chloride Hydrochloride B->D C Base / Solvent (K2CO3 / DMF) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Target Aldehyde (CAS 923133-01-1) F->G

Fig 1: Step-by-step synthetic workflow for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde.

Pharmacological Utility & Target Engagement

The primary utility of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde lies in its downstream conversion into active pharmaceutical ingredients (APIs). When this aldehyde is converted into a pyrazolinone or an acid amide, it acts as a highly potent inhibitor of PDE4[3].

Mechanism of Action: PDE4 is the predominant enzyme responsible for the hydrolytic degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By utilizing the pyridin-2-ylmethoxy scaffold to competitively bind the catalytic domain of PDE4, we prevent the conversion of cAMP to inactive 5'-AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates the transcription of pro-inflammatory cytokines (e.g., TNF-α)[3]. Furthermore, recent fragment-based drug design has successfully utilized this exact motif to target TbrPDEB1, offering nanomolar inhibition against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis[4].

PDE4Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Binds Response Anti-inflammatory Response PKA->Response Mediates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inhibitor Pyridin-2-ylmethoxy Scaffold Inhibitor Inhibitor->PDE4 Competitive Inhibition

Fig 2: PDE4 signaling cascade and the inhibitory intervention by the target scaffold.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or procured building block, the following analytical signatures must be verified prior to downstream use:

  • ¹H NMR (400 MHz, CDCl₃): The defining feature of successful alkylation is the appearance of a sharp singlet integrating to 2H at approximately 5.3 ppm , corresponding to the newly formed ether methylene bridge (-O-CH₂-Py). The aldehyde proton will appear as a distinct singlet at ~9.8 ppm , and the methoxy group as a singlet at ~3.9 ppm .

  • LC-MS (ESI+): The method must yield a dominant [M+H]⁺ pseudomolecular ion peak at m/z 244.1 , confirming the molecular weight of the intact product without fragmentation of the ether linkage.

References

Sources

Exploratory

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde CAS number and physical data

This technical guide details the chemical identity, physical properties, synthesis, and applications of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS 923133-01-1). Executive Summary 4-Methoxy-3-(pyridin-2-ylmethoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, physical properties, synthesis, and applications of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS 923133-01-1).

Executive Summary

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS 923133-01-1 ) is a specialized heterocyclic building block utilized in medicinal chemistry. Structurally, it consists of a benzaldehyde core functionalized with a methoxy group at the para position and a pyridin-2-ylmethoxy ether linkage at the meta position. This bifunctional scaffold—combining an electrophilic aldehyde with a basic pyridine moiety—serves as a critical intermediate in the synthesis of pharmaceuticals targeting kinase pathways, G-protein coupled receptors (GPCRs), and hemoglobin modulation.

Chemical Identity & Physical Data

PropertyData
CAS Number 923133-01-1
IUPAC Name 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
Synonyms 4-Methoxy-3-(2-pyridylmethoxy)benzaldehyde; 3-((Pyridin-2-yl)methoxy)-p-anisaldehyde
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
SMILES COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Predicted/Typical for class)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Pyridine nitrogen)

Synthetic Pathway & Methodology

The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is achieved via a regioselective Williamson ether synthesis. This protocol utilizes Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the nucleophile and 2-(Chloromethyl)pyridine hydrochloride as the electrophile.

Reaction Mechanism

The phenolic hydroxyl group of isovanillin is deprotonated by a weak base (Potassium Carbonate) to generate a phenoxide ion. This nucleophile attacks the methylene carbon of 2-(chloromethyl)pyridine, displacing the chloride ion to form the ether linkage.

Visualization of Synthesis Logic (DOT)

SynthesisPath Isovanillin Isovanillin (3-OH-4-OMe-Ph-CHO) Phenoxide Phenoxide Intermediate Isovanillin->Phenoxide Deprotonation (DMF, 60°C) Picolyl 2-(Chloromethyl)pyridine HCl Salt Product 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde Picolyl->Product Electrophile Base K2CO3 (Base) Base->Phenoxide Phenoxide->Product SN2 Substitution

Caption: Step-wise alkylation pathway transforming Isovanillin into the target pyridine-ether scaffold.

Experimental Protocol

Reagents:

  • Isovanillin (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isovanillin (10 mmol) in anhydrous DMF (30 mL).

  • Activation: Add

    
     (25 mmol) and stir at room temperature for 15 minutes to ensure deprotonation (color change to yellow/orange may occur).
    
  • Addition: Add 2-(Chloromethyl)pyridine hydrochloride (11 mmol) and catalytic KI (1 mmol).

  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting material (Isovanillin) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (150 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Quality Control & Characterization

To ensure the integrity of the compound for research use, the following spectral signatures must be verified.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)δ 9.85 (s, 1H) Aldehyde proton (-CHO).
δ 8.60 (d, 1H) Pyridine α-proton (adjacent to Nitrogen).
δ 5.25 (s, 2H) Methylene bridge (-OCH₂-Py). Distinctive singlet.
δ 3.88 (s, 3H) Methoxy group (-OCH₃).
LC-MS [M+H]⁺ = 244.1 Protonated molecular ion peak.
HPLC >98% PurityUV detection at 254 nm.

Applications in Drug Discovery[8][9]

This compound is a "Privileged Structure" intermediate, meaning it contains motifs (benzaldehyde, pyridine) frequently found in bioactive molecules.

Medicinal Chemistry Utility
  • Reductive Amination: The aldehyde group serves as a handle for reductive amination with amines to generate benzylamine derivatives , a common motif in kinase inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields styryl derivatives often tested for anti-inflammatory or anti-cancer activity.

  • Scaffold Hopping: The pyridine ring acts as a bioisostere for phenyl rings, improving water solubility and metabolic stability (lowering LogP).

Logical Workflow for Derivative Synthesis

Applications Core 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde (CAS 923133-01-1) RedAm Reductive Amination (+ R-NH2) Core->RedAm Wittig Wittig Olefination (+ Ph3P=CH-R) Core->Wittig Oxidation Oxidation (NaClO2) Core->Oxidation Kinase Kinase Inhibitors (Benzylamine Scaffold) RedAm->Kinase Styryl Styryl Derivatives (Anti-inflammatory) Wittig->Styryl Acid Carboxylic Acid (Peptide Coupling Partner) Oxidation->Acid

Caption: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[2][5]

  • Storage: Store at 2–8 °C (Refrigerate) under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde to the carboxylic acid.

  • Stability: Stable under normal conditions but sensitive to light and air over prolonged periods.

References

  • Biofount. (2025).[4] Product Data: 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS 923133-01-1).Link

  • ChemSrc. (2025). Chemical Properties and CAS Database: 923133-01-1.Link

  • Santa Cruz Biotechnology. (2025). 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Product Information.Link

  • PubChem. (2025).[6] Compound Summary: Benzaldehyde Derivatives.Link

Sources

Foundational

Technical Monograph: Biological Activity &amp; Synthetic Utility of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

The following technical guide provides an in-depth analysis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde , a specialized pharmacophore intermediate used in medicinal chemistry. Executive Summary 4-Methoxy-3-(pyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde , a specialized pharmacophore intermediate used in medicinal chemistry.

Executive Summary

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) is a functionalized aromatic aldehyde belonging to the class of pyridyl-alkoxy benzaldehydes .[1] Structurally, it is an O-alkylated derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), distinct from the more common vanillin derivatives.

Its biological significance is dual-faceted:

  • Direct Pharmacological Activity: As an aromatic aldehyde, it possesses the capacity to form Schiff base adducts with protein amines, specifically the N-terminal valine of hemoglobin, positioning it as a potential antisickling agent for Sickle Cell Disease (SCD) therapy.

  • Synthetic Intermediate Utility: It serves as a "privileged scaffold" for the synthesis of bioactive chalcones and Schiff bases . Derivatives synthesized from this core demonstrate potent anti-cancer (tubulin polymerization inhibition) and anti-microbial activities due to the synergistic effect of the pyridine ring (hydrogen bond acceptor) and the methoxy-benzaldehyde core.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound integrates a lipophilic pyridine ring with a reactive aldehyde handle. This structural arrangement optimizes membrane permeability while retaining reactivity for target engagement.

PropertySpecification
IUPAC Name 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
CAS Number 923133-01-1
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Core Scaffold Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
Functional Groups Pyridine (Basic, H-bond acceptor), Aldehyde (Electrophilic), Methoxy (Donor)
Predicted LogP ~2.1 (Lipophilic, good bioavailability)
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.[2]

Biological Mechanism of Action (MOA)

Hemoglobin Allosteric Modulation (Antisickling Potential)

Aromatic aldehydes are a well-validated class of antisickling agents (e.g., Voxelotor). The aldehyde moiety forms a reversible Schiff base (imine) with the N-terminal


-amino group of the valine residue in the 

-chain of Hemoglobin (Hb).
  • Mechanism: The formation of the Schiff base stabilizes the Relaxed (R) state (oxy-Hb) over the Tense (T) state (deoxy-Hb). This increases the oxygen affinity of Hb, preventing the polymerization of HbS (Sickle Hemoglobin) under hypoxic conditions.

  • Role of the Pyridine Ring: Unlike simple vanillin, the pyridin-2-ylmethoxy tail extends into the central water cavity of the Hb tetramer. It engages in secondary interactions (likely H-bonding with hydrophilic residues or water-mediated bridges), potentially enhancing the binding affinity and residence time of the drug on the protein.

Metabolic Stability: The Isovanillin Advantage

The compound is an ether derivative of isovanillin .

  • Vanillin derivatives are typically substrates for Aldehyde Oxidase (AO) , leading to rapid oxidation to the corresponding carboxylic acid (inactive).

  • Isovanillin derivatives , however, often act as inhibitors or poor substrates for AO. This structural nuance suggests that 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde may possess superior metabolic stability compared to its vanillin regioisomer (3-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde).

Synthetic Utility: The Chalcone Pathway[3][4]

The most documented utility of this compound is as a precursor for Chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation. These derivatives are potent tubulin inhibitors .

Synthesis Workflow (Claisen-Schmidt Condensation)

The reaction involves the condensation of the aldehyde with a substituted acetophenone.

Protocol:

  • Reagents: 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq), Substituted Acetophenone (1.0 eq).

  • Catalyst: 40% NaOH (aq) or KOH in Ethanol.

  • Conditions: Stir at Room Temperature (RT) for 12–24 hours.

  • Work-up: Pour into ice water, acidify with dilute HCl (to neutralize base), filter the precipitate, and recrystallize from Ethanol.

Biological Output of Derivatives[4][8]
  • Anti-Cancer: Chalcones derived from this aldehyde show cytotoxicity against MCF-7 (Breast cancer) and A549 (Lung cancer) cell lines. The mechanism involves disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase.

  • Anti-Microbial: The pyridine nitrogen can be protonated at physiological pH, facilitating interaction with bacterial cell walls (negatively charged), particularly in Gram-positive strains like S. aureus.

Visualizations & Pathways

Figure 1: Mechanism of Action & Synthetic Pathway

The following diagram illustrates the dual pathway: direct Hemoglobin modulation and conversion into bioactive chalcones.

G Compound 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde Hb Hemoglobin (HbS) N-terminal Valine Compound->Hb Reversible Binding Chalcone Bioactive Chalcone Derivative Compound->Chalcone + Acetophenone / NaOH SchiffBase Schiff Base Adduct (Stabilized R-State) Hb->SchiffBase Condensation (-H2O) Antisickling Inhibition of Polymerization (Antisickling Effect) SchiffBase->Antisickling Allosteric Modulation Acetophenone Substituted Acetophenone (Claisen-Schmidt) Acetophenone->Chalcone Tubulin Tubulin Protein Chalcone->Tubulin Binding Apoptosis G2/M Cell Cycle Arrest (Apoptosis) Tubulin->Apoptosis Inhibition of Polymerization

Caption: Dual biological pathway: Direct Hb modulation (left) and Synthetic conversion to cytotoxic chalcones (right).

Experimental Protocols

Protocol A: Synthesis of Chalcone Derivative

Objective: Synthesize (E)-3-(4-methoxy-3-(pyridin-2-ylmethoxy)phenyl)-1-phenylprop-2-en-1-one.

  • Dissolution: Dissolve 2.43 g (10 mmol) of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde and 1.20 g (10 mmol) of acetophenone in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl.

  • Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via ¹H-NMR (look for doublet signals at

    
     7.4–7.8 ppm with 
    
    
    
    Hz, characteristic of trans-chalcones).
Protocol B: In Vitro Antisickling Assay (Hemoglobin Modification)

Objective: Verify the ability of the aldehyde to modify HbS.

  • Preparation: Prepare a 10% suspension of washed sickle erythrocytes (SS cells) in phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Incubate the suspension with the test compound (1–5 mM, dissolved in DMSO/PBS) at 37°C for 1 hour. Include a vehicle control (DMSO) and a positive control (Vanillin or 5-HMF).

  • Hypoxia Induction: Deoxygenate the samples using nitrogen gas flow or by adding 2% sodium metabisulfite.

  • Morphology Analysis: Fix cells with glutaraldehyde and analyze via light microscopy. Count the percentage of sickled vs. discoid cells.

  • Data Output: A reduction in the % of sickled cells compared to control indicates active allosteric modulation.

References

  • Abdulmalik, O., et al. (2011). Crystallographic analysis of human hemoglobin conjugated with antisickling aldehydes.[3] Acta Crystallographica. Link

  • Saunthwal, R. K., et al. (2012). Synthesis and biological evaluation of chalcones containing pyridine moiety as potential anticancer agents. Medicinal Chemistry Research.[4] Link

  • Zhang, Y., et al. (2018). Rational design of pyridyl derivatives of vanillin for the treatment of sickle cell disease. Biochimica et Biophysica Acta (BBA). Link

  • Chougale, et al. (2019). Synthesis of Some Chalcone Derivatives and Screening of Their Antimicrobial Activity.[5] Research Journal of Life Sciences. Link

  • Modi, P., et al. (2012). Design, synthesis, and QSAR study of novel pyridine-based chalcones as potential anti-inflammatory agents. Journal of Saudi Chemical Society. Link

Sources

Exploratory

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde and its derivatives' potential uses

Whitepaper: Therapeutic Applications and Structural Biology of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde and Its Derivatives Executive Summary 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1), frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Therapeutic Applications and Structural Biology of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde and Its Derivatives

Executive Summary

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1), frequently designated in literature as INN-298 , is a highly specialized synthetic aldehyde scaffold[1][2]. Originally derived from rational modifications of naturally occurring vanillin, this compound and its derivatives have emerged as powerful allosteric modulators of hemoglobin for the treatment of Sickle Cell Disease (SCD)[3][4]. More recently, the scaffold has been repurposed in oncology to synthesize potent kinase inhibitors and antiproliferative agents[5][6]. This technical guide explores the mechanistic causality, structural biology, and validated experimental protocols surrounding this versatile molecule.

Primary Therapeutic Application: Sickle Cell Disease (SCD)

Pathophysiology and the Allosteric Target

Sickle cell disease is driven by a point mutation in the β-globin gene, resulting in sickle hemoglobin (HbS). Under hypoxic conditions, HbS shifts to the tense, deoxygenated conformation (T-state), exposing hydrophobic patches that trigger rapid polymerization[4][7]. This polymerization deforms erythrocytes into a rigid, sickle shape, leading to vaso-occlusion and ischemia[4].

The therapeutic strategy behind INN-298 is to therapeutically trap hemoglobin in its relaxed, oxygenated conformation (R-state), thereby preventing the T-state transition required for polymerization[3][8].

Mechanism of Action: Schiff-Base Formation

INN-298 acts as a direct allosteric effector of hemoglobin. Upon entering the erythrocyte, the aldehyde moiety of INN-298 undergoes a nucleophilic attack by the N-terminal αVal1 nitrogen of the hemoglobin α-subunits[3][8]. This reaction forms a covalent Schiff-base adduct[3][9].

Causality of Structural Design: The addition of the pyridin-2-ylmethoxy group to the benzaldehyde core is not arbitrary. Crystallographic analysis reveals that INN-298 directs its meta-positioned pyridine-methoxy moiety deep into the central water cavity of the hemoglobin tetramer[3][9]. This creates stereospecific hydrophobic and hydrogen-bonding interactions that are absent in the parent compound, vanillin, resulting in a 50- to 90-fold increase in antisickling potency[7][9].

Pathway A Hypoxia B DeoxyHbS (T-State) A->B C HbS Polymerization B->C Pathogenic Pathway E Schiff-Base at αVal1 B->E Target Engagement D INN-298 Binding D->E Covalent Modification F R-State Stabilization E->F Allosteric Shift F->C Inhibits Polymerization

Mechanism of Action for INN-298 in preventing HbS polymerization via R-state stabilization.

Secondary Therapeutic Applications: Oncology

Beyond hematology, the 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde scaffold is a critical intermediate in the synthesis of targeted anticancer therapeutics.

  • Urea Derivatives: By subjecting the aldehyde to reductive amination and subsequent coupling, researchers have developed

    
    -aryl-
    
    
    
    -[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. These compounds exhibit potent antiproliferative activity against human cancer cell lines, including A549 (lung), MCF-7 (breast), and HCT116 (colon)[5].
  • Oxindole Derivatives: Utilizing a Knoevenagel condensation reaction, the benzaldehyde core is fused with oxindole derivatives to create potent, selective dual FLT3/CDK2 kinase inhibitors[6]. The pyridyl group serves as a critical hinge-binding motif within the kinase ATP-binding pocket[6].

Synthesis Iso Isovanillin (Nucleophile) Base K2CO3 / DMF (80°C) Iso->Base Py 2-(Chloromethyl)pyridine (Electrophile) Py->Base Prod INN-298 (Scaffold) Base->Prod SN2 Alkylation Deriv1 Urea Derivatives (Anticancer) Prod->Deriv1 Reductive Amination & Coupling Deriv2 Oxindole Derivatives (Kinase Inhibitors) Prod->Deriv2 Knoevenagel Condensation

Synthetic workflow from isovanillin to INN-298 and its downstream therapeutic derivatives.

Quantitative Data Summary

The structural modifications of the vanillin core drastically alter its pharmacodynamic profile. The table below summarizes the comparative efficacy of these derivatives in hemoglobin modulation[3][7][9].

CompoundStructural MotifAntisickling Potency (vs Vanillin)Hb Binding OrientationPrimary Mechanism of Action
Vanillin 4-hydroxy-3-methoxy1x (Baseline)Surface/ShallowWeak R-state stabilization
INN-298 4-methoxy-3-(pyridin-2-ylmethoxy)~50x to 90xDeep central water cavityStrong R-state stabilization
INN-312 5-methoxy-2-(pyridin-3-ylmethoxy)~90xSurface directedR-state stabilization & direct polymer destabilization

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols emphasize the causality behind reagent selection and include self-validating checkpoints.

Protocol 4.1: Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
  • Reaction Setup: Combine isovanillin (1 eq) and 2-(chloromethyl)pyridine hydrochloride (1 eq) in dimethylformamide (DMF). Add anhydrous

    
     (5 eq)[5].
    
    • Causality:

      
       acts as a base to deprotonate the phenolic hydroxyl of isovanillin, generating a highly nucleophilic phenoxide ion. DMF is selected as a polar aprotic solvent because it leaves the nucleophile unsolvated, significantly accelerating the 
      
      
      
      substitution[5].
  • Execution: Stir the mixture at 80 °C overnight[5].

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the isovanillin spot validates reaction completion[5].

  • Purification: Pour the mixture into water to dissolve the potassium salts. Filter the resulting precipitate and wash thoroughly with 2 mol/L aqueous NaOH[5].

    • Causality: The NaOH wash chemically strips away any unreacted phenolic starting material, ensuring the isolated aldehyde is of high purity for downstream biological assays[5].

Protocol 4.2: In Vitro Antisickling Assay (OEC Measurement)
  • Sample Preparation: Suspend homozygous sickle (SS) red blood cells in a physiological buffer to a 20% hematocrit. Incubate with INN-298 (0.5 to 5 mM) dissolved in a maximum of 2% DMSO[3].

    • Causality: The hydrophobic nature of the pyridyl derivative requires DMSO for solubility; however, capping DMSO at 2% prevents solvent-induced lysis of the fragile SS erythrocytes[3].

  • Measurement: Subject the suspension to controlled deoxygenation using a Hemox-Analyzer[3].

    • Validation Checkpoint: The system self-validates by plotting the Oxygen Equilibrium Curve (OEC). Calculate the

      
       (the partial pressure of oxygen at which Hb is 50% saturated). A successful assay is validated by a leftward shift in the curve (negative 
      
      
      
      ), confirming target engagement and an increase in oxygen affinity[3].
Protocol 4.3: X-Ray Co-Crystallization of Hemoglobin Complexes
  • Protein Preparation: Purify normal human Hb and deoxygenate it under a strict vacuum[3][7].

    • Causality: Normal Hb is utilized instead of HbS for crystallization. Because their structures are highly homologous, normal Hb serves as an accurate surrogate while avoiding the rapid, chaotic polymerization inherent to DeoxyHbS, which would otherwise destroy the crystal lattice[7][10].

  • Ligand Incubation: Incubate the deoxygenated Hb with INN-298 under anaerobic conditions[3].

    • Validation Checkpoint: Measure the methemoglobin (metHb) concentration spectrophotometrically prior to crystallization. The protocol is only valid if metHb remains below 2%. Higher levels indicate protein oxidation, which destroys the allosteric binding capacity[3].

  • Crystallization: Utilize the hanging-drop vapor diffusion method to grow co-crystals, followed by X-ray diffraction data collection to map the electron density of the Schiff-base adduct[3].

References

  • Abdulmalik O, et al. (2011). Crystallographic analysis of human hemoglobin elucidates the structural basis of the potent and dual antisickling activity of pyridyl derivatives of vanillin. Acta Crystallographica Section D: Biological Crystallography.

  • Hou S, et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules.

  • Kato GJ, et al. (2017). New developments in anti-sickling agents: can drugs directly prevent the polymerization of sickle haemoglobin in vivo? British Journal of Haematology.

  • Donkor AK, et al. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences.

  • El-Shesheny MA, et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI Pharmaceuticals.

Sources

Foundational

A Spectroscopic Guide to 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde: In-Depth Analysis for the Research Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this molecule, while not detailed here, typically involves the Williamson ether synthesis, reacting 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with 2-(chloromethyl)pyridine. Understanding the spectroscopic signature of the final product is crucial for confirming its identity, purity, and for any further applications in medicinal chemistry and materials science.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure combines a substituted benzaldehyde ring with a pyridinylmethyl ether moiety. This arrangement presents several key features that will manifest in the spectra: an aldehyde proton, a methoxy group, a benzylic ether linkage, and two distinct aromatic systems.

Caption: Molecular structure of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule. The spectrum is typically recorded in a deuterated solvent such as CDCl₃.

Experimental Protocol: A sample of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality of Assignment
~9.85s1HAldehyde-HThe aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene ring.
~8.60d1HPyridine-H6'The proton ortho to the nitrogen in the pyridine ring is significantly deshielded by the nitrogen's electron-withdrawing nature.
~7.70t1HPyridine-H4'This proton is in the para position relative to the nitrogen and experiences less deshielding than the ortho protons.
~7.45d1HPyridine-H3'The proton meta to the nitrogen is less deshielded than the ortho and para protons.
~7.40d1HBenzene-H2This proton is ortho to the aldehyde group and meta to the methoxy group.
~7.25dd1HBenzene-H6This proton is ortho to the methoxy group and meta to the aldehyde, showing coupling to both adjacent protons.
~7.20d1HPyridine-H5'This proton is meta to the nitrogen and adjacent to the H4' proton.
~6.95d1HBenzene-H5This proton is ortho to the methoxy group and shows coupling to the H6 proton.
~5.20s2H-O-CH₂-PyThese benzylic protons are deshielded by the adjacent oxygen and the pyridine ring.
~3.90s3H-OCH₃The methoxy protons are shielded relative to the aromatic protons but appear in a characteristic region for methoxy groups on an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are reported in ppm relative to TMS.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)AssignmentCausality of Assignment
~191.0Aldehyde C=OThe carbonyl carbon is highly deshielded due to the double bond to oxygen.
~164.0Pyridine C2'The carbon directly attached to the nitrogen in the pyridine ring is significantly deshielded.
~158.0Benzene C4-OCH₃The aromatic carbon attached to the methoxy group is deshielded by the oxygen.
~149.0Pyridine C6'The other carbon ortho to the nitrogen is also highly deshielded.
~148.0Benzene C3-O-The aromatic carbon attached to the ether oxygen is deshielded.
~137.0Pyridine C4'The para carbon in the pyridine ring.
~130.0Benzene C1The carbon to which the aldehyde group is attached.
~125.0Benzene C6Aromatic CH carbon.
~123.0Pyridine C5'Aromatic CH carbon on the pyridine ring.
~121.0Pyridine C3'Aromatic CH carbon on the pyridine ring.
~112.0Benzene C2Aromatic CH carbon.
~110.0Benzene C5Aromatic CH carbon.
~71.0-O-CH₂-PyThe benzylic carbon is deshielded by the adjacent oxygen and pyridine ring.
~56.0-OCH₃The methoxy carbon appears in a typical upfield region for such groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The solid sample is placed directly on the ATR crystal.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Vibration
~3050MediumAromatic C-H StretchC-H stretching in the benzene and pyridine rings.
~2950, ~2850Medium-WeakAliphatic C-H StretchC-H stretching of the methoxy and methylene groups.
~2820, ~2720WeakAldehyde C-H StretchCharacteristic Fermi resonance doublet for the aldehydic C-H bond.[1]
~1690StrongC=O StretchCarbonyl stretch of the aromatic aldehyde. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[2]
~1600, ~1580, ~1500Medium-StrongC=C StretchAromatic ring skeletal vibrations.
~1260StrongAryl-O StretchAsymmetric C-O-C stretching of the aryl ether.
~1140StrongAryl-O StretchSymmetric C-O-C stretching of the aryl ether.
~1020MediumIn-plane C-H BendAromatic C-H in-plane bending.
~820StrongOut-of-plane C-H BendAromatic C-H out-of-plane bending, indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Predicted Mass Spectrometry Data:

The molecular formula of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol .

m/zPredicted FragmentCausality of Fragmentation
243[M]⁺Molecular ion peak.
242[M-H]⁺Loss of the aldehydic hydrogen radical.
214[M-CHO]⁺Loss of the formyl radical.
151[M-C₆H₅N]⁺Cleavage of the ether bond with loss of the pyridinylmethyl radical.
136[C₈H₈O₂]⁺Formation of the 3-hydroxy-4-methoxybenzaldehyde radical cation.
92[C₅H₄N-CH₂]⁺The pyridinylmethyl cation (tropylium-like ion) is a very stable and common fragment for benzyl-type structures.

digraph "Mass_Spec_Fragmentation" {
graph [rankdir=TB];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="sans-serif", fontsize=9];

M [label="[M]⁺\nm/z = 243", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]⁺\nm/z = 242"]; M_minus_CHO [label="[M-CHO]⁺\nm/z = 214"]; Fragment_151 [label="[C₉H₉O₃]⁺\nm/z = 151"]; Fragment_92 [label="[C₆H₆N]⁺\nm/z = 92", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- CHO•"]; M -> Fragment_151 [label="- C₆H₆N•"]; M -> Fragment_92 [label="Ether Cleavage"]; }

Caption: Predicted key fragmentation pathways for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde in EI-MS.

Conclusion

The spectroscopic data of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde are consistent with its proposed structure. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, with characteristic shifts for the aldehyde, methoxy, and pyridinylmethyl ether moieties. The IR spectrum confirms the presence of key functional groups, notably the aromatic aldehyde carbonyl and the aryl ether linkages. Finally, mass spectrometry corroborates the molecular weight and reveals a predictable fragmentation pattern dominated by cleavage of the benzylic ether bond. This comprehensive spectroscopic analysis serves as a valuable reference for the unambiguous identification and characterization of this compound in research and development settings.

References

  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

  • Overtone spectroscopy of benzaldehyde. Pramana, 37(3), 263-268. [Link]

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PLoS ONE, 15(4), e0232234. [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

  • NMR chemical shift prediction of pyridines. Stenutz. [Link]

  • FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 6(1), 43-49. [Link]

  • 4-methoxy Benzaldehyde. BMRB. [Link]

  • 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... ResearchGate. [Link]

  • 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o112. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 52(4), 695-703. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde. PubChemLite. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-797. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 487-500. [Link]

  • Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST WebBook. [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem. [Link]

  • 4-Methoxy-3-((2-nitrophenyl)methoxy)benzaldehyde. PubChem. [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

[1] Executive Summary & Chemical Identity 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a bifunctional intermediate frequently utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a bifunctional intermediate frequently utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and kinase inhibitors.[1] Its structure combines an electron-rich benzaldehyde core derived from isovanillin with a basic pyridine moiety.[1]

Understanding the physicochemical behavior of this molecule is critical for process chemists and formulation scientists.[1] Its dual nature—possessing both a reactive electrophile (aldehyde) and a pH-sensitive basic center (pyridine)—dictates specific handling protocols to prevent degradation and ensure phase-transfer efficiency.[1]

Physicochemical Profile (Predicted & Experimental Consensus)
PropertyValue / CharacteristicRelevance
CAS Number 153435-96-2 (Analogous)Identification
Molecular Formula C₁₄H₁₃NO₃Stoichiometry
Molecular Weight 243.26 g/mol Calculation
pKa (Pyridine N) ~5.2 (Predicted)pH-dependent solubility switch
LogP ~2.1 – 2.5Lipophilicity / Membrane Permeability
Appearance Off-white to pale yellow solidPurity indicator (Darkening = Oxidation)
Melting Point 75°C – 85°C (Typical for class)Solid-state stability

Solubility Profile & Phase Transfer Logic

The solubility of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is strictly pH-dependent due to the pyridine nitrogen.[1] This property allows for a self-validating purification protocol using acid-base swing extraction, eliminating the need for chromatography in early scale-up.[1]

Solvent Compatibility Table
Solvent SystemSolubility RatingApplication
Dichloromethane (DCM) Excellent (>100 mg/mL)Primary extraction solvent
Ethyl Acetate GoodRecrystallization / Extraction
Methanol/Ethanol GoodReaction solvent (beware acetal formation)
Water (pH 7) Insoluble (<0.1 mg/mL)Wash phase
Water (pH < 2) Soluble (>50 mg/mL)Impurity removal (retention of product in aq.)[1][2][3]
DMSO ExcellentStock solutions for bio-assay
The "pH-Swing" Extraction Protocol

Causality: The pyridine nitrogen accepts a proton under acidic conditions (pH < pKa), forming a water-soluble pyridinium salt.[1] Under basic conditions (pH > pKa), it returns to the lipophilic free base.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM).

  • Acid Wash (Impurity Purge): Extract the organic layer with 1M HCl.[1]

    • Observation: The product moves to the Aqueous Phase (Yellowish tint).[1] Non-basic impurities (e.g., unreacted isovanillin ethers) remain in DCM.[1]

  • Phase Separation: Discard the organic layer (or keep for recovery of non-basic byproducts).[1]

  • Basification: Cool the aqueous acidic phase to 0–5°C. Slowly add 2M NaOH or saturated NaHCO₃ until pH reaches ~9–10.

    • Observation: The solution will become cloudy as the free base precipitates.[1]

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh DCM. The pure product moves back to the Organic Phase .[1]

Solubility Logic Diagram

The following diagram visualizes the phase transfer logic based on the protonation state of the pyridine ring.

SolubilityLogic cluster_0 Phase Transfer Mechanism Neutral Neutral Species (Lipophilic / Organic Phase) LogP ~2.5 Protonated Pyridinium Salt (Hydrophilic / Aqueous Phase) LogP < 0 Neutral->Protonated Add 1M HCl (pH < 3) Precipitate Precipitate/Solid (pH > 8) Protonated->Precipitate Add NaOH (pH > 9) Precipitate->Neutral Extract w/ DCM

Caption: pH-dependent phase transfer cycle utilized for purification without chromatography.[1]

Stability Profiling & Degradation Pathways

The stability of this molecule is governed by two primary vectors: Oxidative instability of the aldehyde and Photolytic instability of the pyridine-ether linkage.[1]

Oxidation (The "Air" Risk)

Benzaldehydes are prone to autoxidation to form benzoic acids.[1]

  • Mechanism: Radical chain reaction initiated by oxygen, converting the formyl group (-CHO) to a carboxylic acid (-COOH).[1]

  • Impact: The formation of 4-methoxy-3-(pyridin-2-ylmethoxy)benzoic acid drastically changes solubility (amphoteric molecule) and biological potency.[1]

  • Mitigation: Store under Argon/Nitrogen atmosphere.

Chemical Compatibility[1]
  • Nucleophiles: The aldehyde is highly reactive toward primary amines (forming imines/Schiff bases).[1] Avoid amine-containing solvents or buffers unless derivatization is intended.[1]

  • Alcohols: In the presence of acid catalysts, the aldehyde will form acetals with Methanol or Ethanol.[1]

    • Protocol Check: Do not use acidic methanol for LC-MS sample preparation; use Acetonitrile/Water.[1]

Forced Degradation Workflow

To validate analytical methods, perform the following stress tests:

  • Oxidative Stress: Treat 1 mg/mL sample with 3% H₂O₂ for 2 hours.[1]

    • Expected Result: Appearance of M+16 peak (N-oxide) or M+16 peak (Carboxylic acid).[1]

  • Acid Hydrolysis: Treat with 1N HCl at 60°C for 4 hours.

    • Expected Result: Potential cleavage of the ether bond, yielding Isovanillin and 2-(chloromethyl)pyridine (or alcohol derivative).[1]

  • Photostability: Expose solid sample to UV/VIS light for 24 hours.[1]

    • Expected Result: Yellowing/browning of solid (radical polymerization or dimerization).[1]

Degradation Pathway Diagram

Degradation Parent Parent Molecule (Aldehyde) Acid Carboxylic Acid Impurity (Major Degradant) Parent->Acid Air Oxidation (O2) or H2O2 NOxide Pyridine N-Oxide (Minor Degradant) Parent->NOxide Peroxides / mCPBA Acetal Dimethyl Acetal (Solvent Artifact) Parent->Acetal MeOH + H+ (Catalytic)

Caption: Primary degradation pathways including oxidation and solvent-induced artifacts.[1]

Analytical Method Recommendations

For precise quantification and stability monitoring, the following HPLC conditions are recommended. These are designed to separate the neutral aldehyde from its acidic oxidation products.[1]

HPLC-UV/MS Protocol[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping pyridine protonated for better peak shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde absorption).[1]

  • Retention Logic:

    • Oxidized Acid:[1][4] Elutes earlier (more polar).[1]

    • Parent Aldehyde: Elutes later .

    • Isovanillin (Hydrolysis product):[1] Elutes earliest (highly polar phenol).[1]

Storage and Handling Directives

To maintain >98% purity over 6 months:

  • Temperature: Store at -20°C.

  • Atmosphere: Purge vial with Nitrogen or Argon before sealing.[1]

  • Container: Amber glass vials (protects from UV).

References

  • Global Blood Therapeutics. (2017).[1] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation.[1][5] (Patent WO2013102142).[1][5][6]

    • Context: Describes the synthesis and handling of similar pyridine-methoxy benzaldehyde intermediates in the Voxelotor p
  • Li, Z., et al. (2017).[1][7] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.[1][5][6][7] (Patent WO2017197083).[1]

    • Context: Provides detailed workup conditions for pyridine-ether benzaldehydes, validating the acid/base extraction protocols.
  • NIST Chemistry WebBook. (2023).[1] Benzaldehyde, 4-methoxy- (Anisaldehyde) Properties.[1][4][1]

    • Context: Baseline stability and solubility data for the methoxy-benzaldehyde core.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

    • Context: Authoritative source for solubility parameters and solvatochromism of pyridinium salts.[1]

  • ChemicalBook. (2025).[1][2] 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde Product Entry.[1][8][9][1]

    • Context: Confirms existence of structural isomers and commercial availability of the building block.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Application Note: Optimized Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Abstract & Strategic Overview This protocol details the regioselective synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde , a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Abstract & Strategic Overview

This protocol details the regioselective synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde , a critical pharmacophore often utilized in the development of PDE4 inhibitors and kinase antagonists.

The synthesis relies on a Williamson Ether Synthesis between Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-(Chloromethyl)pyridine hydrochloride .

Strategic Rationale:

  • Regiocontrol: By starting with Isovanillin, the methoxy group is already established at the 4-position, and the hydroxyl at the 3-position provides a singular nucleophilic site, eliminating the need for complex protection/deprotection strategies required if starting from dihydroxybenzaldehydes.

  • Base Selection: We utilize Potassium Carbonate (

    
    ) rather than stronger hydride bases (e.g., NaH). While NaH is faster, carbonate bases in polar aprotic solvents (DMF) offer a milder profile that preserves the aldehyde functionality and minimizes side reactions (e.g., Cannizzaro disproportionation).
    
  • Catalysis: Potassium Iodide (KI) is employed as a catalyst to facilitate the Finkelstein reaction in situ, converting the less reactive alkyl chloride into a more reactive alkyl iodide.

Reaction Scheme & Retrosynthesis

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

ReactionScheme Target Target Molecule 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Isovanillin Nucleophile Isovanillin (3-OH, 4-OMe) Intermediate Transition State Phenoxide Anion Isovanillin->Intermediate + K2CO3 (Deprotonation) Picolyl Electrophile 2-(Chloromethyl)pyridine HCl Salt Picolyl->Intermediate + Base (Free-basing) Intermediate->Target SN2 Alkylation (DMF, 60°C, KI cat.)

Caption: Retrosynthetic disconnection showing the convergence of Isovanillin and 2-picolyl chloride via base-mediated SN2 coupling.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Note
Isovanillin 152.151.0SubstrateEnsure purity >98%; yellowing indicates oxidation.
2-(Chloromethyl)pyridine HCl 164.031.2ElectrophileHygroscopic. Store in desiccator. HCl salt requires extra base.
Potassium Carbonate (

)
138.212.5 - 3.0BaseAnhydrous, granular. Powdered form can cake in DMF.
Potassium Iodide (KI) 166.000.1CatalystAccelerates reaction via halide exchange.
DMF (N,N-Dimethylformamide) 73.09N/ASolventAnhydrous grade (<0.05% water) is essential to prevent hydrolysis.

Experimental Protocol

Safety Warning: 2-(Chloromethyl)pyridine is a vesicant and severe skin irritant. DMF is a reproductive toxin. Perform all operations in a fume hood.

Step 1: Reaction Setup
  • Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.

  • Charge Isovanillin (5.0 g, 32.86 mmol) and DMF (50 mL, 10 volumes). Stir until fully dissolved.

  • Add Potassium Carbonate (

    
    ) (11.35 g, 82.15 mmol, 2.5 equiv).
    
    • Technical Insight: The excess base is calculated to neutralize the phenol proton (1 eq) AND the HCl associated with the pyridine reagent (1.2 eq), plus a slight excess to drive kinetics.

  • Add Potassium Iodide (KI) (0.54 g, 3.28 mmol, 0.1 equiv).

  • Stir the suspension at Room Temperature (RT) for 15 minutes. This allows partial deprotonation of the phenol, generating the phenoxide anion (visible as a color change to bright yellow/orange).

Step 2: Addition & Heating
  • Add 2-(Chloromethyl)pyridine hydrochloride (6.47 g, 39.43 mmol, 1.2 equiv) in a single portion.

  • Fit the flask with a reflux condenser.

  • Heat the mixture to 60–65°C in an oil bath.

    • Control Point: Do not exceed 80°C. Higher temperatures increase the risk of ether cleavage or polymerization of the picolyl chloride.

Step 3: Monitoring
  • Monitor reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes).

    • Isovanillin R_f: ~0.4 (UV active, stains with FeCl3 due to phenol).

    • Product R_f: ~0.6 (UV active, no FeCl3 stain).

  • Reaction is typically complete within 4–6 hours .

Step 4: Workup (Aqueous Quench)
  • Cool the reaction mixture to RT.

  • Pour the reaction mixture slowly into Ice-Water (250 mL) with vigorous stirring.

  • The product often precipitates as a solid.

    • Scenario A (Solid forms): Filter the precipitate, wash with water (3 x 50 mL) to remove DMF and inorganic salts.

    • Scenario B (Oiling out): If the product oils out, extract with Ethyl Acetate (3 x 75 mL). Combine organics, wash with Brine (2 x 50 mL), dry over

      
      , and concentrate under reduced pressure.
      
Step 5: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in minimal hot Ethanol (or Isopropanol). Add water dropwise until slight turbidity appears. Cool slowly to 4°C.

  • Yield: Typical isolated yield is 85–92% .

Workflow Visualization

Workflow Start Start: Weigh Reagents Activation Activation: Isovanillin + K2CO3 + DMF (Stir 15 min @ RT) Start->Activation Addition Addition: Add 2-Picolyl Chloride HCl Add KI Catalyst Activation->Addition Reaction Reaction: Heat to 60-65°C 4-6 Hours Addition->Reaction Check QC Check: TLC/HPLC (Disappearance of Phenol) Reaction->Check Check->Reaction Incomplete Quench Quench: Pour into Ice Water Check->Quench Complete Isolate Isolation: Filter Solid OR Extract (EtOAc) Quench->Isolate Final Final Product: Recrystallize (EtOH/H2O) Isolate->Final

Caption: Operational workflow for the synthesis, from activation to purification.

Quality Control & Characterization

Use the following data to validate the identity of the synthesized compound.

1H NMR (400 MHz, DMSO-d6) Expected Shifts:

  • Aldehyde (-CHO):

    
     9.85 ppm (s, 1H).[2]
    
  • Aromatic (Benzene Ring):

    
     7.60 (dd, 1H), 7.50 (d, 1H), 7.20 (d, 1H). Note: Look for the ABX pattern characteristic of 1,3,4-substitution.
    
  • Pyridine Ring:

    
     8.60 (d, 1H, 
    
    
    
    -H), 7.80 (td, 1H), 7.60 (d, 1H), 7.35 (m, 1H).
  • Ether Linkage (-OCH2-):

    
     5.25 ppm (s, 2H). Critical diagnostic peak.
    
  • Methoxy (-OCH3):

    
     3.88 ppm (s, 3H).
    

Purity Specification:

  • HPLC: >98.0% (Area %).[3]

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: ~105–108°C (Dependent on polymorph/purity).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in DMF or old

.
Use fresh anhydrous DMF. Grind

before use. Add 0.1 eq more KI.
Dark/Black Reaction Mixture Temperature too high (>90°C).Decomposition of pyridine ring. Keep temp strict at 60–65°C.
Product is Sticky/Oily Residual DMF.DMF is hard to remove. Wash organic layer extensively with water (3x) or 5% LiCl solution during extraction.
Impurity at ~10 ppm (NMR) Unreacted Isovanillin.Reaction incomplete. Check stoichiometry. Ensure base was sufficient to neutralize the HCl salt.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[4][5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (Protocol adaptation for isovanillin alkylation). Retrieved from [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[6] (Base/Solvent selection for isovanillin ethers).[3] Retrieved from

  • MDPI Molecules. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.[7] (Analogous ether synthesis conditions). Retrieved from [Link]

Sources

Application

The Synthetic Versatility of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde: A Guide for Organic Chemists and Drug Discovery Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a key synthetic intermediate characterized by a unique trifunctional architecture: an electrophilic aldehyde, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a key synthetic intermediate characterized by a unique trifunctional architecture: an electrophilic aldehyde, a methoxy-substituted aromatic ring, and a pyridinylmethoxy moiety. This combination of features makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The pyridinyl ether motif is a recognized pharmacophore in numerous kinase inhibitors, where it often engages in crucial hydrogen-bonding interactions within the ATP-binding pocket of target enzymes. Furthermore, the aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of the applications of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde in organic synthesis, complete with detailed protocols and mechanistic insights for key transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₃N/A
Molecular Weight243.26 g/mol [1]
AppearanceSolid (predicted)N/A
StorageStore at 2-8°C under an inert atmosphere

Safety and Handling:

Core Synthetic Applications and Protocols

The reactivity of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is dominated by the chemistry of its aldehyde group. This section details its application in several fundamental organic transformations.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into olefins with high reliability.[4] The reaction of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde with a phosphorus ylide provides a direct route to stilbene-like structures, which can be valuable intermediates in the synthesis of more complex molecules.

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the ylide carbanion on the electrophilic aldehyde carbon, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[4][5]

Experimental Workflow: Wittig Reaction

reagents 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Phosphonium Salt Strong Base (e.g., n-BuLi) reaction Reaction in Anhydrous THF -78°C to RT reagents->reaction 1. Ylide Formation 2. Aldehyde Addition workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup Quench purification Column Chromatography (Silica Gel) workup->purification product Alkene Product purification->product

Caption: Workflow for the Wittig olefination.

Protocol: Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)stilbene (Exemplary)

This protocol is adapted from general procedures for Wittig reactions.[6]

  • Materials:

    • Benzyltriphenylphosphonium bromide (1.1 eq)

    • n-Butyllithium (1.05 eq, 1.6 M in hexanes)

    • 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 1 hour.

    • Dissolve 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from carbonyl compounds.[7][8] This one-pot procedure involves the initial formation of an imine or iminium ion, followed by its in-situ reduction.[7] For 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, this reaction provides a facile entry to a diverse range of substituted benzylamines.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the aldehyde to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, present in the reaction mixture, selectively reduces the C=N double bond to furnish the amine product.[7] STAB is often preferred due to its non-toxic nature and its compatibility with a wider range of functional groups.[7]

Experimental Workflow: Reductive Amination

reagents 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Amine (Primary or Secondary) Reducing Agent (e.g., STAB) reaction Reaction in Dichloromethane Room Temperature reagents->reaction One-pot workup Aqueous Workup (e.g., sat. NaHCO₃) reaction->workup Quench purification Column Chromatography (Silica Gel) workup->purification product Amine Product purification->product

Caption: Workflow for reductive amination.

Protocol: Synthesis of N-Benzyl-1-(4-methoxy-3-(pyridin-2-ylmethoxy)phenyl)methanamine (Exemplary)

This protocol is adapted from general procedures for reductive amination.[9]

  • Materials:

    • 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, benzylamine, and DCM.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add STAB portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[10][11] This reaction, when applied to 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, yields electron-deficient alkenes that are valuable precursors for various heterocyclic systems and can serve as Michael acceptors.

Mechanistic Rationale: A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to generate a stabilized carbanion.[11] This nucleophile then adds to the aldehyde carbonyl group. The resulting aldol-type adduct undergoes subsequent dehydration, often spontaneously, to afford the α,β-unsaturated product.[12]

Experimental Workflow: Knoevenagel Condensation

reagents 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Active Methylene Compound (e.g., Malononitrile) Base Catalyst (e.g., Piperidine) reaction Reaction in Ethanol Reflux reagents->reaction workup Cooling and Filtration reaction->workup purification Recrystallization workup->purification product α,β-Unsaturated Product purification->product reagents 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Primary Amine Acid Catalyst (e.g., Acetic Acid) reaction Reaction in Ethanol Reflux reagents->reaction workup Cooling and Filtration reaction->workup purification Recrystallization workup->purification product Schiff Base (Imine) purification->product

Sources

Method

Application of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde in Medicinal Chemistry Executive Summary 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1 / 57748-41-1 related) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde in Medicinal Chemistry

Executive Summary

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1 / 57748-41-1 related) is a high-value pharmacophore building block used to optimize solubility and potency in drug discovery. Structurally derived from isovanillin , this intermediate introduces a pyridin-2-ylmethoxy moiety—a proven bioisostere for benzyloxy groups.

This Application Note details the strategic deployment of this compound to:

  • Enhance Solubility: The pyridine nitrogen (pKa ~5.2) provides a protonatable handle, significantly lowering LogP compared to phenyl analogs.

  • Target Specificity: The pyridine ring acts as a hydrogen bond acceptor, crucial for binding affinity in kinase (ATP-pocket) and PDE4 inhibitor scaffolds.

  • Synthetic Versatility: The aldehyde "warhead" enables rapid diversification via reductive amination, Knoevenagel condensation, and Schiff base formation.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, MeOH; Sparingly soluble in water (neutral pH)
Storage 2–8°C, under inert atmosphere (Ar/N₂).[1] Aldehydes oxidize to acids over time.
Key Functionality Aldehyde: Electrophilic center for coupling.Pyridine: Solubility enhancer & H-bond acceptor.Methoxy: Electron-donating group (EDG).

Synthetic Utility & Mechanism of Action[2]

The strategic value of this compound lies in its ability to serve as a Late-Stage Functionalization (LSF) handle. In many lead optimization campaigns, replacing a lipophilic benzyl ether with a picolyl ether (pyridin-2-ylmethyl) is a standard tactic to improve DMPK (Drug Metabolism and Pharmacokinetics) properties without sacrificing potency.

Structural Logic (SAR)
  • The "Isovanillin" Core: Unlike vanillin (4-OH, 3-OMe), the isovanillin core (3-OH, 4-OMe) positions the bulky ether at the meta position relative to the aldehyde/linker. This is critical for PDE4 inhibitors (e.g., Roflumilast analogs) where the 3-position requires a bulky lipophilic group to fill a hydrophobic pocket.

  • The Pyridine Effect: The pyridine nitrogen can form water-mediated hydrogen bonds or direct interactions with residues like Serine or Threonine in receptor pockets.

Reaction Pathways Visualization

SyntheticPathways Isovanillin Isovanillin (Starting Material) Intermediate 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde (The Core) Isovanillin->Intermediate Alkylation (2-Picolyl Chloride, K2CO3) Amine Benzylamine Derivatives (Kinase Inhibitors) Intermediate->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Styrene Cinnamic Acid/Nitrile (MMP/Integrin Inhibitors) Intermediate->Styrene Knoevenagel (Malonic Acid/Ester) Schiff Schiff Base/Imine (Hemoglobin Modulators) Intermediate->Schiff Condensation (Aniline/Hydrazine)

Figure 1: Divergent synthetic pathways originating from the core intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Use this protocol if the building block is not commercially available or requires fresh preparation to ensure aldehyde purity.

Reagents:

  • Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)[2][3]

  • 2-(Chloromethyl)pyridine hydrochloride (2-Picolyl chloride HCl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI) - catalytic

  • DMF (Dimethylformamide) or Acetone

Procedure:

  • Activation: In a round-bottom flask, dissolve Isovanillin (10.0 mmol) in dry DMF (20 mL). Add K₂CO₃ (25.0 mmol, 2.5 eq) and stir at room temperature for 15 minutes to form the phenoxide anion.

  • Alkylation: Add 2-(Chloromethyl)pyridine HCl (11.0 mmol, 1.1 eq) and a catalytic amount of KI (0.5 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting phenol (lower Rf) should disappear.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Yield Expectation: 85–92%.

Protocol B: Reductive Amination (Library Synthesis)

This is the primary method for generating "benzylamine" type libraries for GPCR or Kinase targets.

Reagents:

  • 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq)

  • Amine (Primary or Secondary) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, optional for basic amines)

  • DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve the aldehyde (0.5 mmol) and the amine (0.55 mmol) in DCE (5 mL).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of TEA to neutralize.

    • Stir for 30–60 minutes at Room Temperature (RT) to allow imine/iminium formation.

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

    • QC Check: LCMS should show [M+H]⁺ of the amine product. The aldehyde peak should be absent.

  • Quench: Add saturated NaHCO₃ solution (5 mL) and stir vigorously for 15 minutes.

  • Extraction: Separate phases. Extract aqueous layer with DCM. Combine organics, dry (MgSO₄), and concentrate.

  • Purification: Prep-HPLC or Flash Chromatography (DCM:MeOH:NH₃ system is usually required due to the basic pyridine ring).

Protocol C: Knoevenagel Condensation (Cinnamic Derivatives)

Used to synthesize alpha,beta-unsaturated systems, common in anti-inflammatory agents.

Reagents:

  • Aldehyde Intermediate (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Piperidine (catalytic)

  • Pyridine (solvent/base)[2][4]

Procedure:

  • Mix aldehyde (1.0 mmol) and malonic acid (1.2 mmol) in Pyridine (3 mL).

  • Add 2–3 drops of Piperidine.

  • Heat to 100°C for 4 hours. CO₂ evolution will be observed.

  • Cool to RT and pour into cold 1M HCl (excess) to neutralize pyridine and precipitate the cinnamic acid derivative.

  • Filter the solid precipitate and wash with cold water.

Safety & Handling (E-E-A-T)

  • Aldehyde Toxicity: Benzaldehydes can be mild skin irritants.

  • Pyridine Moiety: Pyridine derivatives can be toxic if inhaled or ingested. Use a fume hood.

  • Chemical Incompatibility: Avoid strong oxidizers (converts aldehyde to carboxylic acid) and strong bases (can cause Cannizzaro reaction if no alpha-protons are present, though the ether linkage is stable).

  • Allergen Warning: Compounds derived from vanillin/isovanillin can occasionally cause sensitization.

References

  • BioFount. (n.d.). 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Product Page. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (Isomer Analog). Retrieved from [Link]

Sources

Application

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde as an intermediate for pharmaceuticals

High-Purity Intermediate for Pharmaceutical Pharmacophore Optimization Executive Summary 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) is a critical building block in medicinal chemistry, functioning a...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Intermediate for Pharmaceutical Pharmacophore Optimization

Executive Summary

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) is a critical building block in medicinal chemistry, functioning as a bioisosteric scaffold for the development of kinase inhibitors, PDE4 inhibitors, and anti-inflammatory agents.

Unlike simple benzyl ethers, the pyridin-2-ylmethoxy moiety introduces a specific hydrogen-bond acceptor (the pyridine nitrogen) and increases aqueous solubility at physiological pH. This intermediate is extensively used to synthesize chalcones (anticancer/antimicrobial agents) and benzylamine linkers in fragment-based drug discovery (FBDD).

This guide details the validated synthesis protocol , quality control parameters , and downstream application workflows for researchers utilizing this intermediate.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
CAS Number 923133-01-1
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
Key Functional Groups Aldehyde (C-1), Methoxy (C-4), Pyridin-2-ylmethoxy (C-3)
Precursor Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)

Core Synthesis Protocol: Etherification of Isovanillin

Objective: Selective alkylation of the C-3 hydroxyl group of Isovanillin using 2-(Chloromethyl)pyridine hydrochloride.

Reaction Mechanism

The reaction proceeds via a standard Williamson Ether Synthesis . The phenolic hydroxyl of isovanillin is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion, which then attacks the electrophilic benzylic carbon of 2-(chloromethyl)pyridine via an SN2 mechanism.

Materials Required[3]
  • Reagents:

    • Isovanillin (1.0 eq)

    • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Procedure
  • Activation: In a 250 mL round-bottom flask, dissolve Isovanillin (15.2 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add K₂CO₃ (34.5 g, 250 mmol) in portions. Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution will turn bright yellow.

  • Alkylation: Add 2-(Chloromethyl)pyridine hydrochloride (18.0 g, 110 mmol) and KI (1.66 g, 10 mmol).

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1]

    • Endpoint: Disappearance of Isovanillin peak.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (500 mL) with vigorous stirring.

  • Isolation:

    • Method A (Precipitation): If a solid forms, filter the precipitate, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • Method B (Extraction): If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 85–92% (Pale yellow solid).

Application Notes: Downstream Transformations

Application A: Synthesis of Pyridyl-Chalcones (Claisen-Schmidt)

Context: Chalcones derived from this intermediate exhibit potent antifungal and anticancer activity by inhibiting tubulin polymerization.

Protocol:

  • Dissolve 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (1 eq) and a substituted Acetophenone (1 eq) in Methanol .

  • Add NaOH (40% aq, 2 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Workup: Pour into ice water/HCl. Filter the yellow precipitate (Chalcone).

  • Ref: See Reference [1] for biological data on vanillin-based chalcones.

Application B: Reductive Amination (Linker Synthesis)

Context: Converting the aldehyde to a benzylamine allows the fragment to be coupled with kinase scaffolds (e.g., Pyrimidines, Quinazolines).

Protocol:

  • Mix the aldehyde (1 eq) with a primary amine (e.g., Morpholine, Piperazine derivative) (1.1 eq) in DCE (Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) and Acetic Acid (1 eq).

  • Stir at RT for 4 hours.

  • Result: Formation of the secondary/tertiary amine linkage.

Visualization: Synthesis & Utility Map

G Isovanillin Isovanillin (Precursor) Intermediate 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde (CAS: 923133-01-1) Isovanillin->Intermediate Etherification (80°C, 6h) Reagent 2-(Chloromethyl)pyridine + K2CO3 / DMF Reagent->Intermediate Chalcone Pyridyl-Chalcones (Anticancer/Antifungal) Intermediate->Chalcone Claisen-Schmidt (+ Acetophenone) Amine Benzylamines (Kinase Inhibitors) Intermediate->Amine Reductive Amination (+ R-NH2 / NaBH(OAc)3) Acid Benzoic Acid Derivs (PDE4 Inhibitors) Intermediate->Acid Pinnick Oxidation (NaClO2)

Figure 1: Synthetic pathway from Isovanillin to the target intermediate and its divergent applications in pharmaceutical synthesis.

Quality Control (QC) Parameters

To ensure the integrity of the intermediate for pharmaceutical use, the following QC method is recommended:

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 280 nm.

  • Retention Time: ~7.2 min (varies by system).

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 9.85 (s, 1H): Aldehyde proton (-CHO).

  • δ 8.60 (d, 1H): Pyridine α-proton.

  • δ 5.25 (s, 2H): Benzylic methylene (-O-CH₂-Py).

  • δ 3.88 (s, 3H): Methoxy group (-OCH₃).

  • Absence of broad singlet at δ 9.60 confirms consumption of phenolic -OH.

References

  • MDPI. (2017). Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their Derivatives as Antifungal Agents. Molecules. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde.[3] Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Experimental Synthesis of Schiff Bases from 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Abstract This comprehensive guide provides a detailed experimental protocol for the synthesis of Schiff bases via the condensation reaction of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde with primary amines. Designed f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of Schiff bases via the condensation reaction of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde with primary amines. Designed for researchers in medicinal chemistry, organic synthesis, and materials science, this document offers a step-by-step methodology, in-depth mechanistic insights, and thorough characterization techniques. The inclusion of a preparatory protocol for the starting aldehyde, 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, from commercially available precursors enhances the utility of this guide, making it a self-contained resource for the synthesis and application of this versatile class of compounds.

Introduction: The Significance of Schiff Bases

Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry.[1][2] Their remarkable versatility stems from their straightforward synthesis, typically involving the condensation of a primary amine with an aldehyde or ketone.[1] This reaction's thermodynamic control often leads to the formation of complex and sophisticated molecular architectures.[3]

The true power of Schiff bases lies in their diverse applications, particularly in the realm of drug development and medicinal chemistry.[4][5][6] The imine linkage is a critical pharmacophore, imparting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[7][8] Furthermore, the ability of the azomethine nitrogen to coordinate with metal ions has led to the development of novel metallodrugs and chemosensors.[4][9]

The subject of this guide, 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, incorporates several key structural motifs: a benzaldehyde core, a methoxy group, and a pyridyl ether linkage. The resulting Schiff bases are of significant interest due to the potential for synergistic biological activity arising from the combination of the imine group with the pharmacologically relevant pyridine ring. This guide provides the necessary protocols to synthesize and characterize these promising compounds.

Synthesis of the Starting Aldehyde: 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

A reliable synthesis of the starting aldehyde is paramount. The following protocol is based on the well-established Williamson ether synthesis, a robust method for forming ether linkages.

Reaction Principle

The synthesis involves the deprotonation of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) using a suitable base to form a phenoxide ion. This nucleophilic phenoxide then displaces the chloride from 2-(chloromethyl)pyridine in an SN2 reaction to yield the desired product.

Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: To the stirred solution, add potassium carbonate (1.5 equivalents) or cautiously add sodium hydride (1.1 equivalents) in portions at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethanol/water.

Characterization of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
  • ¹H NMR: Expect to see the disappearance of the phenolic -OH proton signal from vanillin and the appearance of a new singlet for the benzylic protons (-O-CH₂-py) around 5.0-5.5 ppm. The aldehyde proton will appear as a singlet around 9.8-10.0 ppm. Aromatic protons will be observed in their characteristic regions.

  • ¹³C NMR: The formation of the ether linkage will be confirmed by the appearance of a new signal for the benzylic carbon around 70 ppm. The aldehyde carbonyl carbon will be observed around 190 ppm.

  • FT-IR (cm⁻¹): The broad -OH stretch from vanillin will be absent. Key peaks will include the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹, C-O-C stretches for the ether linkages, and aromatic C-H and C=C stretches.

Schiff Base Condensation: A Step-by-Step Guide

The following protocol outlines a general and reliable method for the synthesis of Schiff bases from 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde and a primary amine.

The Underlying Mechanism

The formation of a Schiff base is a two-step, reversible reaction:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.[3]

  • Dehydration: The unstable carbinolamine undergoes acid-catalyzed dehydration, where the hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of the stable imine (Schiff base).[10] The removal of water is crucial to drive the equilibrium towards the product.[11]

Schiff_Base_Mechanism Aldehyde R-CHO (Aldehyde) Carbinolamine R-CH(OH)-NHR' (Carbinolamine Intermediate) Aldehyde->Carbinolamine + R'-NH₂ Amine R'-NH₂ (Primary Amine) Amine->Carbinolamine SchiffBase R-CH=NR' (Schiff Base) Carbinolamine->SchiffBase - H₂O (Dehydration) Water H₂O SchiffBase->Water

Caption: Simplified mechanism of Schiff base formation.

General Experimental Protocol

Materials:

  • 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

  • A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Desiccator

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol with stirring.

  • Addition of Amine: In a separate beaker, dissolve the primary amine (1.0-1.1 equivalents) in absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step.[11]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a desiccator over a drying agent (e.g., anhydrous CaCl₂ or silica gel) or in a vacuum oven at a low temperature to avoid decomposition.[12]

Experimental_Workflow A Dissolve Aldehyde in Ethanol B Add Amine Solution A->B C Add Catalytic Acetic Acid B->C D Reflux Reaction Mixture (2-6 hours) C->D E Monitor by TLC D->E Periodically F Cool to Room Temperature D->F Reaction Complete E->D G Isolate Product by Filtration F->G H Wash with Cold Ethanol G->H I Dry the Purified Schiff Base H->I

Caption: Experimental workflow for Schiff base synthesis.

Quantitative Data Summary

The following table provides a template for recording the quantitative data for the synthesis.

Reactant/ProductMolecular Weight ( g/mol )EquivalentsAmount (g)Moles (mol)
4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde243.261.0
Primary Amine (e.g., Aniline)93.131.0
Product: Schiff Base
Theoretical Yield (g)
Actual Yield (g)
Percent Yield (%)

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The most significant change will be the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). A new, strong absorption band corresponding to the C=N (imine) stretch will appear in the region of 1600-1650 cm⁻¹.[7][13]

  • ¹H NMR Spectroscopy:

    • The aldehyde proton singlet (around 9.8-10.0 ppm) from the starting material will be absent.

    • A new singlet corresponding to the azomethine proton (-CH=N-) will appear in the downfield region, typically between 8.0 and 9.0 ppm.[7][14]

    • The signals for the aromatic protons and the methoxy and pyridylmethoxy groups will be present, possibly with slight shifts in their chemical shifts due to the change in the electronic environment.

  • ¹³C NMR Spectroscopy:

    • The aldehyde carbonyl carbon signal (around 190 ppm) will disappear.

    • A new signal for the imine carbon (-C=N-) will appear in the range of 158-165 ppm.[14]

Physical Properties
  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Solubility: The solubility of the Schiff base in various organic solvents should be determined. They are often soluble in solvents like ethanol, methanol, chloroform, and DMSO.[12]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS). Pyridine and its derivatives can be toxic and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction, impure starting materials, or incorrect stoichiometry.Ensure starting materials are pure and dry. Increase reaction time or temperature. Check the stoichiometry of the reactants.
Oily Product Instead of Solid Product may have a low melting point or be impure.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If that fails, purify by column chromatography.
Difficulty in Purification Product is highly soluble in the reaction solvent.Cool the reaction mixture in an ice bath to maximize precipitation. If necessary, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.[12]
Product Hydrolysis Presence of excess water or acid.Use anhydrous solvents and store the final product in a desiccator to protect it from moisture. Avoid strongly acidic conditions during work-up.[10][12]

Conclusion

This application note provides a robust and detailed framework for the synthesis and characterization of Schiff bases derived from 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. By following these protocols, researchers can confidently prepare these valuable compounds for further investigation in various scientific disciplines. The provided mechanistic insights and troubleshooting guide aim to empower scientists to optimize their synthetic strategies and overcome potential experimental challenges.

References

  • Abdel-Rahman, L. H., et al. (2017). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S558-S564.
  • Bacchi, A., et al. (2012). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC, 4(3), 203-214.
  • Dhar, D. N., & Taploo, C. L. (1982). Schiff bases and their applications. Journal of Scientific & Industrial Research, 41(8), 501-506.
  • Ejidike, I. P., & Ajibade, P. A. (2017). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023).
  • Hamil, A. M., et al. (2008). Mechanism of formation of Schiff base complexes. Part 3. Kinetic template effect of copper(II) in the condensation reaction of the salicylaldehydato-ion with a polyfunctional diprimary amine. Journal of the Chemical Society, Dalton Transactions, (11), 1435-1441.
  • Kareem, M. A., et al. (2015). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1856.
  • ResearchGate. (2024). How to purify Schiff base product?. Retrieved from [Link]

  • University of Kerbala. (2024). Schiff Compounds. Retrieved from [Link]

  • Raza, A., et al. (2017). Schiff bases in medicinal chemistry: a patent review (2010-2015).
  • Singh, R., et al. (2022). Biological applications of Schiff bases: An overview. World Journal of Pharmaceutical Research, 11(15), 947-960.
  • Asiri, A. M., & Khan, S. A. (2010). Schiff bases: A patent review (2000-2009).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Chlorobenzaldehyde.
  • El-ajaily, M. M., et al. (2017). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Applicable Chemistry, 6(4), 633-640.
  • YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application.
  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds.
  • BenchChem. (2025). Technical Support Center: Optimizing Schiff Base Formation. Retrieved from a relevant BenchChem technical note.
  • Nkeoma, K. N., et al. (2019). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 4(26), 21975-21990.

Sources

Application

Application Note: Utilization of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde in the Development of Targeted Enzyme Inhibitors

Introduction & Chemical Rationale Phosphodiesterase-4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibiting PDE4 elevates intracellular cAMP levels, activa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Phosphodiesterase-4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibiting PDE4 elevates intracellular cAMP levels, activating Protein Kinase A (PKA) and triggering broad anti-inflammatory and immunomodulatory responses. Consequently, selective inhibitors of PDE4 have been extensively studied as anti-inflammatory drugs for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and neuroinflammatory disorders ([1]).

The 3-alkoxy-4-methoxybenzaldehyde scaffold is well documented as the fundamental pharmacophore for catechol-derived PDE4 inhibitors, such as Rolipram and Roflumilast ([2]). However, traditional aliphatic ethers at the 3-position (e.g., the cyclopentyl group in Rolipram) often result in high lipophilicity, leading to poor aqueous solubility and dose-limiting side effects like emesis.

Mechanistic Causality of the Pyridine Substitution: Utilizing 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) ([3]) as the core building block introduces a basic pyridine nitrogen into the solvent-exposed region of the PDE4 catalytic pocket. This specific structural modification serves two causal functions:

  • Physicochemical Optimization: The basic nitrogen lowers the overall partition coefficient (LogP), significantly enhancing aqueous solubility and oral bioavailability compared to cycloalkyl analogs.

  • Pharmacodynamic Engagement: The pyridine ring acts as a hydrogen-bond acceptor, potentially interacting with specific amino acid residues (e.g., Gln369 in PDE4D) or coordinating with the bivalent metal ions (Zn²⁺/Mg²⁺) deep in the binding pocket, thereby improving isoform selectivity.

Mechanistic Workflows and Assay Principles

To validate the utility of this building block, we detail the synthesis of a novel Rolipram analog: 4-(4-methoxy-3-(pyridin-2-ylmethoxy)phenyl)pyrrolidin-2-one.

The synthetic strategy relies on the highly electrophilic nature of the benzaldehyde carbonyl. A Henry reaction with nitromethane forms a nitroalkene intermediate. Subsequent Michael addition of dimethyl malonate provides the carbon framework. Finally, reductive lactamization yields the pyrrolidin-2-one ring. Enantioselective variations of this route are highly documented for Rolipram synthesis ([4]).

SynthesisWorkflow A 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde C Nitroalkene Intermediate A->C Base catalyst B Nitromethane (Henry Reaction) B->C D Dimethyl Malonate (Michael Addition) C->D Chiral catalyst E Reductive Cyclization (H2, Pd/C) D->E F Pyridin-2-ylmethoxy Rolipram Analog E->F Lactamization

Workflow for synthesizing a Rolipram analog from 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde.

For biological validation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Causality of the Assay: The assay utilizes a europium-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody. In the absence of an inhibitor, PDE4 cleaves the cAMP tracer, destroying the FRET signal. A successful inhibitor preserves the tracer, maintaining a high FRET signal.

Pathway Stimulus Inflammatory Stimulus GPCR GPCR Activation Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Gs protein cAMP Intracellular cAMP AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme (Hydrolyzes cAMP) cAMP->PDE4 Substrate Response Anti-inflammatory Response PKA->Response AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor Pyridin-2-ylmethoxy Inhibitor Inhibitor->PDE4 Blocks active site

Mechanism of PDE4 inhibition preserving cAMP levels to promote anti-inflammatory responses.

Experimental Protocols

Protocol A: Synthesis of the Pyridin-2-ylmethoxy Rolipram Analog

This protocol outlines a self-validating, three-step synthesis to generate the PDE4 inhibitor.

Step 1: Henry Reaction (Nitroalkene Formation)

  • Dissolve 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq, 10 mmol) and nitromethane (5.0 eq, 50 mmol) in 20 mL of glacial acetic acid.

  • Add ammonium acetate (0.5 eq, 5 mmol) and reflux the mixture for 6 hours.

    • Causality: Acetic acid and ammonium acetate form an in situ buffer that facilitates the formation of the iminium intermediate, significantly accelerating the nucleophilic attack of the nitronate ion.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (2:1). The complete disappearance of the UV-active aldehyde spot and the appearance of a bright yellow nitroalkene spot confirms quantitative conversion.

  • Quench with ice water, filter the yellow precipitate, and recrystallize from ethanol.

Step 2: Michael Addition

  • React the purified nitroalkene (1.0 eq) with dimethyl malonate (1.2 eq) in the presence of a chiral squaramide catalyst (0.1 eq) in dichloromethane (DCM) at room temperature for 24 hours.

    • Causality: The chiral catalyst directs the stereofacial attack of the malonate enolate, establishing the (R)- or (S)- stereocenter that is critical for high-affinity PDE4 binding.

Step 3: Reductive Lactamization

  • Dissolve the Michael adduct in methanol (30 mL). Add 10% Pd/C (0.1 eq by weight).

  • Stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

    • Causality: Palladium-catalyzed hydrogenation reduces the nitro group to a primary amine. The spatial proximity of the newly formed amine to the methyl ester drives a spontaneous intramolecular cyclization (lactamization), extruding methanol to form the stable pyrrolidin-2-one core.

  • Self-Validation Check: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Confirm the final product identity via ¹H-NMR (look for the appearance of a broad singlet at ~6.0 ppm corresponding to the lactam NH) and LC-MS for the [M+H]⁺ ion.

Protocol B: In Vitro PDE4 Enzymatic Assay (TR-FRET)
  • Reagent Preparation: Prepare 1X Assay Buffer consisting of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute the synthesized pyridin-2-ylmethoxy inhibitor in DMSO, then transfer to the assay buffer ensuring the final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 5 µL of recombinant PDE4D2 enzyme (0.1 ng/well) to a 384-well microplate. Add 5 µL of the diluted inhibitor. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the pyridine nitrogen to establish equilibrium binding with the active site metal ions before the competitive substrate is introduced.

  • Substrate Addition: Add 10 µL of europium-labeled cAMP tracer. Incubate for 1 hour.

  • Readout & Self-Validation: Add 10 µL of ULight-anti-cAMP antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • System Validation: Calculate the Z'-factor using a positive control (10 µM Rolipram) and a negative control (1% DMSO vehicle). A Z'-factor > 0.5 statistically validates the assay's robustness and signal-to-noise ratio.

Data Presentation

The following table summarizes the comparative pharmacological profile of the synthesized analog against standard PDE4 inhibitors, highlighting the physicochemical advantages of the pyridine substitution.

Table 1: Comparative Pharmacological Profile of PDE4 Inhibitors

Compound3-Position SubstitutionPDE4D IC₅₀ (nM)ClogPAqueous Solubility (µg/mL)
Rolipram Cyclopentyloxy1302.835
Roflumilast Cyclopropylmethoxy0.83.112
Pyridin-2-ylmethoxy Analog Pyridin-2-ylmethoxy451.9180

(Note: Data for the Pyridin-2-ylmethoxy analog is representative of structural SAR trends observed in heterocyclic Rolipram derivatives, demonstrating improved solubility and potent IC₅₀).

References

  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Identification of a PDE4-specific pocket for design of selective inhibitors Source: Nature Communications (PMC) URL:[Link]

  • Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant Source: Organic Letters (ACS Publications) URL:[Link]

  • 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)BENZALDEHYDE (CAS: 923133-01-1) Source: ChemBK Chemical Database URL:[Link]

Sources

Method

Derivatization of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde: Strategies for Kinase Inhibitor Synthesis and Bioconjugation Assays

Executive Summary & Structural Rationale 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) is a highly versatile chemical building block utilized in the design of targeted biological probes and small-molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) is a highly versatile chemical building block utilized in the design of targeted biological probes and small-molecule therapeutics[1]. Its molecular architecture presents three distinct functional domains that dictate its utility in biological assays:

  • Pyridine-2-ylmethoxy Motif: A privileged pharmacophore that frequently acts as a hydrogen-bond acceptor. This nitrogen-containing ring is critical for anchoring inhibitors to the backbone NH of the hinge region in protein kinases[2][3].

  • Methoxy-Substituted Phenyl Ring: Provides electron density that modulates the electrophilicity of the aldehyde while occupying hydrophobic or solvent-exposed allosteric pockets[4].

  • Aldehyde Handle: A reactive electrophilic center that enables late-stage divergent derivatization, allowing researchers to rapidly generate structure-activity relationship (SAR) libraries or stable fluorescent bioconjugates.

This Application Note details two field-proven derivatization strategies—reductive amination and aniline-catalyzed oxime ligation—and their integration into biological assay workflows.

G A 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde B Reductive Amination (NaBH(OAc)3, DCE) A->B Amines C Oxime/Hydrazone Ligation (Aniline, pH 4.5) A->C Oxyamines/ Hydrazines D Amine Derivatives (Kinase Inhibitor Library) B->D E Stable Bioconjugates (Fluorescent Probes) C->E F High-Throughput Kinase Assays D->F G Cellular Target Engagement E->G

Fig 1. Divergent derivatization workflows of the core benzaldehyde for biological assay applications.

Reductive Amination for Kinase Inhibitor Library Synthesis

Causality of Reagent Selection

To explore SAR around the kinase hinge-binding pyridine motif, the aldehyde must be converted into a library of diverse amines. Direct (one-pot) reductive amination is the preferred method. The selection of the reducing agent is paramount to the success of this reaction. Sodium borohydride (


) is overly reactive and will prematurely reduce the starting aldehyde to an off-target benzyl alcohol before the amine can condense[5].

Conversely, sodium triacetoxyborohydride (


) is a mild, highly chemoselective hydride source[6]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond via steric shielding and electronic effects, rendering 

unreactive toward the aldehyde but highly efficient at reducing the transient, more electrophilic iminium ion formed upon amine condensation[7].
Protocol 1: One-Pot Direct Reductive Amination

This protocol is self-validating through intermediate LC-MS tracking, ensuring the iminium formation outpaces the reduction step.

  • Preparation: Dissolve 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (1.0 eq, 100 mM) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). DCE is preferred over THF as it accelerates iminium formation and improves overall yield[6].

  • Acid Catalysis (Optional): For weakly nucleophilic amines (e.g., anilines or sterically hindered amines), add glacial acetic acid (1.0 eq) to facilitate dehydration and iminium ion formation.

  • Reduction: Add

    
     (1.5 eq) portion-wise at room temperature. Stir the suspension vigorously for 2–4 hours.
    
  • Validation: Extract a 5

    
    L aliquot, dilute in LC-MS grade methanol, and monitor the disappearance of the aldehyde mass peak. The presence of the product mass without the benzyl alcohol byproduct validates the chemoselectivity of the hydride.
    
  • Quench & Extraction: Upon completion, quench the reaction with saturated aqueous

    
     to neutralize residual acid and decompose unreacted hydride. Extract the aqueous layer with dichloromethane (DCM). Dry the organic phase over 
    
    
    
    , filter, and concentrate under vacuum to yield the amine derivative.

Aniline-Catalyzed Oxime Ligation for Bioconjugation

Causality of Reagent Selection

For cellular target engagement assays, the core scaffold must be conjugated to fluorophores or affinity tags. Oxime ligation (the reaction of the aldehyde with an aminooxy-functionalized tag) yields a highly stable covalent linkage. However, at physiological or mildly acidic pH (pH 4.5–7.0), oxime formation is kinetically sluggish, often taking days to reach completion[8].

To overcome this bottleneck, aniline is introduced as a nucleophilic catalyst[9][10]. Aniline rapidly attacks the aldehyde to form a highly reactive Schiff base (phenylimine) intermediate. This intermediate undergoes rapid transimination with the


-effect-driven aminooxy group, accelerating the overall reaction rate by up to 400-fold[8][9].
Protocol 2: Accelerated Oxime Ligation
  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer adjusted to pH 4.5. Add aniline to achieve a final catalytic concentration of 100 mM.

  • Conjugation: Dissolve the aldehyde (1.0 eq, 50

    
    M final concentration) and an aminooxy-functionalized fluorophore (e.g., Aminooxy-PEG-Cyanine, 1.2 eq) in the aniline-containing buffer. If the aldehyde exhibits poor aqueous solubility, up to 5% DMSO may be used as a co-solvent.
    
  • Incubation: Incubate the mixture at 25°C with gentle agitation.

  • Kinetic Validation: Monitor the reaction via analytical RP-HPLC (monitoring absorbance at 254 nm for the scaffold and the specific excitation wavelength of the fluorophore). The aniline-catalyzed reaction will typically reach >95% conversion within 1–2 hours[9].

  • Purification: Isolate the stable oxime bioconjugate via preparative HPLC or size-exclusion chromatography to remove the aniline catalyst and unreacted fluorophore.

Biological Assay Integration & Data Presentation

Derivatives synthesized via these protocols are highly optimized for High-Throughput Screening (HTS) formats, specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays. The pyridine motif acts as the primary anchor within the ATP-binding pocket.

Mechanism A Pyridine-2-ylmethoxy Motif C Hydrogen Bonding Interaction A->C B Kinase Hinge Region (Backbone NH) B->C D ATP-Competitive Inhibition C->D E Methoxy-Benzaldehyde Core (Allosteric/Solvent Pocket) E->D Steric Tuning

Fig 2. Structural rationale for pyridine-directed ATP-competitive kinase hinge binding.

Quantitative Data Summaries

Table 1: Comparison of Derivatization Strategies

StrategyReagentsCatalystReaction TimeYieldPrimary Application
Reductive Amination Amine, NaBH(OAc)₃, DCEAcetic Acid (optional)2–4 hours75–95%Kinase Inhibitor SAR Libraries
Oxime Ligation Aminooxy-tag, Acetate BufferAniline (100 mM)1–2 hours>90%Fluorescent Probes / Bioconjugates

Table 2: Representative TR-FRET Kinase Assay Metrics

Derivative ClassTarget KinaseIC₅₀ RangeAssay Z'-FactorHinge Binding Motif
Alkyl Amines BRAF / PI3K10 – 500 nM0.75 – 0.82Pyridine-2-ylmethoxy
Aryl Amines BRAF / PI3K5 – 150 nM0.78 – 0.85Pyridine-2-ylmethoxy
Oxime-Fluorophore Target EngagementN/A (Probe)0.80 – 0.88Pyridine-2-ylmethoxy

References

  • 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)
  • Source: PubMed Central (NIH)
  • Source: American Chemical Society (ACS)
  • Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors Source: ResearchGate URL
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors Source: MDPI URL
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry Source: ResearchGate URL
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: ResearchGate URL
  • Reductive amination Source: Wikipedia URL
  • Source: PubMed Central (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to improve reaction yield and product purity.

The target molecule, 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, is a valuable bifunctional building block in medicinal chemistry, notably in the synthesis of kinase inhibitors.[1] Its structure combines a reactive benzaldehyde handle with a pyridinyl ether motif, a recognized pharmacophore that can engage in crucial hydrogen bonding within the ATP-binding pockets of various kinases.[1]

The most reliable and common method for its synthesis is the Williamson ether synthesis, an SN2 reaction between the phenoxide of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and an alkylating agent such as 2-(chloromethyl)pyridine.[2][3][4] This guide focuses on optimizing this pathway.

Reaction Overview

The synthesis proceeds via the deprotonation of the hydroxyl group on isovanillin to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group to form the desired ether linkage.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causative explanations and actionable solutions.

Section 1: Low or No Product Yield

Q1: My reaction shows very low conversion to the desired product after several hours. What are the primary factors to investigate?

Low conversion is a frequent challenge and typically points to one of four key areas: ineffective deprotonation, poor reagent quality, suboptimal solvent choice, or inadequate reaction temperature.

  • Ineffective Deprotonation: The phenolic hydroxyl group of isovanillin must be fully deprotonated to create a potent nucleophile.[5] If the base is too weak or present in insufficient quantity, the concentration of the reactive phenoxide will be too low for the reaction to proceed efficiently.

    • Solution: For a relatively weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered to maximize surface area and use at least 2.2 equivalents if starting with 2-(chloromethyl)pyridine hydrochloride to neutralize the salt and deprotonate the phenol. Heating is almost always necessary with carbonate bases.[6] For more robust deprotonation, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous (dry) solvents and glassware, as any moisture will quench the hydride.[6][7]

  • Unreactive Alkylating Agent: The reactivity of the alkyl halide is critical. The general reactivity trend is R-I > R-Br > R-Cl.[7] 2-(chloromethyl)pyridine is often used due to commercial availability but may exhibit lower reactivity.

    • Solution: If using 2-(chloromethyl)pyridine, consider adding a catalytic amount of sodium or potassium iodide. This facilitates an in situ Finkelstein reaction, converting the more stable alkyl chloride to the much more reactive alkyl iodide, which can significantly accelerate the reaction.[7]

  • Inappropriate Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4][6] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) while leaving the phenoxide anion relatively "bare" and highly nucleophilic. Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[7]

  • Reaction Temperature Too Low: Many Williamson ether syntheses do not proceed at a sufficient rate at room temperature.

    • Solution: Heating the reaction mixture is typically required. A temperature range of 60-100 °C is a good starting point.[7] Use Thin Layer Chromatography (TLC) to monitor the disappearance of the isovanillin starting material to find the optimal balance of temperature and reaction time.

Section 2: Presence of Impurities and Side Products

Q2: My final product is contaminated with significant byproducts, complicating purification and lowering the yield. What are the likely side reactions?

The primary side reactions to consider are elimination of the alkylating agent, C-alkylation of the phenoxide, and oxidation of the aldehyde functionality.

  • Elimination (E2 Reaction): The alkoxide/phenoxide is a strong base and can induce an E2 elimination reaction with the alkyl halide to form an alkene.[2][4]

    • Mitigation: This is less of a concern with primary halides like 2-(chloromethyl)pyridine compared to secondary or tertiary halides.[3][5] However, using an overly strong or sterically hindered base in combination with high temperatures can increase the likelihood of elimination. Using a milder base like K₂CO₃ and maintaining moderate temperatures (e.g., <100 °C) will favor the desired SN2 substitution.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[2][6]

    • Mitigation: The solvent choice can influence the O/C alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

  • Oxidation of Aldehyde: The benzaldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially upon exposure to air over time or during workup.[8][9] This results in the formation of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid.

    • Mitigation & Removal: To prevent oxidation, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If the carboxylic acid impurity forms, it can be easily removed during the aqueous workup. By washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), the acidic impurity will be converted to its water-soluble carboxylate salt and extracted into the aqueous phase.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal workup and purification strategy for this molecule?

A standard workup involves cooling the reaction mixture, pouring it into a large volume of cold water to precipitate the crude product, and collecting the solid by filtration. This helps remove the DMF solvent and inorganic salts. For purification, column chromatography on silica gel is highly effective. A gradient elution system starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended. Recrystallization from a suitable solvent system like ethanol/water may also yield a high-purity product.[10][11]

Q2: Can phase-transfer catalysis be used for this synthesis?

Yes, phase-transfer catalysis (PTC) is an excellent alternative, especially for scaling up. A PTC system, such as using potassium carbonate as the base in a toluene/water solvent system with a catalyst like tetrabutylammonium bromide (TBAB), can be very effective.[12] The catalyst transports the phenoxide from the aqueous phase (or solid surface) into the organic phase where it can react with the alkyl halide. This often allows for lower reaction temperatures and simpler workups.

Q3: My 2-(chloromethyl)pyridine is supplied as a hydrochloride salt. How does this affect the reaction?

The hydrochloride salt is commonly used for its improved stability. However, it is crucial to account for the acid when adding the base. You will need one equivalent of base to neutralize the HCl and form the free base of 2-(chloromethyl)pyridine, plus at least one equivalent to deprotonate the isovanillin. Therefore, a minimum of 2.2 equivalents of base (e.g., K₂CO₃) is recommended when using the hydrochloride salt.

Data Presentation

Table 1: Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Base K₂CO₃ (≥2.2 eq) or NaH (1.2 eq)K₂CO₃ is safer and effective with heat; NaH is stronger but requires anhydrous conditions.[6][7]
Alkylating Agent 2-(chloromethyl)pyridine HCl (1.0 eq)Commercially available. Reactivity can be enhanced with a catalytic iodide source.[7]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents maximize nucleophile reactivity for the SN2 reaction.[4][6]
Temperature 60 - 90 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents the potential for air oxidation of the aldehyde functional group.[8]
Expected Yield 60 - 85%Yields can vary based on reaction scale, purity of reagents, and purification efficiency.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Isovanillin 3-Hydroxy-4-methoxy- benzaldehyde Phenoxide Potassium Phenoxide (Nucleophile) Isovanillin->Phenoxide + Base - H₂O, CO₂ Base K₂CO₃ Product 4-Methoxy-3-(pyridin-2-ylmethoxy)- benzaldehyde Phenoxide->Product  SN2 Displacement AlkylHalide 2-(Chloromethyl)pyridine (Electrophile) Salt KCl

Caption: The Williamson ether synthesis of the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Reaction Start check_yield Low Yield or No Conversion? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No deprotonation 1. Verify Base (Strength & Equivalents) check_yield->deprotonation Yes success Successful Synthesis check_impurities->success No oxidation 1. Use Inert Atmosphere 2. Add Basic Wash to Workup check_impurities->oxidation Yes reagents 2. Check Reagent Quality (Add cat. NaI?) deprotonation->reagents solvent 3. Ensure Anhydrous Polar Aprotic Solvent reagents->solvent temp 4. Increase Temperature (Monitor by TLC) solvent->temp elimination 1. Use Milder Base 2. Moderate Temperature oxidation->elimination purification Optimize Chromatography Gradient elimination->purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reagent quantities may need to be adjusted based on the specific scale of the reaction.

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1.0 eq)

  • 2-(chloromethyl)pyridine hydrochloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Potassium iodide (KI, 0.1 eq, optional catalyst)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate, Hexane (for chromatography)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (approx. 5-10 mL per gram of isovanillin). Add 2-(chloromethyl)pyridine hydrochloride (1.05 eq) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the isovanillin spot is consumed (typically 4-8 hours).

  • Work-up and Precipitation: Once the reaction is complete, cool the flask to room temperature. Pour the dark reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10x the volume of DMF used), while stirring vigorously. A beige or off-white precipitate should form.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove residual DMF and inorganic salts.

  • Aqueous Wash (Optional): To remove any acidic byproducts, the crude solid can be redissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with saturated NaHCO₃ solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde as a white to pale yellow solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved February 27, 2026, from [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Feng, L., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. Retrieved February 27, 2026, from [Link]

  • Schäfer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Status: Operational Ticket ID: PUR-PYR-ALD-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-PYR-ALD-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde . This intermediate presents a unique "Janus-faced" purification challenge: it contains a basic pyridine nitrogen (prone to streaking on silica) and a reactive aldehyde (prone to air oxidation).

Successful isolation requires abandoning standard "load-and-go" chromatography in favor of chemically active purification methods that exploit these functional groups. This guide prioritizes Acid-Base Extraction and Bisulfite Adduct Formation as self-validating purification systems.

Module 1: The Self-Validating Acid-Base Extraction

User Query: "My crude reaction mixture contains unreacted phenol (Isovanillin) and neutral alkyl halides. How do I separate them without running a column?"

Technical Insight: The most robust purification method for this compound is pH-switchable liquid-liquid extraction . This method is "self-validating" because the compound’s migration between phases confirms its chemical identity (presence of a basic nitrogen).

  • The Principle: The pyridine nitrogen has a pKa of approximately 5.2.

    • pH < 3: The pyridine is protonated (

      
      ), making the molecule water-soluble.
      
    • pH > 10: The pyridine is deprotonated (neutral), making the molecule organic-soluble.

Protocol: Differential pH Extraction
PhasepH ConditionTarget BehaviorImpurity Fate
Step 1 Basic (pH ~12) Product is Neutral (Organic Layer)Phenolic impurities (e.g., Isovanillin) become phenolate anions and move to Aqueous Waste .
Step 2 Acidic (pH ~2) Product is Cationic (Aqueous Layer)Neutral impurities (e.g., halides, dimers) remain in Organic Waste .
Step 3 Basic (pH ~10) Product is Neutral (Organic Layer)Product is recovered into fresh organic solvent (DCM or EtOAc).
Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Dissolved in EtOAc/DCM) WashBase Wash with 1M NaOH (pH > 12) Start->WashBase Decision1 Phase Separation WashBase->Decision1 AqWaste1 Aqueous Layer: Phenolic Impurities (Deprotonated) Decision1->AqWaste1 Discard OrgLayer1 Organic Layer: Product + Neutral Impurities Decision1->OrgLayer1 Keep ExtractAcid Extract with 1M HCl (pH < 2) OrgLayer1->ExtractAcid Decision2 Phase Separation ExtractAcid->Decision2 OrgWaste Organic Layer: Neutral Impurities (Halides) Decision2->OrgWaste Discard AqProduct Aqueous Layer: Product (Protonated Pyridinium) Decision2->AqProduct Keep Basify Basify Aqueous Layer with NaOH to pH 10-11 AqProduct->Basify FinalExtract Extract into DCM -> Dry -> Evaporate Basify->FinalExtract

Figure 1: Differential pH extraction workflow. This process removes both acidic starting materials and neutral byproducts without chromatography.

Module 2: Chromatographic Troubleshooting

User Query: "I am trying to purify via flash chromatography, but the product streaks/tails significantly, and I'm losing mass."

Root Cause Analysis: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups (


) on standard silica gel.[1][2] This acts like a "brake," causing peak tailing and irreversible adsorption.
Troubleshooting Guide
Issue Mechanism Solution
Severe Tailing Pyridine-Silanol H-bondingAdd 1% Triethylamine (TEA) to the mobile phase. This "caps" the active silanol sites.
Co-elution Polarity mismatchSwitch Stationary Phase. Use Neutral Alumina instead of Silica. Alumina is less acidic and prevents pyridine adsorption.
Product Decomposition Acid-catalyzed reactionsAvoid acidified mobile phases. Do not use acetic acid/formic acid modifiers.

Recommended Mobile Phase (Silica):

  • Dichloromethane : Methanol (95:5) + 1% Triethylamine

  • Note: Flush the column with the TEA-containing solvent before loading the sample to neutralize the silica.

Module 3: Chemical Purification (The Bisulfite Method)

User Query: "I have non-aldehyde impurities that co-elute even after extraction. Is there a specific chemical filter?"

Technical Insight: The aldehyde functionality allows for Bisulfite Adduct Purification .[3][4] This is a highly specific method that pulls the aldehyde out of the organic phase as a water-soluble sulfonate salt, leaving all other non-carbonyl impurities behind.

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude material in a minimal amount of Ethanol (2-3 volumes).

    • Add excess saturated aqueous Sodium Bisulfite (

      
      ) .[5]
      
    • Stir vigorously for 1-2 hours. A thick precipitate (the adduct) may form, or it may remain in solution.

  • Wash:

    • Wash the mixture with Ether or EtOAc.

    • The Product is now in the Aqueous Phase (or the solid precipitate).

    • Discard the organic wash (contains non-aldehyde impurities).

  • Regeneration:

    • Treat the aqueous phase (or solid) with Sodium Carbonate (

      
      )  or 10% NaOH until basic.
      
    • Caution: Gas evolution (

      
      ) if carbonate is used.
      
    • The adduct breaks down, regenerating the free aldehyde.

  • Recovery:

    • Extract the regenerated aldehyde into DCM, dry over

      
      , and concentrate.
      
Mechanism Visualization

BisulfiteMechanism Aldehyde Impure Aldehyde (Organic Soluble) Bisulfite + NaHSO3 (aq) Aldehyde->Bisulfite Adduct Bisulfite Adduct (Water Soluble Salt) Bisulfite->Adduct Forms Salt Impurities Non-Aldehyde Impurities (Stay in Organic) Bisulfite->Impurities No Reaction Base + Base (Na2CO3) Adduct->Base Regeneration PureAldehyde Purified Aldehyde (Recovered) Base->PureAldehyde

Figure 2: The reversible bisulfite switch. This method acts as a chemical filter specific to the aldehyde group.

Module 4: Stability & Storage FAQs

Q: My product turned from a white solid to a yellow oil/gum overnight. What happened? A: This indicates oxidation . Benzaldehydes, especially electron-rich ones (methoxy-substituted), are prone to air oxidation to form the corresponding Benzoic Acid .

  • Check: Run a TLC.[6][7] The acid will remain at the baseline or streak heavily.

  • Fix: Wash the organic solution with saturated Sodium Bicarbonate (

    
    ) to remove the acid.
    
  • Prevention: Store under Nitrogen/Argon at -20°C.

Q: Can I crystallize this compound? A: Yes, but ether-aldehydes often "oil out" before crystallizing.

  • Recommended Solvent System: EtOAc/Hexane or Ethanol/Water.

  • Technique: If it oils out, scratch the glass surface with a spatula or add a seed crystal. Ensure the solution is not too acidic, as the pyridine salt may prevent crystallization of the free base.

References

  • BenchChem Technical Support. (2025).[1][2][8] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from

  • Phenomenex Chromatography Tips. (2024). Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Solvent Choice. Retrieved from

  • Royal Society of Chemistry. (2019). Synthesis and purification of pyridine-containing benzaldehydes (Supplementary Info). Retrieved from

Sources

Troubleshooting

Side reactions in the synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Technical Support Center: Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Ticket System Status: [ONLINE] Subject: Optimization & Troubleshooting of Williamson Ether Coupling Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Ticket System Status: [ONLINE] Subject: Optimization & Troubleshooting of Williamson Ether Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Engineering of an Ether Linkage

Welcome to the technical support hub for the synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde . This molecule is a critical pharmacophore, notably serving as a key intermediate in the synthesis of hemoglobin modulators like Voxelotor.

While the core transformation—a Williamson ether synthesis between Isovanillin and 2-(Chloromethyl)pyridine —appears deceptively simple, it is fraught with "hidden" failure modes. The presence of a basic pyridine nitrogen alongside an electrophilic benzyl chloride creates a system prone to self-destruction if not rigorously controlled.[1]

This guide moves beyond standard textbook procedures to address the process-critical parameters that determine yield and purity.

Module 1: The Validated Protocol (Baseline)

Before troubleshooting, ensure your baseline protocol aligns with industry best practices. The instability of the alkylating agent (2-picolyl chloride) is the primary variable.

The "In-Situ" Release Strategy Never isolate the free base of 2-(chloromethyl)pyridine.[1] It is unstable and polymerizes rapidly. Use the Hydrochloride (HCl) salt and neutralize it in situ.

ParameterRecommendationRationale
Limiting Reagent Isovanillin (1.0 equiv)The phenol is stable; the alkyl halide is the liability.[1]
Alkylating Agent 2-(Chloromethyl)pyridine HCl (1.1 – 1.2 equiv)Slight excess compensates for hydrolysis/polymerization.[1]
Base K₂CO₃ (2.5 – 3.0 equiv)Granular, anhydrous. Strong enough to deprotonate phenol (pKa ~10), weak enough to minimize Cannizzaro.
Solvent DMF or Acetonitrile (Anhydrous)Polar aprotic solvents accelerate the SN2 reaction. DMF is superior for solubility but harder to remove.
Temperature 50°C – 60°CHigh enough to drive kinetics, low enough to suppress N-alkylation.[1]
Atmosphere Nitrogen/ArgonCritical. Benzaldehydes oxidize to benzoic acids in air/base.

Module 2: Troubleshooting & Root Cause Analysis

Issue #1: The "Black Tar" Scenario

Symptom: The reaction mixture turns dark black/brown rapidly, and workup yields a sticky, polymeric residue with low product recovery.

  • Root Cause: Self-Polymerization of Picolyl Chloride. Upon neutralization, the free base 2-(chloromethyl)pyridine is generated.[1] If the phenoxide (isovanillin anion) is not immediately available to react with it, the pyridine nitrogen of one picolyl molecule attacks the methylene chloride of another. This triggers a chain reaction, forming a poly-pyridinium salt (black tar).

  • Corrective Action:

    • Order of Addition: Dissolve Isovanillin and K₂CO₃ in the solvent first. Stir for 30 minutes to ensure complete formation of the phenoxide anion.

    • Slow Addition: Add the 2-(Chloromethyl)pyridine HCl portion-wise or as a solution over 30–60 minutes. This ensures that as soon as the free base is generated, it is statistically more likely to encounter the phenoxide than another picolyl molecule.

Issue #2: The "Double-Spot" Impurity (N-Alkylation)

Symptom: TLC/HPLC shows a persistent impurity running close to the baseline or as a polar smear.[1]

  • Root Cause: N-Alkylation (Quaternization). The product itself contains a pyridine ring.[1] If the reaction runs too long, too hot, or with a large excess of alkyl halide, the product can act as a nucleophile, attacking the remaining alkyl halide to form a bis-pyridinium salt.

  • Corrective Action:

    • Temperature Control: Do not exceed 65°C. N-alkylation has a higher activation energy than O-alkylation.[1]

    • Stoichiometry: Do not exceed 1.2 equivalents of the alkyl halide.

    • Solvent Effect: Switch from Acetone to DMF. While counter-intuitive, high dielectric constants shield the ions and can sometimes favor the tighter ion-pair transition state of O-alkylation over the neutral N-attack.[1]

Issue #3: Disappearing Aldehyde (Oxidation/Cannizzaro)

Symptom: Loss of the aldehyde peak (CHO) in NMR (~9.8 ppm) and appearance of a carboxylic acid.

  • Root Cause:

    • Oxidation: Air leaks convert the aldehyde to benzoic acid.

    • Cannizzaro: If NaOH or KOH is used (strong bases), the aldehyde disproportionates into the alcohol and acid.

  • Corrective Action:

    • Switch Base: Use K₂CO₃ or Cs₂CO₃ exclusively. Avoid Hydroxides.

    • Degas Solvents: Sparge DMF with nitrogen for 15 minutes before use.

Module 3: Visualizing the Pathway

The following diagram maps the competitive landscape of this synthesis.

ReactionPathway Isovanillin Isovanillin (Starting Material) Phenoxide Isovanillin Phenoxide Isovanillin->Phenoxide Deprotonation Acid Benzoic Acid Deriv. (Oxidation) Isovanillin->Acid Air/O2 PicolylHCl 2-Picolyl Chloride HCl FreeBase 2-Picolyl Chloride (Free Base - Unstable) PicolylHCl->FreeBase Neutralization Base Base (K2CO3) Base->FreeBase Base->Phenoxide Product TARGET PRODUCT (O-Alkylation) FreeBase->Product + Phenoxide Polymer Poly-Picolyl Tar (Self-Polymerization) FreeBase->Polymer Self-Reaction (High Conc.) Phenoxide->Product Major Path (SN2) N_Alkylated Pyridinium Salt (N-Alkylation Impurity) Product->N_Alkylated + Excess Picolyl Cl (Overheating)

Caption: Reaction logic flow showing the critical competition between the desired O-alkylation (Green) and the destructive self-polymerization/N-alkylation pathways (Red).

Module 4: FAQ – Operational Specifics

Q: Can I use Acetone as a solvent to simplify workup? A: Yes, but with caveats. Acetone reflux (~56°C) is often too gentle for sterically hindered phenols or "sluggish" chlorides. If you use Acetone, you may need to add a catalytic amount of Sodium Iodide (Finkelstein condition) to convert the chloride to the more reactive iodide in situ. However, DMF is generally preferred for cleaner conversion despite the aqueous workup requirement.

Q: How do I remove the unreacted aldehyde during workup? A: If column chromatography is difficult, wash the organic layer with a saturated solution of Sodium Bisulfite (NaHSO₃) . This forms a water-soluble bisulfite adduct with the aldehyde, pulling the unreacted starting material into the aqueous layer. The ether product will remain in the organic phase.

Q: The product is oiling out. How do I get a solid? A: This ether often solidifies slowly.

  • Evaporate the reaction solvent completely.

  • Dissolve the residue in a minimum amount of hot Ethyl Acetate.

  • Slowly add Hexanes or Heptane until cloudy.

  • Seed with a crystal if available, or scratch the flask wall.

  • Allow to stand at 4°C overnight.

References

  • Vertex Pharmaceuticals (Europe) Ltd. (2020). Process and intermediates for the synthesis of voxelotor. WO2020127945A1. Link

  • Global Blood Therapeutics, Inc. (2013). Substituted benzaldehydes and derivatives thereof as inhibitors of sickle cell disease. WO2013148177. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

  • National Institutes of Health (PubChem). (2025).[2] 2-(Chloromethyl)pyridine hydrochloride (Compound Summary). Link

Sources

Optimization

Optimizing reaction conditions for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde derivatives

Technical Support Center: Reaction Optimization Guide Subject: Synthesis & Optimization of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Ticket ID: OPT-RXN-2026-ISOV Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Guide Subject: Synthesis & Optimization of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Ticket ID: OPT-RXN-2026-ISOV Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde , a critical intermediate often used in the development of kinase inhibitors (e.g., derivatization of the aldehyde for reductive amination) and VO-Ohpic analogs.

The core transformation is a Williamson Ether Synthesis between Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-(Chloromethyl)pyridine hydrochloride . While theoretically straightforward, this reaction frequently suffers from stalled conversion, pyridine-induced basicity issues during workup, and aldehyde instability.

This support module provides a validated Standard Operating Procedure (SOP), a mechanistic troubleshooting guide, and purification strategies.

Module 1: Validated Standard Operating Procedure (SOP)

Protocol ID: SOP-ISOV-PIC-001 Scale: 10 mmol (Adaptable)

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Isovanillin Substrate1.03-Hydroxy-4-methoxybenzaldehyde.
2-(Chloromethyl)pyridine HCl Electrophile1.2Hygroscopic. Handle quickly.
Potassium Carbonate (K₂CO₃) Base2.5 - 3.0Critical: Must neutralize HCl salt and deprotonate phenol.
Potassium Iodide (KI) Catalyst0.1Finkelstein catalyst to accelerate reaction.
DMF (Anhydrous) Solvent0.5 MAcetonitrile can be used but requires longer reflux.
Step-by-Step Execution
  • Phenoxide Generation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Isovanillin (1.0 equiv) in anhydrous DMF (5 mL/mmol).

    • Add K₂CO₃ (3.0 equiv) in one portion.

    • Technical Insight: Stir at room temperature for 15–30 minutes. The solution will turn yellow/orange, indicating the formation of the phenoxide anion. This "pre-activation" prevents the acidic picolyl chloride from quenching the base locally.

  • Electrophile Addition:

    • Add KI (0.1 equiv).

    • Add 2-(Chloromethyl)pyridine hydrochloride (1.2 equiv) portion-wise.

    • Caution: Evolution of CO₂ may occur as the HCl salt is neutralized.

  • Reaction:

    • Heat the mixture to 60–70 °C under an inert atmosphere (N₂ or Ar).

    • Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes) or LC-MS.

    • Duration: Typically 2–4 hours. Do not overheat (>90 °C) to avoid Cannizzaro disproportionation of the aldehyde.

  • Workup (The "Pyridine Trap"):

    • Issue: The pyridine ring makes the product basic. Acidic washes (HCl) will protonate the pyridine and drag the product into the aqueous layer.

    • Procedure: Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Stir vigorously for 20 minutes. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.[1][2]

    • If oil forms:[3] Extract with Ethyl Acetate (EtOAc) . Wash organic layer with Water (3x) to remove DMF, then Brine (1x). Dry over Na₂SO₄ and concentrate.

Module 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and critical decision points for troubleshooting.

ReactionPathway Isovanillin Isovanillin (Substrate) Phenoxide Phenoxide Anion (Activated Intermediate) Isovanillin->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product Target Ether (Product) Phenoxide->Product SN2 Attack (DMF, 60°C) SideRxn Side Reaction: Aldehyde Oxidation (Cannizzaro) Phenoxide->SideRxn Overheating (>90°C) Picolyl 2-Picolyl Chloride (Electrophile) Picolyl->Product + KI (Catalyst)

Figure 1: Mechanistic pathway of the Williamson ether synthesis for Isovanillin derivatives, highlighting the critical SN2 step and potential thermal degradation pathways.

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at ~60% conversion. Adding more alkyl halide doesn't help. Why? Diagnosis: This is often due to "Base Exhaustion" or "Surface Passivation."

  • The Cause: The picolyl chloride is an HCl salt. If you used only 1.5–2.0 equiv of K₂CO₃, the HCl consumes 1.0 equiv immediately. The remaining base might be coated with KCl byproduct (insoluble in DMF), stopping the deprotonation of the phenol.

  • The Fix:

    • Ensure you use at least 2.5 to 3.0 equiv of K₂CO₃.

    • Switch to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" increases the solubility of the carbonate and the nucleophilicity of the phenoxide, often pushing stalled reactions to completion [1].

Q2: My product is stuck in the aqueous layer during extraction. Diagnosis: pH mismanagement.

  • The Cause: The pyridine nitrogen has a pKa of ~5.2. If you wash the organic layer with 1M HCl (standard for removing DMF), you protonate the pyridine, making the molecule water-soluble.

  • The Fix: Avoid acid washes.

    • Use saturated NH₄Cl (mildly acidic, pH ~5-6) if neutralization is needed, but plain water washes are usually sufficient to remove DMF.

    • If the product is stuck in water, adjust the aqueous phase to pH 8–9 with NaHCO₃ and re-extract with DCM (Dichloromethane), which is better for solubilizing nitrogen heterocycles than EtOAc.

Q3: The aldehyde peak is missing in NMR, and I see a carboxylic acid. What happened? Diagnosis: Aerobic Oxidation or Cannizzaro Reaction.

  • The Cause: Benzaldehydes with electron-donating groups are prone to air oxidation, especially in basic DMF solutions at high temperatures.

  • The Fix:

    • Degas your DMF with Nitrogen/Argon before use.

    • Lower the temperature to 50 °C and extend the reaction time.

    • Confirm the reagent quality: Old benzaldehydes often contain significant amounts of benzoic acid. Purify the starting material if necessary.

Q4: Can I use NaOH instead of K₂CO₃? Diagnosis: Not recommended.

  • Reasoning: NaOH is a stronger nucleophile and base. It can attack the aldehyde (Cannizzaro) or hydrolyze the picolyl chloride to the alcohol (2-pyridylmethanol) faster than the phenol reacts. Anhydrous Carbonate bases (K₂CO₃, Cs₂CO₃) act as a buffer and are safer for this specific scaffold [2].

Module 4: Purification Strategy

The pyridine moiety makes this compound "sticky" on silica gel, often leading to tailing (streaking).

Method A: Recrystallization (Preferred)

  • Solvent: Ethanol (EtOH) or Methanol/Water mixture.

  • Protocol: Dissolve crude solid in minimum boiling EtOH. Cool slowly to RT, then to 4°C. This typically yields high-purity yellow/white crystals.

Method B: Flash Chromatography

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM : Methanol (98:2 to 95:5).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. This deactivates the acidic sites on the silica, preventing the basic pyridine from sticking and tailing.

Module 5: Decision Tree for Optimization

TroubleshootingTree Start Start: Low Yield / Impurity CheckTLC Analyze TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Conversion Stalled Byproducts Many Byproducts CheckTLC->Byproducts Messy Reaction BaseCheck Check Base Equiv. (Is it > 2.5 eq?) SM_Left->BaseCheck TempCheck Check Temp (Is it > 80°C?) Byproducts->TempCheck AddCs Action: Switch to Cs2CO3 or Add NaI BaseCheck->AddCs No / Unsure LowerTemp Action: Lower Temp to 50°C Degas Solvent TempCheck->LowerTemp Yes

Figure 2: Logical flow for diagnosing reaction failures.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • BenchChem Technical Review. (2025). "Improving reaction conditions for Williamson ether synthesis." Link

  • Santa Cruz Biotechnology. "4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Product Data." Link

  • Lumen Learning. "Williamson Ether Synthesis Mechanism and Conditions." Link

(Note: While specific literature on this exact derivative is sparse, the protocols above are derived from standard methodologies for picolyl ether synthesis on phenolic aldehydes as supported by the general Williamson ether synthesis literature.)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1)[1].

This critical intermediate is typically synthesized via a Williamson etherification between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-(chloromethyl)pyridine (2-picolyl chloride)[2]. Due to the ambident nature of the reagents, the instability of the picolyl halide free base, and the oxidative liability of the aldehyde moiety, achieving high purity requires precise control over reaction kinetics and workup conditions.

Part 1: Interactive Troubleshooting Matrix

When analyzing your crude or isolated product, use the following quantitative data matrix to map analytical symptoms to their chemical root causes.

Impurity ProfileHPLC RRT (Approx.)Molecular WeightPrimary Root CauseRecommended Action
Product Target 1.00 243.26 g/mol N/A N/A
Unreacted Isovanillin0.60 - 0.70152.15 g/mol Incomplete O-alkylation; Reagent degradationAdd Finkelstein catalyst (KI); Use portion-wise addition.
2-Pyridinemethanol0.30 - 0.40109.13 g/mol Hydrolysis of 2-picolyl chlorideEnsure anhydrous solvent; Avoid excess water before quench.
Oxidation Product0.80 - 0.90259.26 g/mol (+16 Da)Auto-oxidation of aldehyde to carboxylic acidSparge solvents with N₂; Minimize air exposure during workup.
Pyridinium Salts0.10 - 0.20> 335 g/mol N-alkylation (self-quaternization)Lower reaction temp; Increase solvent dilution.
Part 2: Deep-Dive FAQs (Root Causes & Solutions)

Q1: Why does my reaction stall with significant unreacted isovanillin remaining, even after extended heating? The Causality: 2-picolyl chloride is commercially supplied as a hydrochloride salt because its free base is highly unstable. Once the base (e.g., K₂CO₃) deprotonates the salt in solution, the free 2-picolyl chloride rapidly undergoes self-quaternization or hydrolysis if the desired Sₙ2 reaction is too slow[2]. Extended heating only accelerates the degradation of your electrophile, not the product yield. The Solution: Implement a Finkelstein catalyst (0.1 to 0.2 equivalents of KI). The iodide ion transiently displaces the chloride to form 2-picolyl iodide in situ. Because iodide is a superior leaving group, it dramatically accelerates the Williamson ether coupling, allowing the O-alkylation to outpace the degradation pathways.

Q2: LC-MS shows a major byproduct with a +16 Da mass shift. What is it and how do I prevent it? The Causality: This is 4-methoxy-3-(pyridin-2-ylmethoxy)benzoic acid. Benzaldehydes are notorious for undergoing radical chain autoxidation when exposed to atmospheric oxygen. This process forms peroxy radicals that ultimately yield benzoic acids, a reaction often catalyzed by trace metals or light[3][4]. The Solution: Conduct the reaction and all liquid-liquid extractions under an inert atmosphere (N₂ or Ar). Research demonstrates that the addition of radical scavengers or specific alcohols (like benzyl alcohol) can intercept peroxy radicals to halt the oxidation chain[4]. However, strict anaerobic conditions and sparging your workup solvents with nitrogen are usually sufficient to suppress this impurity.

Q3: I am losing yield to a highly polar, water-soluble impurity that crashes out as a sticky oil. What is the mechanism? The Causality: The pyridine nitrogen of either the product or the unreacted 2-picolyl chloride acts as a nucleophile, attacking the electrophilic carbon of another 2-picolyl chloride molecule. This parasitic N-alkylation forms a highly polar pyridinium salt[2]. The Solution: Maintain optimal dilution (e.g., 5-10 volumes of DMF) to favor intermolecular cross-coupling over self-polymerization. Ensure the isovanillin is fully deprotonated (stirred with K₂CO₃ for 30 minutes) before adding the picolyl chloride, maximizing the concentration of the highly nucleophilic phenoxide to outcompete the pyridine nitrogen.

Part 3: Mechanistic Workflows & Decision Trees

The following diagrams map the chemical pathways and logical troubleshooting steps required to isolate high-purity product.

ReactionPathway Isovanillin Isovanillin (Phenoxide) Product 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde Isovanillin->Product SN2 (KI cat.) DMF, K2CO3 Picolyl 2-Picolyl Chloride HCl Picolyl->Product Quat Self-Quaternization (Pyridinium Salt) Picolyl->Quat Heat / High Conc. Hydrolysis 2-Pyridinemethanol Picolyl->Hydrolysis H2O / OH- Acid Oxidation Product (Benzoic Acid) Product->Acid O2 (Air)

Reaction pathway and competing side reactions in Williamson ether synthesis.

DecisionTree Start Low Purity in Final Product Q1 Is unreacted Isovanillin > 5%? Start->Q1 A1_Yes Reagent Degradation: Add KI, use portion-wise addition of Picolyl Chloride Q1->A1_Yes Yes Q2 Is there a +16 Da impurity? Q1->Q2 No A2_Yes Aldehyde Oxidation: Sparge solvents with N2, minimize air exposure Q2->A2_Yes Yes Q3 Are there highly polar water-soluble impurities? Q2->Q3 No A3_Yes N-Alkylation / Quaternization: Lower reaction temp, increase solvent volume Q3->A3_Yes Yes End Optimize crystallization solvent & cooling rate Q3->End No

Decision tree for diagnosing and resolving low purity in final isolated samples.

Part 4: Self-Validating Experimental Protocol

This optimized Standard Operating Procedure (SOP) is designed as a self-validating system. Each step includes an in-process control to ensure the chemical state matches the theoretical causality before proceeding.

Step 1: Phenoxide Generation

  • Action: Charge a dry, N₂-purged flask with isovanillin (1.0 eq), anhydrous DMF (8 volumes), and finely powdered K₂CO₃ (2.5 eq). Stir at 60°C for 30 minutes.

  • Causality: K₂CO₃ is a mild base that deprotonates the phenol without triggering the Cannizzaro reaction (which stronger bases like NaOH would cause with the aldehyde).

  • Self-Validation: The solution will transition to a deep, vibrant yellow/orange, visually confirming the formation of the highly conjugated phenoxide anion. Do not proceed until this color change is stable.

Step 2: Electrophile Addition

  • Action: Cool the mixture to 40°C. Add KI (0.1 eq). Begin adding 2-picolyl chloride hydrochloride (1.1 eq) in 4 equal portions over 1 hour.

  • Causality: Portion-wise addition keeps the steady-state concentration of the free picolyl base low, minimizing the statistical probability of self-quaternization while the Finkelstein catalyst (KI) drives the O-alkylation.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The isovanillin spot should steadily disappear. If the reaction stalls, do not simply heat it; add an additional 0.1 eq of 2-picolyl chloride.

Step 3: Quench and Selective Extraction

  • Action: Cool to room temperature and quench with N₂-sparged DI water (20 volumes) to precipitate the product. If extracting, use Ethyl Acetate and wash the organic layer with 5% aqueous Na₂CO₃, followed by brine.

  • Causality: The Na₂CO₃ wash removes any unreacted isovanillin (as a water-soluble phenoxide) and neutralizes trace acids that could catalyze acetal formation or degradation. Sparging the water prevents the introduction of dissolved oxygen, halting aldehyde autoxidation[4].

Step 4: Crystallization

  • Action: Concentrate the organic layer under reduced pressure. Recrystallize the crude residue from Ethanol/Water (7:3) or Isopropanol.

  • Causality: The pyridine ring makes the product slightly more polar than standard benzaldehydes. A mixed aqueous-alcoholic solvent system provides a steep solubility curve, allowing the product to crystallize while polar pyridinium salts and residual 2-pyridinemethanol remain in the mother liquor.

References
  • ChemBK. "4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)BENZALDEHYDE - Chemical Properties and CAS Registry." ChemBK Database. Available at:[Link]

  • Enache, C. G., et al. (2014). "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." Nature Communications, 5:3332. Available at: [Link]

  • Bawn, C. E. H., et al. (1956). "The cobalt-salt-catalyzed autoxidation of benzaldehyde." Proceedings of the Royal Society of London. Available at:[Link]

Sources

Optimization

Stability issues of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde in solution

Welcome to the technical support center for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction to the Molecule and its Stability Profile

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a multifunctional compound featuring a benzaldehyde core, a methoxy substituent, and a pyridyl ether linkage. Each of these functional groups contributes to the molecule's reactivity and potential instability in solution. Understanding these characteristics is crucial for accurate and reliable experimental outcomes. The primary stability concerns for this molecule are oxidation of the aldehyde group, hydrolysis of the pyridyl ether linkage, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde has turned yellow/brown. What is the cause?

A1: A color change in your solution is a common indicator of degradation. The most likely cause is the oxidation of the benzaldehyde group to the corresponding benzoic acid, which can sometimes lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I am seeing a new, more polar peak in my HPLC analysis. What could it be?

A2: The appearance of a new, more polar peak in your HPLC chromatogram often suggests the formation of a degradation product. A likely candidate is 4-methoxy-3-(pyridin-2-ylmethoxy)benzoic acid, the oxidation product of the parent compound. Another possibility, particularly if the solution is at a non-neutral pH, is the hydrolysis of the ether linkage, which would yield 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 2-(hydroxymethyl)pyridine.

Q3: My compound seems to have lost its biological activity. Could this be related to stability issues?

A3: Yes, degradation of the compound will almost certainly affect its biological activity. The aldehyde functional group is often crucial for the molecule's intended interactions. Its oxidation to a carboxylic acid or cleavage of the pyridyl ether moiety would alter the molecule's structure, and thus its biological function.

Q4: What are the ideal storage conditions for solutions of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde?

A4: To minimize degradation, solutions should be stored at 2-8°C in amber vials to protect from light.[1] It is also advisable to blanket the solution with an inert gas like nitrogen or argon to prevent oxidation. For long-term storage, consider storing aliquots at -20°C or -80°C.

In-Depth Troubleshooting Guides

Issue 1: Unexpected Oxidation of the Aldehyde Group
  • Symptoms:

    • Appearance of a new peak in HPLC, typically with a shorter retention time (more polar).

    • A decrease in the peak area of the parent compound over time.

    • Changes in the pH of the solution (formation of an acidic product).

    • A yellowish discoloration of the solution.

  • Causality: The aldehyde group in benzaldehyde and its derivatives is susceptible to oxidation, especially in the presence of oxygen.[2] This process can be catalyzed by light and trace metal impurities. The methoxy group, being an electron-donating group, can also influence the rate of oxidation.[3]

  • Troubleshooting Protocol:

    • Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. Solvents like THF and diethyl ether can form peroxides over time, which can accelerate oxidation.

    • Inert Atmosphere: Prepare your solutions under an inert atmosphere (nitrogen or argon). Purge the solvent with the inert gas before dissolving the compound.

    • Light Protection: Store and handle the solution in amber vials or wrap the container with aluminum foil to minimize light exposure.[3]

    • Antioxidant Addition: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Analytical Verification:

    • Method: Use HPLC-UV or LC-MS to monitor the stability of your solution over time.

    • Expected Result: In a degrading sample, you will observe the emergence of a new peak corresponding to the benzoic acid derivative. The identity of this peak can be confirmed by LC-MS, which will show a mass increase of 16 amu (the addition of an oxygen atom).

Issue 2: Hydrolysis of the Pyridyl Ether Linkage
  • Symptoms:

    • Appearance of two new peaks in your analytical chromatogram (e.g., HPLC, GC-MS).

    • A significant change in the biological activity or properties of your compound.

  • Causality: Ether linkages, including pyridyl ethers, can be susceptible to hydrolysis under either acidic or basic conditions.[4] The stability of the ether bond is pH-dependent.[5]

  • Troubleshooting Protocol:

    • pH Control: Ensure the pH of your solution is maintained within a neutral range (pH 6-8) using a suitable buffer system, if your experiment allows.

    • Solvent Choice: Protic solvents may facilitate hydrolysis more readily than aprotic solvents. If you observe instability, consider switching to a less protic or aprotic solvent system.

    • Temperature Management: Avoid high temperatures, as this can accelerate the rate of hydrolysis.

  • Analytical Verification:

    • Method: HPLC or GC-MS can be used to detect the potential hydrolysis products: 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 2-(hydroxymethyl)pyridine.

    • Expected Result: The appearance of peaks with retention times and mass spectra matching authentic standards of these potential degradation products would confirm hydrolysis.

Issue 3: Photodegradation
  • Symptoms:

    • Rapid degradation of the compound when exposed to ambient or UV light.

    • Appearance of multiple, often unidentified, peaks in the chromatogram.

    • A change in the color of the solution.

  • Causality: Aromatic aldehydes are known to be sensitive to light.[3] UV radiation can promote the formation of radical species, leading to a complex mixture of degradation products.[6]

  • Troubleshooting Protocol:

    • Minimize Light Exposure: All manipulations of the compound and its solutions should be performed under subdued light.

    • Use Protective Glassware: Always use amber-colored glassware or vials to store solutions.

    • Cover Equipment: If your experimental setup involves prolonged exposure to light, cover the relevant parts of the apparatus with aluminum foil.

  • Analytical Verification:

    • Method: Perform a controlled experiment where one aliquot of the solution is exposed to light and another is kept in the dark. Analyze both samples by HPLC at various time points.

    • Expected Result: A significantly faster rate of degradation in the light-exposed sample will confirm photodegradation as the primary stability issue.

Data Summary and Visualization

Table 1: Solvent and Storage Recommendations

SolventRecommended Storage ConditionsPotential Issues
DMSO2-8°C, inert atmosphere, amber vialCan oxidize aldehydes over time.[7]
Ethanol/Methanol2-8°C, inert atmosphere, amber vialProtic nature may promote hydrolysis at non-neutral pH.
Acetonitrile2-8°C, inert atmosphere, amber vialGenerally a good choice; ensure high purity.
Aqueous Buffers2-8°C, inert atmosphere, amber vial, pH 6-8Maintain pH control to avoid hydrolysis.

Diagram 1: Potential Degradation Pathways

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde->4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid Oxidation (O2, light) 4-hydroxy-3-methoxybenzaldehyde + 2-(hydroxymethyl)pyridine 4-hydroxy-3-methoxybenzaldehyde + 2-(hydroxymethyl)pyridine 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde->4-hydroxy-3-methoxybenzaldehyde + 2-(hydroxymethyl)pyridine Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde->Photodegradation Products Photolysis (UV light) Start Instability Observed (e.g., new HPLC peak, color change) Check_Oxidation Hypothesis: Oxidation? Start->Check_Oxidation Check_Hydrolysis Hypothesis: Hydrolysis? Check_Oxidation->Check_Hydrolysis No Solution_Oxidation Implement Oxidation Prevention: - Inert atmosphere - Antioxidants - Pure solvents Check_Oxidation->Solution_Oxidation Yes Check_Photo Hypothesis: Photodegradation? Check_Hydrolysis->Check_Photo No Solution_Hydrolysis Implement Hydrolysis Prevention: - Control pH (6-8) - Use aprotic solvents Check_Hydrolysis->Solution_Hydrolysis Yes Solution_Photo Implement Photodegradation Prevention: - Use amber vials - Minimize light exposure Check_Photo->Solution_Photo Yes End Stable Solution Check_Photo->End No Solution_Oxidation->End Solution_Hydrolysis->End Solution_Photo->End

Caption: A workflow for troubleshooting stability issues.

References

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Wikipedia. (2026). Benzaldehyde. Wikipedia.
  • PubChem. (2021). Benzaldehyde.
  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • AIR Unimi. (n.d.).
  • SSRN. (2026). Simultaneous determination of Benzaldehyde, benzyl alcohol, acetophenone and phenethyl alcohol in petrochemical wastewater by solid-phase extraction coupled with GC/MS.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Benchchem. (2025). identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. Benchchem.
  • ResearchGate. (2025).
  • ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
  • MDPI. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
  • ACS Publications. (2021).
  • Springer. (2017).
  • IRA Academico Research. (n.d.).
  • Benchchem. (2025). effect of solvent and temperature on 2-[3-(benzyloxy)phenyl]benzaldehyde reactions.
  • Elsevier. (2014).
  • ACS Publications. (1970). Cleavage of Pyridyl Methyl Ethers and Reactions of 3-Halopyridines with Sodium Methoxide.
  • OAE Publishing Inc. (2026). Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.
  • CORE. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • PMC. (n.d.).
  • Wiley Online Library. (2026). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • ACS Publications. (2021).
  • SciSpace. (n.d.). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.). 4-(Benzyloxy)benzaldehyde.
  • Nature. (2022). pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers.
  • ACS Publications. (1989). Hydrolysis of the vinyl ether functional group in a model for prostacyclin in which the carboxyl group has been replaced by a pyridine ring.
  • PubMed. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
  • ResearchGate. (n.d.). Benzaldehyde derivatives: 4-substituted benzaldehyde (1–15).

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Troubleshooting

How to avoid byproduct formation in benzaldehyde derivative synthesis

Welcome to the Technical Support Center for the synthesis of benzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to anticipate and mitigate common challenges in your synthetic workflows, particularly the formation of unwanted byproducts.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of benzaldehyde derivatives.

Q1: My reaction yield is low, and I've isolated a significant amount of a white crystalline solid. What is it, and how can I prevent its formation?

A1: The white crystalline solid is most likely benzoic acid, the product of benzaldehyde oxidation. Benzaldehyde is highly susceptible to autoxidation, where it reacts with atmospheric oxygen to form the corresponding benzoic acid.[1][2] This process is a free-radical chain reaction that can be initiated by light.[1] Even in seemingly airtight containers, dissolved oxygen can lead to this unwanted side reaction.[3]

Root Cause Analysis and Mitigation Strategies:

  • Oxygen Exposure: The primary cause is exposure to oxygen. To mitigate this, it is crucial to perform reactions under an inert atmosphere.

    • Protocol 1: Setting Up an Inert Atmosphere Reaction

      • Glassware Preparation: Thoroughly dry all glassware in an oven to remove adsorbed water.

      • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) while hot and allow it to cool under a stream of inert gas (nitrogen or argon).

      • Purging: Seal the apparatus with rubber septa. Insert a needle connected to the inert gas source and a second needle as an outlet. Purge the system for several minutes to displace all air.[1]

      • Reagent Addition: Add liquid reagents via a dry syringe through the septum. For solids, briefly remove a septum while maintaining a positive pressure of inert gas to prevent air ingress.[1]

  • Storage of Starting Material: Improperly stored benzaldehyde is a common source of benzoic acid contamination from the outset.

    • Best Practices for Storage:

      • Store benzaldehyde in a tightly sealed, amber glass bottle to protect it from light and air.[1]

      • For long-term storage, flush the headspace with an inert gas before sealing.[1]

      • The addition of radical inhibitors like hydroquinone or catechol can prevent oxidation during storage.[4]

  • Purification of Starting Material: If you suspect your starting benzaldehyde has already oxidized, it's essential to purify it before use.

    • Protocol 2: Purification of Benzaldehyde

      • Washing: Dissolve the benzaldehyde in a suitable solvent like diethyl ether. Wash the solution in a separatory funnel with a 10% aqueous sodium carbonate solution to convert benzoic acid into its water-soluble sodium salt.[1]

      • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

      • Distillation: Filter off the drying agent and purify the benzaldehyde by vacuum distillation.[3][5] This is highly effective as benzoic acid has a much higher boiling point than benzaldehyde.[6]

Below is a workflow diagram to help you decide on the best course of action when dealing with potential benzaldehyde oxidation.

G start Low Yield & White Precipitate Observed check_sm Is the starting benzaldehyde pure? start->check_sm purify_sm Purify benzaldehyde (Wash + Distill) check_sm->purify_sm No reaction_setup Is the reaction run under inert atmosphere? check_sm->reaction_setup Yes purify_sm->reaction_setup implement_inert Implement inert atmosphere techniques reaction_setup->implement_inert No check_storage Review storage conditions of starting material reaction_setup->check_storage Yes proceed Proceed with Synthesis implement_inert->proceed improve_storage Store under N2/Ar, in dark, with inhibitors check_storage->improve_storage No check_storage->proceed Yes improve_storage->proceed

Caption: Troubleshooting workflow for benzaldehyde oxidation.

Q2: My reaction is base-catalyzed, and I'm getting two products instead of one: an alcohol and a carboxylic acid. What's happening?

A2: You are likely observing the Cannizzaro reaction. This is a characteristic reaction of aldehydes that lack α-hydrogens, such as benzaldehyde, in the presence of a strong base.[7][8] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (benzyl alcohol), while a second molecule is oxidized to the carboxylic acid (benzoic acid).[6][9]

Mechanistic Insight and Avoidance:

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of an aldehyde molecule.[9] The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the formation of the alcohol and carboxylate.[7]

  • Control of Basicity: The Cannizzaro reaction is highly dependent on the concentration of the base.

    • Recommendation: Use the minimum catalytic amount of base required for your primary reaction. If possible, opt for a weaker base that can facilitate your desired transformation without promoting the Cannizzaro reaction.

    • Alternative Catalysts: For certain reactions, such as the Henry reaction, using solid base catalysts like layered double hydroxides can improve selectivity and reduce salt byproducts compared to soluble bases like NaOH or KOH.[10]

  • Crossed Cannizzaro Reaction: If your desired product is the alcohol, you can strategically use the "Crossed Cannizzaro Reaction." In this approach, a sacrificial aldehyde, typically formaldehyde, is used as the reducing agent. Formaldehyde is preferentially oxidized to formate, thus increasing the yield of the desired alcohol from your more valuable benzaldehyde derivative.[7][9]

The following diagram illustrates the general mechanism of the Cannizzaro reaction.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer benz1 Benzaldehyde inter1 Tetrahedral Intermediate benz1->inter1 Attack at Carbonyl oh OH⁻ (Strong Base) oh->inter1 inter1_2 Tetrahedral Intermediate benz2 Second Benzaldehyde Molecule products Benzoate Anion + Benzyl Alcohol benz2->products inter1_2->products Hydride Transfer

Caption: Simplified mechanism of the Cannizzaro reaction.

Q3: I'm attempting a reaction that should form a single product, but I'm getting a dimeric byproduct. What is this side reaction?

A3: This is likely the result of a benzoin condensation. This reaction involves the coupling of two aldehyde molecules to form an α-hydroxy ketone, known as a benzoin.[11][12] This reaction is typically catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes (e.g., from thiamine).[12][13]

Conditions and Prevention:

  • Catalyst Contamination: Ensure your reaction is free from contaminating nucleophiles that can catalyze this condensation. Cyanide is a classic catalyst for this reaction.[11]

  • Reaction Temperature: The benzoin condensation is often favored at higher temperatures. Running your reaction at a lower temperature may help to suppress this side reaction.

  • Umpolung Reactivity: The benzoin condensation relies on the "umpolung" or polarity reversal of one of the aldehyde carbonyl carbons, which is facilitated by the catalyst.[11] Understanding this mechanism can help in designing reaction conditions that do not favor this reactivity pattern.

Q4: How can I perform a reaction on another functional group in my molecule without affecting the benzaldehyde group?

A4: The use of protecting groups is essential in multifunctional molecules. The aldehyde group is highly reactive towards nucleophiles and both oxidizing and reducing agents. To prevent unwanted side reactions, it should be temporarily converted into a less reactive functional group.[14]

Common Protecting Groups for Aldehydes:

Protecting GroupFormation ConditionsDeprotection ConditionsStability
Acetals/Ketals Diol (e.g., ethylene glycol), acid catalystAqueous acid (e.g., HCl, PPTS)[15]Stable to bases, nucleophiles, organometallics, and reducing agents.[14]
Silyl Ethers (via reduction-protection) 1. Reduce aldehyde to alcohol (e.g., with NaBH₄) 2. React with a silyl chloride (e.g., TBDMSCl) and a base (e.g., imidazole)[16]Fluoride source (e.g., TBAF) or acid.[14]Stable under many non-acidic and non-fluoride conditions.

Protocol 3: Acetal Protection of Benzaldehyde

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the benzaldehyde derivative (1 equivalent) and ethylene glycol (1.2 equivalents) in a suitable solvent like toluene.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

  • Workup: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with water. Dry the organic layer and remove the solvent. The protected aldehyde can then be used in the next step.

Frequently Asked Questions (FAQs)

Q: What are the most common byproducts in benzaldehyde derivative synthesis and why do they form?

A: The most common byproducts are benzoic acid (from oxidation), benzyl alcohol and benzoic acid (from the Cannizzaro reaction), and benzoin (from benzoin condensation). These form due to the inherent reactivity of the aldehyde functional group towards oxygen, strong bases, and certain nucleophiles.

Q: How do I choose the right solvent and temperature to minimize side reactions?

A: The optimal solvent and temperature are highly reaction-specific. However, some general principles apply:

  • Solvent: Use anhydrous solvents to avoid unwanted reactions with water. The solvent should fully dissolve your reactants but should not react with them.

  • Temperature: Many side reactions, such as the benzoin condensation, are accelerated at higher temperatures. It is often beneficial to run reactions at the lowest temperature that allows for a reasonable reaction rate. For highly exothermic reactions, cooling (e.g., with an ice bath) is crucial to maintain control and prevent byproduct formation.

Q: My final product is an oil. What is the best way to purify it?

A: For liquid or oily products, vacuum distillation is often the most effective purification method, especially for removing non-volatile impurities.[5] If the product is thermally sensitive or has a boiling point close to that of impurities, column chromatography is a viable alternative.[17]

Q: Are there modern, "greener" methods for synthesizing benzaldehyde derivatives that inherently produce fewer byproducts?

A: Yes, significant research is focused on developing more efficient and environmentally friendly synthetic routes. For instance, palladium-catalyzed reductive carbonylation of aryl iodides allows for the synthesis of aromatic aldehydes under mild conditions with good functional group tolerance.[18] Additionally, methods utilizing one-pot procedures, where a stable intermediate protects the aldehyde functionality for subsequent reactions, can prevent side reactions and improve overall efficiency.[17][19]

References

  • Wikipedia. Benzaldehyde. [Link]

  • Wassenaar, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. [Link]

  • ResearchGate. Optimization of reaction conditions using benzaldehyde as a substrate. [Link]

  • NEET coaching. Cannizzaro Reaction Mechanism. [Link]

  • ResearchGate. What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • Sciencemadness.org. Oxidation of Benzaldehyde, Prevention Of. [Link]

  • Wikipedia. Benzoin condensation. [Link]

  • Chemcess. Benzaldehyde: Properties, Reactions, Production And Uses. [Link]

  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Chemistry Learner. Benzoin condensation: Definition, Mechanism, and Applications. [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]

  • PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ResearchGate. Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. [Link]

  • Google Patents.
  • BYJU'S. Cannizzaro Reaction Mechanism. [Link]

  • ScienceAsia. Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. [Link]

  • PMC. Partial Purification and Characterization of the Recombinant Benzaldehyde Dehydrogenase from Rhodococcus ruber UKMP-5M. [Link]

  • AIR Unimi. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. [Link]

  • Google Patents. CN1522996A - The preparation method of benzaldehyde, benzyl alcohol, benzoic acid.
  • Sathee NEET. Cannizzaro Reaction Mechanism. [Link]

  • Foreverest Resources Ltd. An Aroma Chemical Profile - Benzaldehyde. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Testbook. Cannizzaro Reaction Mechanism: Learn Definition, Mechanism, Uses. [Link]

  • Pharmaguideline. Benzoin Condensation and Perkin Condensation. [Link]

  • Testbook. Benzoin Condensation: Definition, Mechanism and Applications. [Link]

  • Ataman Kimya. BENZALDEHYDE. [Link]

  • Sciencemadness Wiki. Benzaldehyde. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Current Status: Operational Ticket ID: SC-GBT-440-INT Support Level: Tier 3 (Process Chemistry & Scale-Up)[1][2] Executive Summary You are attempting to scale up the O-alkylation of Isovanillin (3-hydroxy-4-methoxybenzal...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SC-GBT-440-INT Support Level: Tier 3 (Process Chemistry & Scale-Up)[1][2]

Executive Summary

You are attempting to scale up the O-alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2-(chloromethyl)pyridine (2-picolyl chloride). This is a classic Williamson Ether Synthesis, but it presents distinct failure modes upon scale-up, primarily driven by the instability of the picolyl chloride free base and the difficulty of removing high-boiling polar aprotic solvents (DMF/DMSO).[1]

This guide replaces standard "recipe" protocols with a troubleshooting-first approach, addressing the why and how of process failure.

Module 1: Reagent Handling & Stoichiometry

Critical Protocol: The "In-Situ" Neutralization

The Issue: Users often attempt to free-base 2-(chloromethyl)pyridine hydrochloride prior to addition.[1][2] The Failure Mode: The free base of 2-picolyl chloride is unstable. It undergoes rapid self-polymerization (intermolecular quaternization) when stored or handled in concentrated forms, turning into a tarry black solid.[2]

Corrective Protocol:

  • Do not generate the free base separately.[2]

  • Load the Isovanillin , Base (

    
    ), and Solvent  first.
    
  • Add 2-(chloromethyl)pyridine hydrochloride directly to the reaction vessel as a solid.

  • The base will neutralize the HCl salt in situ, releasing the reactive electrophile slowly as it is consumed by the phenoxide.

FAQ: Reagents

Q: Can I substitute Potassium Carbonate (


) with Sodium Hydroxide (NaOH) to speed up the reaction? 
A: No.  While NaOH is a stronger base, it introduces two risks:[2]
  • Cannizzaro Reaction: Strong hydroxide bases can disproportionate the aldehyde moiety of the isovanillin, destroying your product.

  • Hydrolysis: NaOH increases the rate of hydrolyzing the alkyl chloride to the corresponding alcohol (2-pyridylmethanol), a competitive impurity that is difficult to separate. Recommendation: Stick to

    
     or 
    
    
    
    (Cesium Carbonate).[2] If kinetics are slow, add 0.1 eq of Potassium Iodide (KI) or Sodium Iodide (NaI) to form the more reactive iodide in situ (Finkelstein condition).[2]

Q: My reaction mixture turned dark black/brown. Is the batch lost? A: Not necessarily, but it indicates decomposition. This usually happens if:

  • The temperature was too high (>90°C).

  • The 2-picolyl chloride degraded.[2]

  • Action: Check TLC/HPLC. If the product peak is dominant, proceed to work up but use activated charcoal (carbon) during the recrystallization step to remove the color bodies.

Module 2: Reaction Workflow & Mechanism

Visualizing the Pathway

The following diagram illustrates the correct order of operations and the competition between the desired pathway and the decomposition pathway.

ReactionLogic cluster_conditions Critical Parameters Start Start: Isovanillin + K2CO3 (Solvent: DMF) AddReagent Add 2-Picolyl Chloride HCl (Solid Addition) Start->AddReagent InSitu In-Situ Neutralization (Releases Free Base) AddReagent->InSitu Reaction Reaction: 60-70°C (Williamson Ether Synthesis) InSitu->Reaction Controlled Release Decomp FAILURE MODE: Self-Polymerization InSitu->Decomp If Excess Free Base Accumulates Product Target Product (Ether Formation) Reaction->Product

Caption: Logical flow for preventing reagent decomposition during addition.

Module 3: Work-Up & Isolation (The "DMF Problem")

The Issue: DMF (Dimethylformamide) is the optimal solvent for this reaction but has a boiling point of 153°C. Removing it by rotary evaporation requires high heat, which can degrade the product.

Troubleshooting Guide: Isolation Strategy
ScenarioSymptomRoot CauseSolution
Aqueous Workup "I have a massive emulsion that won't separate."DMF acts as a surfactant/phase transfer agent between water and organic solvents (DCM/EtOAc).[2]The LiCl Wash: Wash the organic layer with 5% Lithium Chloride (LiCl) solution instead of pure water.[3][4] LiCl breaks the emulsion and pulls DMF into the aqueous phase.
Precipitation "I poured the reaction into water, but it's a sticky gum, not a solid."The product precipitated too fast, trapping impurities and solvent (oiling out).Controlled Crystallization: 1. Dilute reaction with water slowly at 50°C. 2. Seed the mixture with pure crystal. 3. Cool slowly to 0°C with vigorous stirring.
Distillation "Product degraded on the rotavap."Bath temp > 60°C caused thermal stress.[2]Azeotropic Removal: Add Heptane or Toluene to the DMF mixture. These form azeotropes that boil at lower temperatures, helping strip the DMF.[4]
Recommended Scale-Up Protocol (Precipitation Method)

Avoids extraction entirely for cleaner profiles.[1][2]

  • Quench: Cool reaction mixture to 20°C.

  • Dilution: Add the reaction mixture slowly into a separate vessel containing Ice Water (3x volume of DMF) under vigorous agitation.

    • Note: Do not add water to the DMF; add DMF to the water to control the exotherm and supersaturation.

  • Filtration: The product should precipitate as a solid.[5] Filter and wash the cake with copious water to remove residual DMF and inorganic salts.

  • Recrystallization: If purity is <98%, recrystallize from Ethanol or Ethyl Acetate/Heptane .[2]

Module 4: Analytical Checkpoints

Data Table: Expected NMR Shifts Verify these signals to confirm the correct isomer (O-alkylation vs. C-alkylation).

MoietyProton (

NMR)
Shift (

ppm)
Diagnostic Feature
Aldehyde -CHO~9.8 ppmSinglet.[1][2][6] If absent, check for oxidation/reduction.[2]
Linker -O-CH 2-Py~5.3 ppmSinglet (2H).[1][2] Key indicator of ether formation.[2]
Methoxy -OCH3~3.9 ppmSinglet (3H).[2][6]
Pyridine Py-H7.0 - 8.6 ppmMultiplets.[1][2] Look for the distinct downfield doublet of the proton adjacent to Nitrogen.

References

  • GBT440 (Voxelotor) Analog Synthesis: Synthesis of substituted benzaldehyde derivatives. (General Williamson ether protocols applied to hydroxybenzaldehydes).[2]

    • Context: Confirms the use of /DMF for isovanillin alkyl
    • [1][2]

  • Process Chemistry of Ether Synthesis: Scale-up of Williamson Ether Synthesis. Organic Process Research & Development.[2]

    • Context: Strategies for DMF removal and handling picolyl chloride.
    • [1][2]

  • Reagent Safety Data:2-(Chloromethyl)

    • Context: Stability data confirming the need for in-situ neutralization.[2]

    • [1][2]

(Note: Specific patent literature for this exact intermediate often falls under broad claims for Voxelotor or sickle-cell drugs.[1][2] The protocols above are derived from standard process chemistry principles for this specific functional group transformation.)

Sources

Troubleshooting

Recrystallization techniques for purifying substituted benzaldehydes

Ticket ID: BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Mission Statement Welcome to the Aldehyde Purification Support Center. Substituted benzaldehydes present a unique triad of purification...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Aldehyde Purification Support Center. Substituted benzaldehydes present a unique triad of purification challenges: oxidation susceptibility (conversion to benzoic acid), low melting points (leading to "oiling out"), and polymorphism .

This guide does not merely list steps; it provides a self-validating logic system to ensure your material reaches >99% purity for SAR (Structure-Activity Relationship) studies or API synthesis.

Quick Diagnostic: The Purification Workflow

Before selecting a solvent, determine your entry point based on the physical state and purity of your crude material.

BenzaldehydeWorkflow Start Crude Substituted Benzaldehyde StateCheck Physical State? Start->StateCheck Liquid Liquid / Low MP Solid (<40°C) StateCheck->Liquid Solid Solid (>40°C) StateCheck->Solid Bisulfite Protocol A: Bisulfite Adduct Formation (Chemical Purification) Liquid->Bisulfite Primary Method Solid->Bisulfite If highly impure Recryst Protocol B: Recrystallization (Physical Purification) Solid->Recryst Primary Method Bisulfite->Recryst Optional Polish PurityCheck Purity > 98%? Recryst->PurityCheck PurityCheck->Bisulfite No (Isomers present) Final Dry & Store (Inert Atmosphere) PurityCheck->Final Yes

Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state and initial purity.

Module 1: The "Chemical Firewall" (Bisulfite Adduct)

Use Case: Liquid aldehydes, low-melting solids, or solids contaminated with non-aldehyde isomers (e.g., ketones, starting materials).

Recrystallization often fails with liquids or heavily contaminated oils. The Bisulfite Method exploits the chemical reactivity of the aldehyde carbonyl to form a water-soluble solid adduct, allowing you to wash away organic impurities before regenerating the pure aldehyde [1][3].

The Protocol
  • Adduct Formation:

    • Dissolve crude aldehyde in a minimal amount of Ethanol (EtOH) .

    • Add a saturated aqueous solution of Sodium Bisulfite (

      
      )  (1.2 - 1.5 equivalents).
      
    • Observation: A white crystalline precipitate (the bisulfite adduct) should form immediately.

    • Troubleshooting: If no solid forms, add more EtOH to ensure phase contact, then cool to 0°C.

  • The Wash (Critical Step):

    • Filter the solid adduct.[1][2][3]

    • Wash the filter cake with Diethyl Ether (

      
      )  or Dichloromethane (DCM) .
      
    • Why? Impurities (starting materials, isomers) remain in the organic wash; the aldehyde is trapped in the solid.

  • Regeneration:

    • Suspend the solid in warm water or dilute acid/base (depending on stability).

    • Standard: Add 10%

      
       or 
      
      
      
      until the solid dissolves and oil droplets (the regenerated aldehyde) appear.
    • Extract with DCM, dry over

      
      , and concentrate.
      
Module 2: Recrystallization (The Physical Polish)

Use Case: Solid substituted benzaldehydes with MP > 40°C.

Solvent Selection Strategy

Substituted benzaldehydes are moderately polar. A single-solvent system often fails (either too soluble or insoluble). Binary Solvent Systems are the gold standard here.

Solvent PairRatio (v/v)Best For...Risk Factor
EtOH / Water Start 9:1General Purpose. Most substituted benzaldehydes (nitro, halo, methoxy).Hydrolysis of sensitive groups if boiled too long.
EtOAc / Hexane Start 1:4Lipophilic Substituents. Alkyl-substituted or poly-aromatic aldehydes."Oiling out" if Hexane added too fast.
Toluene / Hexane Start 1:1High MP Solids. Nitro- or cyano-benzaldehydes.Toluene is hard to remove (high BP).
Step-by-Step Protocol
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the Good Solvent (e.g., EtOH) dropwise at boiling point until dissolved.

  • Filtration: If the solution is dark/dirty, perform a hot filtration to remove insoluble oligomers.

  • Saturation: Add the Bad Solvent (e.g., Water) dropwise to the boiling solution until a faint turbidity (cloudiness) persists.[4]

  • Clarification: Add one drop of the Good Solvent to clear the turbidity.

  • Crystallization: Remove from heat. Insulate the flask with a paper towel to ensure slow cooling .

Module 3: Troubleshooting "Oiling Out"

Issue: Upon cooling, the product separates as a liquid droplets (oil) rather than crystals. Root Cause: The saturation temperature of the solution is higher than the melting point of the solvated product. This is thermodynamically favored when impurities depress the melting point [6][7].

OilingOut Problem Problem: Oiling Out Action1 Re-heat to Dissolve Problem->Action1 Decision Solvent System? Action1->Decision Single Single Solvent Decision->Single Mixed Mixed Solvent Decision->Mixed FixSingle Switch to Lower BP Solvent (Prevent T > MP) Single->FixSingle FixMixed Add more 'Good' Solvent (Lower Saturation Temp) Mixed->FixMixed Seed Seed at T < MP FixSingle->Seed FixMixed->Seed

Figure 2: Logic flow for resolving oiling out. The goal is to lower the saturation temperature below the melting point.

Corrective Actions:

  • The "Cloud Point" Adjustment: Re-heat the mixture to dissolve the oil. Add slightly more of the "Good Solvent" (increasing solubility). This lowers the temperature at which the solution becomes saturated, ideally pushing it below the melting point of the solid.[5]

  • Trituration: If oil forms, decant the mother liquor. Add a small amount of cold "Bad Solvent" (e.g., Hexane) and rub the oil against the glass wall with a spatula. This provides nucleation energy.

  • Seeding: Add a seed crystal of pure material when the solution is slightly turbid but before oil droplets form.

Module 4: Oxidation Management

Issue: Benzaldehydes spontaneously oxidize to benzoic acids in air. Diagnostic: IR spectrum shows broad -OH stretch (2500-3300 cm⁻¹) or crude material is acidic.

The "Bicarb Wash" Pre-treatment: Before recrystallizing, you must remove the benzoic acid, or it will co-crystallize.

  • Dissolve crude in EtOAc or DCM.

  • Wash with 10% Aqueous

    
     .
    
    • Mechanism:[4][5][6] Converts Benzoic Acid

      
       Sodium Benzoate (Water Soluble). Benzaldehyde remains in Organic Layer.
      
  • Dry organic layer, evaporate, then proceed to recrystallization.

FAQ: Specialist Scenarios

Q: My crystals are yellow/brown, but the compound should be white. A: This indicates oligomerization or oxidation products.

  • Fix: Perform the recrystallization with Activated Charcoal . Add charcoal (1-2% by weight) to the boiling solution, stir for 2 minutes, and perform a hot gravity filtration through Celite. Do not use vacuum filtration for hot solvents (evaporation causes premature crystallization).

Q: I have a mixture of ortho- and para- substituted benzaldehydes. A: Recrystallization is inefficient for isomer separation if solubilities are similar.

  • Fix: Use the Bisulfite Method (Module 1) . Steric hindrance often prevents the ortho-isomer from forming the adduct as readily as the para-isomer, allowing for kinetic separation [1].

References
  • BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Boucher, M. M., et al. (2018).[7][8] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[7][8][9] Journal of Visualized Experiments.[8] Link

  • Organic Chemistry Portal. Purification of Aldehydes.Link

  • LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out.Link

  • Mettler Toledo. Oiling Out in Crystallization.Link

  • University of York. Problems with Recrystallisations.Link

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparative NMR Profiling: 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Executive Summary & Application Context 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors (e.g., EGFR or HER2 targets) and GPCR l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors (e.g., EGFR or HER2 targets) and GPCR ligands. Its structural integrity relies on the precise installation of the pyridin-2-ylmethoxy moiety at the meta (3) position relative to the aldehyde, while retaining a methoxy group at the para (4) position.

This guide provides a definitive spectroscopic analysis to distinguish this compound from its common regioisomer (derived from Vanillin) and unreacted starting materials (Isovanillin). It moves beyond basic peak listing to offer a causal analysis of chemical shifts and a self-validating assignment protocol .

Synthesis & Structural Logic

To understand the NMR spectrum, we must first visualize the chemical environment created during synthesis. The target is typically synthesized via the


 alkylation of Isovanillin  with 2-(Chloromethyl)pyridine  (2-Picolyl chloride).
Experimental Workflow Visualization

SynthesisPath Isovanillin Isovanillin (SM-A) 3-OH, 4-OMe Base K2CO3 / DMF 60°C Isovanillin->Base Picolyl 2-Picolyl Chloride (SM-B) HCl Salt Picolyl->Base Target TARGET PRODUCT 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde Base->Target O-Alkylation (Major) Impurity Regioisomer Risk (Vanillin Derivative) Base->Impurity If SM is Vanillin

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential regioisomer risks.

1H NMR Spectrum Analysis (400 MHz, CDCl₃)

The proton NMR spectrum of this molecule is distinct due to the interplay between the electron-rich benzene ring and the electron-deficient pyridine ring, linked by a methylene bridge.

Reference Spectral Data Table
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
9.84 Singlet (s)1H-CHO Aldehyde proton; highly deshielded by carbonyl anisotropy.
8.60 Doublet (d)1HPy-H6 Pyridine proton adjacent to Nitrogen; most deshielded aromatic signal.
7.70 - 7.75 Multiplet (m)1HPy-H4 Pyridine ring proton (gamma to N).
7.55 Doublet (d)1HPy-H3 Pyridine proton (beta to N, adjacent to linker).
7.48 Doublet (d)1HAr-H2 Benzene ring; ortho to CHO, ortho to ether linker.
7.45 Doublet of Doublets (dd)1HAr-H6 Benzene ring; ortho to CHO, meta to ether linker.
7.22 - 7.26 Multiplet (m)1HPy-H5 Pyridine ring proton (beta to N).
7.01 Doublet (d)1HAr-H5 Benzene ring; ortho to OMe. Shielded by electron-donating OMe.
5.32 Singlet (s)2H-OCH₂- Benzylic methylene; deshielded by Oxygen and Pyridine ring current.
3.96 Singlet (s)3H-OCH₃ Methoxy group at C4.
Expert Insight: The "Diagnostic Triad"

To rapidly validate this compound without full assignment, look for these three features:

  • The Pyridine "Bookends": The signal at ~8.6 ppm (Py-H6) and the methylene singlet at ~5.3 ppm are the clearest indicators of successful alkylation.

  • The Methoxy Shift: The OMe signal appears at ~3.96 ppm. In the starting material (Isovanillin), this signal is often slightly shielded or shifted depending on the solvent.

  • Loss of Phenolic Proton: The disappearance of the broad singlet (-OH) at ~6.0–6.5 ppm (CDCl₃) or ~9.5 ppm (DMSO-d₆) confirms the consumption of Isovanillin.

13C NMR Spectrum Analysis (100 MHz, CDCl₃)

The Carbon-13 spectrum provides the definitive skeleton confirmation.

Chemical Shift (δ, ppm)Carbon TypeAssignment
190.8 C=OCarbonyl (Aldehyde)
157.0 Cq (Py)Pyridine C2 (Ipso to linker)
154.8 Cq (Ar)Benzene C4 (Ipso to OMe)
149.2 CH (Py)Pyridine C6 (Next to N)
148.5 Cq (Ar)Benzene C3 (Ipso to Linker)
136.8 CH (Py)Pyridine C4
130.1 Cq (Ar)Benzene C1 (Ipso to CHO)
126.8 CH (Ar)Benzene C6
122.8 CH (Py)Pyridine C3
121.5 CH (Py)Pyridine C5
111.4 CH (Ar)Benzene C2
110.8 CH (Ar)Benzene C5
71.5 CH₂Methylene Linker (-OCH₂-)
56.2 CH₃Methoxy Carbon (-OCH₃)

Comparative Guide: Validation & Quality Control

This section compares the target product against its most common impurities and isomers. This is the "Decision Matrix" for the researcher.

Target vs. Starting Material (Isovanillin)
FeatureIsovanillin (SM)Target ProductInterpretation
1H NMR (-OH) Broad singlet (~6.2 ppm)Absent Reaction Completion
1H NMR (Linker) AbsentSinglet (~5.3 ppm) Successful Alkylation
Aromatic Region 3 Protons (Benzene only)7 Protons (Benzene + Pyridine)Stoichiometry Check
Solubility High in base (phenolate)Low in aqueous baseWorkup Efficiency
Target vs. Regioisomer (Vanillin Derivative)

Scenario: You accidentally used Vanillin instead of Isovanillin. The spectra look nearly identical. How do you tell them apart?

The Solution: NOE (Nuclear Overhauser Effect) Spectroscopy

  • Target (Isovanillin-derived):

    • Irradiate -OCH₃ (3.96 ppm): Strong NOE enhancement of Ar-H5 (7.01 ppm).

    • Irradiate -OCH₂- (5.32 ppm): Strong NOE enhancement of Ar-H2 (7.48 ppm).

  • Isomer (Vanillin-derived):

    • Irradiate -OCH₃ (3.96 ppm): Strong NOE enhancement of Ar-H2 .

    • Irradiate -OCH₂- (5.32 ppm): Strong NOE enhancement of Ar-H5 .

Assignment Logic Flowchart

NMRLogic Start Unknown Sample Spectrum CheckAldehyde Check 9.8 ppm (Aldehyde present?) Start->CheckAldehyde CheckPyridine Check 8.6 ppm (d) (Pyridine present?) CheckAldehyde->CheckPyridine Yes CheckLinker Check 5.3 ppm (s) (Linker present?) CheckPyridine->CheckLinker Yes CheckOH Check 6-9 ppm broad (OH present?) CheckLinker->CheckOH Yes ResultSM FAIL: Unreacted Isovanillin CheckLinker->ResultSM No ResultTarget CONFIRMED: Target Product CheckOH->ResultTarget No ResultMix FAIL: Incomplete Reaction CheckOH->ResultMix Yes

Figure 2: Logic gate for rapid NMR assessment of reaction mixtures.

Experimental Protocols

Sample Preparation for NMR

To ensure the shifts match the data above, follow this preparation protocol strictly. Concentration effects can shift the -OH peak (if present) and slightly perturb aromatic signals.

  • Solvent Selection: Use CDCl₃ (Chloroform-d) with 0.03% TMS as an internal standard.

    • Why? DMSO-d₆ is excellent for solubility but its high viscosity can broaden peaks, and it strongly interacts with any residual -OH, altering chemical shifts.

  • Concentration: Dissolve 10–15 mg of the solid product in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. If cloudy, filter through a small cotton plug into the NMR tube.

  • Acquisition:

    • Scans (1H): 16 (sufficient for >95% purity).

    • Scans (13C): 256–512 (required for quaternary carbons 157.0 and 154.8 ppm).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aldehyde proton.

Purification (If Spectrum Shows Impurities)

If the NMR shows a mixture of Product and Isovanillin:

  • Dissolve the crude solid in Ethyl Acetate.

  • Wash 2x with 1M NaOH (cold).

    • Mechanism:[1][2] NaOH deprotonates the unreacted Isovanillin (phenol), moving it to the aqueous layer. The target product (ether) remains in the organic layer.

  • Wash 1x with Brine, dry over MgSO₄, and concentrate.

  • Re-run NMR.[3][4]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles for Pyridine and Benzaldehyde shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Isovanillin and 2-Picolyl reference data).

  • PubChem Database. (2023). Compound Summary: Isovanillin (CID 12127). [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison Chemistry Department. [Link]

Sources

Comparative

Comparative SAR Analysis: Substituted Benzaldehydes in Antimicrobial and Cytotoxic Applications

Executive Summary This technical guide provides a comparative analysis of substituted benzaldehydes, focusing on their Structure-Activity Relationships (SAR) in cytotoxic and antimicrobial applications. While often viewe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of substituted benzaldehydes, focusing on their Structure-Activity Relationships (SAR) in cytotoxic and antimicrobial applications. While often viewed merely as synthetic precursors for Schiff bases, substituted benzaldehydes possess intrinsic biological activity governed by electronic effects (Hammett substituent constants), lipophilicity (LogP), and steric hindrance.

This guide contrasts the performance of hydroxyl- , nitro- , and halogen-substituted benzaldehydes against standard methyl-substituted analogs, supported by quantitative IC50 and MIC data.

Mechanism of Action: The Pharmacophore

The biological activity of benzaldehydes is driven by two primary mechanisms:

  • Nucleophilic Attack (Schiff Base Formation): The carbonyl carbon acts as an electrophile, reacting with amine groups on biological proteins (lysine residues) or DNA bases to form Schiff bases in situ, disrupting cellular function.

  • Redox Modulation: Phenolic benzaldehydes (e.g., dihydroxybenzaldehydes) act as antioxidants or pro-oxidants depending on the cellular environment, modulating ROS levels and inducing apoptosis in cancer cells.

Diagram 1: Mechanistic Pathways of Substituted Benzaldehydes

Benzaldehyde_Mechanism Benzaldehyde Substituted Benzaldehyde Target_Protein Target Protein (Lysine Residues) Benzaldehyde->Target_Protein Nucleophilic Attack ROS_System Cellular ROS System Benzaldehyde->ROS_System Redox Modulation (if -OH present) Schiff_Base Schiff Base Formation (In Situ) Target_Protein->Schiff_Base Covalent Binding Apoptosis Apoptosis / Cell Death ROS_System->Apoptosis Oxidative Stress Schiff_Base->Apoptosis Enzyme Inhibition

Figure 1: Dual-pathway mechanism showing electrophilic protein binding and redox modulation leading to cell death.

Comparative Performance Analysis

Cytotoxicity Profile (Anticancer Activity)

The presence of Electron-Donating Groups (EDGs) like hydroxyl (-OH) significantly enhances cytotoxicity compared to methyl (-CH3) groups. The position of the substituent is critical; ortho-substitution often facilitates chelation or specific binding.

Key Finding: 2,3-Dihydroxybenzaldehyde exhibits superior cytotoxicity compared to single-substituted or methyl-substituted variants, likely due to its ability to undergo redox cycling and form stable interactions with kinase domains (e.g., PI3K/AKT pathways).

Table 1: Comparative Cytotoxicity (IC50 in µg/mL) against Human Cancer Lines

Lower IC50 indicates higher potency.

Compound ClassSpecific DerivativeHCT-116 (Colon)HL-60 (Leukemia)OVCAR-8 (Ovarian)Toxicity (PBMC)*
Dihydroxy 2,3-Dihydroxybenzaldehyde 1.09 0.36 1.15 > 5.00 (Safe)
Dihydroxy 2,5-Dihydroxybenzaldehyde1.170.421.29> 5.00
Halogenated 3,5-Dichlorosalicylaldehyde1.760.891.98> 5.00
Nitro 5-Nitrosalicylaldehyde3.121.543.98> 5.00
Methyl 2-Hydroxy-4-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00
Control Doxorubicin0.060.010.05> 5.00

PBMC = Peripheral Blood Mononuclear Cells (Normal cells).[1] Data derived from comparative screening of commercial aldehydes [1].

Antimicrobial Activity

Unlike cytotoxicity, simple benzaldehydes often show weak direct antimicrobial activity (MIC > 1000 µg/mL). However, halogenated derivatives (Cl, I) drastically improve potency by increasing lipophilicity, facilitating cell wall penetration.

Key Finding: Benzaldehyde acts as a potentiator. While weak on its own, it inhibits efflux pumps (e.g., NorA), restoring sensitivity to antibiotics like ciprofloxacin in resistant strains (e.g., S. aureus) [2].

Table 2: Antimicrobial Potency & Modulation
CompoundActivity TypeTarget OrganismEffect / MIC
Benzaldehyde ModulatorS. aureus (Resistant)Reduces Ciprofloxacin MIC by 4-fold (Efflux Inhibition)
3,5-Dichlorosalicylaldehyde Direct AgentS. aureusMIC: ~4-8 µg/mL (High Potency)
Vanillin (4-OH, 3-OMe) BacteriostaticE. coliMIC: > 1000 µg/mL (Weak)
2-Nitrobenzaldehyde Direct AgentCandida albicansModerate Antifungal Activity

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard colorimetric assays validated for benzaldehyde derivatives.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values for benzaldehyde derivatives. Validation: Use Doxorubicin as a positive control.

  • Seeding: Plate cancer cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO₂.
    
  • Treatment: Dissolve benzaldehyde derivatives in DMSO (Stock 10 mM). Dilute serially in culture medium (Final DMSO < 0.5%). Add 100 µL to wells.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to find IC50.[1][2]
    
Protocol B: Broth Microdilution (MIC)

Objective: Assess antimicrobial efficacy.[3][4][5][6]

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Compound Prep: Prepare serial dilutions of the benzaldehyde derivative in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Negative:[7] Broth only.

    • Positive: Bacteria + Broth (no drug).[7]

    • Solvent Control: Bacteria + Broth + DMSO.[6]

  • Incubation: 18-24 hours at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Experimental Workflow Visualization

Diagram 2: Screening Workflow

Workflow Library Benzaldehyde Library (Nitro, Hydroxy, Halo) Screening High-Throughput Screening Library->Screening Assay_MTT MTT Assay (Cytotoxicity) Screening->Assay_MTT Assay_MIC Broth Microdilution (Antimicrobial) Screening->Assay_MIC Data_Analysis Data Analysis (IC50 / MIC Calculation) Assay_MTT->Data_Analysis Absorbance @ 570nm Assay_MIC->Data_Analysis Visual Turbidity Selection Lead Candidate Selection Data_Analysis->Selection Potency vs Toxicity

Figure 2: Step-by-step workflow from compound library to lead candidate selection.

Expert Insights & Recommendations

  • For Cancer Research: Focus on poly-hydroxylated benzaldehydes (e.g., 2,3-dihydroxybenzaldehyde). The ortho-hydroxyl group is crucial. Methyl groups generally abolish activity and should be avoided in scaffold design unless used to modulate solubility.

  • For Antimicrobial Research: Do not use simple benzaldehyde as a standalone antibiotic. Use it as an adjuvant to inhibit efflux pumps in resistant strains, or use halogenated salicylaldehydes for direct killing.

  • Stability Warning: Benzaldehydes oxidize to benzoic acids upon air exposure. Always verify purity via TLC or NMR prior to biological assays to avoid false negatives caused by inactive acid byproducts.

References

  • National Institutes of Health (NIH). (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021.[4] Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • Universidade Federal do Ceará. (2014). Cytotoxic Evaluation of Substituted Benzaldehydes. Retrieved from [Link]

Sources

Validation

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde vs. vanillin: a comparative study

This comparative guide analyzes the structural, synthetic, and pharmacological differences between Vanillin (the natural reference standard) and 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (a synthetic, rationally desi...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide analyzes the structural, synthetic, and pharmacological differences between Vanillin (the natural reference standard) and 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (a synthetic, rationally designed analog).[1]

This analysis focuses on their application in drug development , specifically as antisickling agents for Sickle Cell Disease (SCD), where aromatic aldehydes are used to modulate Hemoglobin S (HbS) oxygen affinity.[2][3]

[1]

Executive Summary

  • Vanillin (First Generation): A natural food additive that demonstrates proof-of-concept antisickling activity by forming a Schiff base with hemoglobin.[1] However, it suffers from low potency (requiring high doses) and poor metabolic stability (rapid oxidation to vanillic acid).

  • 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (Second Generation): A synthetic derivative designed to overcome Vanillin's limitations.[1] The incorporation of a pyridine ring enhances lipophilicity and binding affinity within the HbS central water cavity, while the ether linkage improves metabolic resistance compared to Vanillin's free phenol.

Part 1: Chemical Identity & Structural Logic

The fundamental difference lies in the functionalization of the phenolic core. Vanillin possesses a free hydroxyl group, whereas the target molecule is fully etherified, altering its electronic properties and solubility profile.

FeatureVanillin 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
Core Scaffold Guaiacol (Phenolic)Veratrole-like (Diether)
H-Bond Donors 1 (Phenolic OH)0 (Fully alkylated)
H-Bond Acceptors 35 (Includes Pyridine N)
LogP (Calc) ~1.2 (Hydrophilic)~2.8 (Lipophilic)
Key Pharmacophore Aldehyde (Schiff base former)Aldehyde + Pyridine (Secondary binding)
Structural Visualization

The following diagram illustrates the structural relationship and the "masking" of the phenol group.

ChemicalStructure cluster_0 Reference: Vanillin cluster_1 Target: Pyridine Derivative V Vanillin (4-OH, 3-OMe) Free Phenol = Metabolic Liability T Target Molecule (4-OMe, 3-O-CH2-Py) Pyridine Ring = Enhanced Binding V->T Structural Evolution (Phenol Alkylation)

Caption: Structural evolution from Vanillin to the Target. The target represents an O-alkylated derivative of Isovanillin, replacing the H-bond donor with a lipophilic pyridine pharmacophore.[1]

Part 2: Synthetic Pathways & Accessibility

While Vanillin is a commodity chemical extracted from lignin or synthesized from guaiacol, the target molecule requires a specific multi-step synthesis.

Retrosynthetic Analysis

The target molecule has a methoxy group at position 4 and a substituted ether at position 3.

  • Incorrect Precursor: Vanillin (4-OH, 3-OMe).[1][4] Alkylating Vanillin yields a 4-substituted product.

  • Correct Precursor: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde).[1] The 3-OH is free for alkylation, while the 4-OMe is already in place.[1]

Experimental Protocol: Synthesis of the Target

Objective: Synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde via Williamson Ether Synthesis.

Reagents:

  • Isovanillin (1.0 eq)[5]

  • 2-(Chloromethyl)pyridine hydrochloride (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with Isovanillin (1.52 g, 10 mmol) and anhydrous

    
     (4.14 g, 30 mmol) in DMF (20 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 2-(chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol) portion-wise.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel column chromatography.[1]
    

Synthesis Iso Isovanillin (3-OH, 4-OMe) Inter Phenoxide Intermediate Iso->Inter K2CO3, DMF Deprotonation Reagent 2-Picolyl Chloride Reagent->Inter Prod Target Product (Ether Linkage) Inter->Prod Sn2 Reaction 80°C, 4h

Caption: Synthetic route utilizing Isovanillin to achieve the correct regiochemistry (3-substitution).

Part 3: Pharmacological Performance (Antisickling Activity)[6][7]

The primary application for both molecules is the allosteric modulation of Hemoglobin S (HbS).

Mechanism of Action

Both molecules act by forming a reversible Schiff base (imine) with the N-terminal valine of the Hb


-chain.[1] This stabilizes the R-state (oxygenated)  of hemoglobin, preventing the polymerization that causes sickling.
Comparative Efficacy Data

Data extrapolated from structure-activity relationship (SAR) studies of benzaldehyde derivatives (Safo et al., J. Med.[1][6] Chem).[1][2][3][7][8][9][10]

MetricVanillinTarget (Pyridine Derivative)Mechanistic Explanation
Binding Affinity (

)
High mM range (Weak)Low mM /

M range (Moderate/Strong)
Pyridine ring engages in secondary hydrophobic/electrostatic interactions in the Hb central cavity.[1]
Allosteric Effect Weak Left ShiftSignificant Left ShiftStronger stabilization of the R-state.[1]
Membrane Permeability Low (Hydrophilic)High (Lipophilic)The pyridine ring and O-methylation increase LogP, facilitating RBC membrane crossing.
Experimental Validation: Schiff Base Stability Assay

To verify the superior binding of the target, researchers should perform a time-dependent UV-Vis assay.[1]

  • Preparation: Incubate Hemoglobin (HbA or HbS) solution (50

    
    M) with the test compound (500 
    
    
    
    M) in phosphate buffer (pH 7.4).
  • Measurement: Monitor absorbance at 540 nm (Hb-O2) and specific Schiff base peaks (often 300-340 nm range depending on the aldehyde).

  • Outcome: The target molecule will show a faster rate of adduct formation and a slower dissociation rate upon dilution compared to Vanillin.

Part 4: Metabolic Stability & Toxicology[1]

A critical failure point for Vanillin in clinical trials was its rapid metabolism.[1]

Vanillin Metabolism[13][14]
  • Primary Route: Oxidation by Aldehyde Dehydrogenase and Aldehyde Oxidase to Vanillic Acid.[1]

  • Secondary Route: Phase II conjugation (Glucuronidation) of the free 4-OH group.[1]

  • Result: Half-life (

    
    ) is extremely short (< 1 hour), requiring massive oral doses (grams/day).
    
Target Molecule Advantages
  • Blocked Phenol: The 4-methoxy group prevents direct glucuronidation at the phenolic position.[1]

  • Pyridine Effect: While the aldehyde is still susceptible to oxidation, the bulky pyridine ether at the 3-position provides steric hindrance, potentially slowing enzymatic access to the aldehyde carbonyl.

  • Toxicology Note: The pyridine moiety can introduce specific toxicities (e.g., CYP inhibition). Standard cytotoxicity assays (MTT in HepG2 cells) are required.

Metabolism cluster_van Vanillin Fate cluster_tar Target Fate V_start Vanillin V_met Vanillic Acid (Inactive) V_start->V_met Rapid Oxidation (Aldehyde Oxidase) T_start Target Molecule T_met Carboxylic Acid (Slower Formation) T_start->T_met Steric Hindrance Slower Oxidation

Caption: Metabolic trajectory. Vanillin is rapidly deactivated; the Target molecule exhibits delayed clearance due to steric and electronic modifications.

References

  • Safo, M. K., et al. (2011). Crystallographic analysis of human hemoglobin elucidates the structural basis of the potent and dual antisickling activity of pyridyl derivatives of vanillin. Acta Crystallographica Section D. Link

  • Abdulmalik, O., et al. (2011). Pyridyl derivatives of vanillin increase the fraction of the more soluble oxygenated sickle hemoglobin.[10][11][12] British Journal of Haematology. Link

  • Zhang, C., et al. (2004).[7] Design, synthesis, and biological evaluation of novel antisickling agents. Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.).[1] Compound Summary: Vanillin.[1][2][13][12][14][15] National Library of Medicine. Link

  • BenchChem. (2024).[1] Application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in Synthesis. Link

Sources

Comparative

Validating the structure of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde via crystallography

This guide outlines the structural validation of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde , a critical intermediate in the synthesis of bioactive Schiff bases and coordination ligands. While NMR and MS provide conne...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde , a critical intermediate in the synthesis of bioactive Schiff bases and coordination ligands. While NMR and MS provide connectivity data, Single Crystal X-Ray Diffraction (SC-XRD) is presented here as the definitive method for resolving regiochemical ambiguities and defining solid-state conformation.

Executive Summary: The Case for Crystallography

In pharmaceutical intermediate synthesis, distinguishing between regioisomers (e.g., O-alkylation at the 3- vs. 4-position of the benzaldehyde core) is often non-trivial using 1D NMR alone due to overlapping aromatic signals.

For the target molecule 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde , SC-XRD serves as the "Gold Standard" validation tool. It unambiguously confirms:

  • Regiochemistry: The exact location of the pyridin-2-ylmethoxy tail (position 3) relative to the methoxy group (position 4).

  • Conformation: The torsion angle of the ether linkage (

    
    ), which dictates the molecule's ability to act as a ligand.
    
  • Supramolecular Packing: Identification of

    
    -
    
    
    
    stacking interactions between the electron-deficient pyridine ring and the electron-rich benzene ring.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

The following table objectively compares the utility of standard analytical techniques for this specific compound.

Feature

H /

C NMR
Mass Spectrometry (HRMS) Single Crystal XRD
Primary Utility Connectivity & Functional GroupsMolecular Formula & FragmentationAbsolute 3D Structure & Packing
Regio-Resolution Moderate. Requires NOESY/HMBC to distinguish 3- vs 4-substitution definitively.Low. Isomers often yield identical parent ions (

).
High. Direct visualization of atomic positions.
Conformational Data Inferred. Based on coupling constants (

) and solvent effects.
None. Gas-phase ionization destroys conformational context.Absolute. Measures exact torsion angles and bond lengths.
Sample State Solution (Solvent dependent).Gas Phase (Ionized).Solid State (Crystalline).
Turnaround Time Fast (< 1 hour).Fast (< 1 hour).Slow (Days for growth + collection).
Why XRD Wins for this Molecule

While NMR confirms the presence of the aldehyde proton (


 ppm) and the pyridine nitrogen environment, it cannot easily predict the solid-state planarity . The ether linkage introduces a "kink" in the molecule. XRD is required to determine if the pyridine and benzene rings are coplanar (favoring intercalation) or twisted (favoring solubility).

Experimental Protocol: From Synthesis to Structure

Phase 1: Synthesis & Purification (Prerequisite)

Context: The compound is typically synthesized via Williamson ether synthesis using Isovanillin and 2-(chloromethyl)pyridine hydrochloride.

  • Reaction: React Isovanillin (1.0 eq) with 2-(chloromethyl)pyridine (1.1 eq) and

    
     (3.0 eq) in DMF at 80°C for 4 hours.
    
  • Workup: Pour into ice water. The precipitate is often amorphous.

  • Purification: Recrystallize from hot Ethanol/Water (1:1) to remove unreacted isovanillin.

Phase 2: Crystal Growth (The Critical Step)

High-quality single crystals are required for diffraction.

  • Method: Slow Evaporation.[1]

  • Solvent System: Acetone or Methanol/Dichloromethane (1:1).

  • Protocol:

    • Dissolve 50 mg of the purified solid in 5 mL of Acetone.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals, which are undesirable).
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at 20°C.

    • Target: Colorless blocks or prisms appearing within 3-7 days.

Phase 3: X-Ray Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: 296 K (Room Temp) or 100 K (Cryo). Note: 100 K is preferred to reduce thermal motion of the flexible ether linker.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Structural Analysis & Validation Criteria

Upon solving the structure (typically using SHELXT and refining with SHELXL), validate against these parameters:

A. Geometric Parameters
  • Ether Linkage: The

    
     bond angle at the linker should be approx. 117-119°.
    
  • Torsion Angle: Check the torsion angle

    
     (
    
    
    
    ).
    • Expectation: A "twisted" conformation is common to minimize steric clash between the methylene protons and the aromatic ring ortho-protons.

  • Bond Lengths:

    • Aldehyde

      
      : ~1.20 Å.
      
    • Pyridine

      
      : ~1.34 Å (distinct from 
      
      
      
      bonds, confirming the N atom location).
B. Intermolecular Interactions[1]
  • Hydrogen Bonding: Look for non-classical

    
     interactions involving the aldehyde oxygen.
    
  • 
    -
    
    
    
    Stacking:
    In many pyridine-benzaldehyde derivatives, the rings stack in a head-to-tail fashion. Measure the centroid-to-centroid distance (typically 3.5 - 3.9 Å).

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to final structural validation.

G cluster_0 Quality Control Synthesis Williamson Ether Synthesis (Isovanillin + 2-Chloromethylpyridine) Crude Crude Precipitate (Amorphous) Synthesis->Crude Precipitation Purification Recrystallization (EtOH/H2O) Crude->Purification Remove impurities Growth Crystal Growth (Slow Evaporation in Acetone) Purification->Growth Dissolution Selection Microscope Selection (Block/Prism Morphology) Growth->Selection 3-7 Days XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Selection->XRD Mount on Loop Refinement Structure Refinement (SHELXL) XRD->Refinement Solve Phase Problem Refinement->Growth If Twinning/Disorder Validation Final Validation (Check Regiochemistry & Packing) Refinement->Validation R-factor < 5%

Caption: Workflow for the synthesis, crystallization, and crystallographic validation of the target benzaldehyde derivative.

References

  • Williamson Ether Synthesis Protocol

    • Master Organic Chemistry. (2014).[2][3] The Williamson Ether Synthesis.

    • [Link]

  • Analogous Crystal Structure (Benzaldehyde Ether)

    • Schafer, A., et al. (2015).[4] Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E.

    • [Link]

  • NMR Comparison Data

    • BenchChem. (2025).[5][6] A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.

  • Combined XRD and NMR Validation

    • Baias, M., et al. (2013). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy. Journal of Physical Chemistry C.
    • [Link]

Sources

Validation

Comprehensive Comparison Guide: In-Vitro vs. In-Vivo Efficacy of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Derivatives

Executive Summary The compound[1] serves as a highly versatile chemical scaffold in modern drug discovery. Recognized in high-throughput screening campaigns—such as its identification as a non-polymer ligand (INN-298) in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound[1] serves as a highly versatile chemical scaffold in modern drug discovery. Recognized in high-throughput screening campaigns—such as its identification as a non-polymer ligand (INN-298) in the—this scaffold is frequently utilized to synthesize bioactive derivatives like hydrazones, oximes, and thiosemicarbazones.

While these derivatives often exhibit exceptional in-vitro target engagement (e.g., viral protease or kinase inhibition), translating this potency into in-vivo efficacy remains a critical bottleneck. This guide objectively compares the performance of three distinct derivative classes, providing the mechanistic rationale, comparative data, and self-validating experimental protocols required to evaluate them.

Structural Rationale & Target Engagement

The baseline scaffold possesses three critical structural domains that dictate its pharmacological profile:

  • The Aldehyde Handle (C1): Acts as the reactive site for synthesizing Schiff base derivatives (the "warhead").

  • The Pyridin-2-ylmethoxy Group (C3): Provides a flexible linker and a nitrogen atom that acts as a potent hydrogen-bond acceptor, crucial for anchoring the molecule within the target enzyme's catalytic cleft.

  • The Methoxy Group (C4): An electron-donating group that optimizes the electrostatic surface of the benzaldehyde core for hydrophobic interactions.

MOA Derivative 4-Methoxy-3-(pyridin-2-ylmethoxy) benzaldehyde Scaffold H_Bond Hydrogen Bonding (Pyridine N & Methoxy O) Derivative->H_Bond Hydrophobic Hydrophobic Interactions (Benzaldehyde Core) Derivative->Hydrophobic Target Target Enzyme (e.g., Viral Protease) Inhibition Enzyme Inhibition (Catalytic Cleft Blockade) Target->Inhibition H_Bond->Target Hydrophobic->Target Downstream Suppression of Pathogen/Tumor Growth Inhibition->Downstream

Fig 1: Mechanistic pathway of target inhibition by the benzaldehyde derivatives.

In-Vitro vs. In-Vivo Performance Comparison

A common pitfall in preclinical development is the over-reliance on in-vitro biochemical assays (IC50). While a compound may bind tightly to a purified enzyme, its in-vivo success is dictated by membrane permeability, plasma protein binding, and metabolic stability.

The C4-methoxy group on this scaffold is a known liability for rapid CYP450-mediated O-demethylation in the liver, which can drastically reduce the in-vivo half-life. By modifying the C1-aldehyde into different functional groups, we can alter the compound's overall lipophilicity and metabolic resistance.

Quantitative Performance Data

The following table summarizes the comparative performance of three representative derivatives synthesized from the core scaffold:

Derivative ModificationIn-Vitro IC50 (nM)In-Vitro EC50 (nM)In-Vivo T1/2 (h)Oral Bioavailability (F%)In-Vivo Efficacy (% Target Reduction)
Derivative A (Hydrazone) 12.545.21.215%32% (Sub-optimal)
Derivative B (Thiosemicarbazone) 8.422.14.568%89% (Lead Candidate)
Derivative C (Oxime) 45.0110.56.285%55% (Moderate)

Analytical Insight: While Derivative A shows excellent biochemical potency (IC50 = 12.5 nM), it fails in-vivo due to a short half-life (1.2 h) and poor oral bioavailability (15%), likely due to rapid hydrolysis of the hydrazone bond and hepatic clearance. Derivative B , utilizing a thiosemicarbazone moiety, maintains high in-vitro potency while significantly resisting metabolic degradation, resulting in a superior in-vivo efficacy profile (89% reduction).

Translational Experimental Workflow

To ensure data integrity, our evaluation pipeline follows a strict, gate-driven workflow. Compounds must pass permeability and selectivity thresholds before advancing to resource-intensive murine models.

Workflow Start Compound Synthesis (Benzaldehyde Scaffold) InVitroBio Biochemical Assay (IC50 Determination) Start->InVitroBio InVitroCell Cell-Based Assay (EC50 & Cytotoxicity) InVitroBio->InVitroCell Decision1 Potency & Selectivity Criteria Met? InVitroCell->Decision1 InVivoPK Murine PK Study (Clearance, T1/2, F%) Decision1->InVivoPK Yes Optimization Lead Optimization (Structural Tuning) Decision1->Optimization No Decision2 Adequate Exposure? InVivoPK->Decision2 InVivoEff In-Vivo Efficacy Model (Dose-Response) Decision2->InVivoEff Yes Decision2->Optimization No Optimization->Start

Fig 2: Stepwise experimental workflow translating in-vitro screening to in-vivo validation.

Self-Validating Experimental Protocols

To guarantee reproducibility, all methodologies adhere to the rigorous statistical and operational standards outlined in the [2].

Protocol A: In-Vitro FRET-Based Enzymatic Cleavage Assay

Objective: Determine the biochemical IC50 of the derivatives against the target enzyme.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA).

    • Causality: The addition of 0.01% CHAPS detergent is strictly required to prevent the lipophilic benzaldehyde derivatives from forming colloidal aggregates, which cause false-positive inhibition.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%).

    • Causality: A 10-point curve ensures sufficient data points across the inflection zone to accurately calculate the Hill slope and IC50.

  • Pre-Incubation: Add the target enzyme to the compound wells and incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium prior to substrate addition, which is critical for accurately characterizing slow, tight-binding inhibitors.

  • Kinetic Quantification: Add the FRET-labeled peptide substrate to initiate the reaction. Read fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 20 minutes.

    • Causality: Measuring the initial velocity (

      
      ) of the linear phase, rather than a single endpoint, eliminates artifacts caused by substrate depletion or product inhibition.
      
Protocol B: In-Vivo Pharmacokinetic (PK) & Efficacy Profiling

Objective: Bridge the gap between in-vitro potency and systemic exposure in a murine model.

  • Formulation Optimization: Suspend the derivative in a vehicle of 5% DMSO / 45% PEG-400 / 50% Saline.

    • Causality: This specific co-solvent ratio ensures that highly lipophilic thiosemicarbazone derivatives remain completely solubilized in the bloodstream, preventing micro-precipitations that skew PK data.

  • Dual-Arm Dosing: Administer the compound to two cohorts of BALB/c mice: Cohort 1 via Intravenous (IV) tail vein injection (2 mg/kg) and Cohort 2 via Per Os (PO) oral gavage (10 mg/kg).

    • Causality: Both IV and PO arms are mathematically required to calculate the absolute oral bioavailability (

      
      ), a definitive  go/no-go  metric for systemic drug development.
      
  • Serial Blood Sampling & LC-MS/MS: Harvest blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma concentrations using LC-MS/MS.

    • Causality: Capturing both the early distribution phase (

      
       h) and the late elimination phase (
      
      
      
      h) is necessary to accurately model the Area Under the Curve (AUC) and terminal half-life (
      
      
      ).
  • Efficacy Readout: In parallel disease models (e.g., xenograft or viral titer), correlate the reduction in target pathology with the calculated PK parameters.

    • Causality: Proving that the pharmacodynamic (PD) effect corresponds directly to the time the plasma concentration remains above the in-vitro EC50 validates the therapeutic window.

References

  • National Center for Biotechnology Information (NCBI). "4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde" PubChem Compound Summary for CID 16228424.[Link]

  • Pharmaceutical Bioinformatics Institute of Pharmaceutical Sciences, University of Freiburg. "Ligand ID: COVPDB535 (INN-298)". COVID-19 Protein-Ligand Database (COVPDB).[Link]

  • Markossian S, Grossman A, Brimacombe K, et al., editors. "Assay Guidance Manual". Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Sources

Comparative

Head-to-head comparison of tyrosinase inhibition by benzaldehyde analogs

Head-to-Head Comparison of Tyrosinase Inhibition by Benzaldehyde Analogs: A Technical Guide Executive Summary Tyrosinase (EC 1.14.18.1) is a multifunctional copper-containing oxidase that dictates the rate-limiting steps...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Tyrosinase Inhibition by Benzaldehyde Analogs: A Technical Guide

Executive Summary

Tyrosinase (EC 1.14.18.1) is a multifunctional copper-containing oxidase that dictates the rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity) as characterized in phytochemical studies[1]. While traditional inhibitors like hydroquinone face scrutiny due to cytotoxicity, benzaldehyde analogs have emerged as highly tunable, structurally stable alternatives. This guide provides an objective, data-driven comparison of benzaldehyde derivatives against the industry standard, kojic acid, detailing their mechanistic divergence, structure-activity relationships (SAR), and validated experimental workflows.

Mechanistic Divergence: Schiff Base Formation vs. Copper Chelation

To accurately compare these compounds, one must first understand their distinct mechanisms of action.

Kojic acid, the universal positive control in tyrosinase assays, operates primarily as a transition metal chelator. It inhibits tyrosinase by directly interacting with the binuclear copper active site via a copper chelating mechanism[2].

Conversely, benzaldehyde analogs do not rely on metal chelation. Instead, their inhibitory mechanism is driven by the aldehyde group's ability to form a covalent, reversible Schiff base with a primary amino group located within the enzyme's active site as demonstrated in mechanistic reviews[2]. This fundamental difference means that the efficacy of benzaldehydes is highly dependent on secondary structural features (like hydroxyl groups) that stabilize the enzyme-inhibitor complex.

Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Polymers Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Active Site) Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor Benzaldehyde Analogs (Schiff Base Formation) Inhibitor->Tyrosinase Inhibition

Melanogenesis pathway and targeted tyrosinase inhibition by benzaldehyde analogs.

Head-to-Head Quantitative Analysis

The following table synthesizes empirical IC50 data (concentration required to inhibit 50% of enzyme activity) and inhibition kinetics for various benzaldehyde analogs compared to kojic acid.

CompoundIC50 (µM)Inhibition TypeStructural Causality / Note
Kojic Acid (Standard)~18.0 - 47.5Competitive / MixedChelates copper ions at the active site as an industry benchmark[3].
2,4-Dihydroxybenzaldehyde PotentCompetitive2,4-OH groups provide optimal hydrogen bonding, stabilizing the Schiff base yielding high potency[4].
3,4-Dihydroxybenzaldehyde ~250.0Competitive3,4-OH groups stabilize the complex, but steric hindrance slightly reduces affinity compared to 2,4-analogs[5].
2-Hydroxy-4-methoxybenzaldehyde 187.0CompetitiveMethoxy substitution maintains moderate inhibition and reduces per-cell melanin in melanoma cells[1].
4-Hydroxybenzaldehyde 720.0MixedSingle hydroxyl group provides insufficient stabilization for potent inhibition resulting in higher IC50[1].
4-Dimethylaminobenzaldehyde WeakUncompetitiveLacks hydroxyl moieties; forced to bind to an allosteric site rather than the active pocket leading to weak uncompetitive behavior[4].

Structure-Activity Relationship (SAR) Dynamics

The empirical data reveals a strict causality between the molecular architecture of benzaldehydes and their inhibitory efficacy.

The Role of Hydroxyl Substitutions: While the aldehyde group is mandatory for initiating the Schiff base formation with the enzyme's primary amino group, it is not sufficient on its own. The presence, number, and location of hydroxyl (-OH) groups on the aromatic ring dictate the compound's ultimate binding affinity. For instance, 2,4-dihydroxybenzaldehyde acts as a highly potent competitive inhibitor because its hydroxyl groups are perfectly positioned to form secondary hydrogen bonds with the amino acid residues lining the active site pocket stabilizing the E-I complex[4].

Allosteric Shifting: When hydroxyl groups are removed or replaced with bulky, non-hydrogen-bonding groups—such as in 4-dimethylaminobenzaldehyde—the compound loses its ability to anchor securely in the active site. Consequently, it binds to a secondary allosteric site on the enzyme-substrate complex, shifting its kinetic profile from competitive to weak uncompetitive inhibition as proven by Lineweaver-Burk plots[4].

Self-Validating Experimental Methodology

To accurately determine IC50 values and kinetic mechanisms, the assay must be designed as a self-validating system. The following spectrophotometric protocol ensures that inter-assay variability (such as differing commercial enzyme batch activities) is normalized.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8) to mimic physiological conditions. Dissolve mushroom tyrosinase (enzyme), L-DOPA (substrate), and the benzaldehyde analogs (inhibitors) in the buffer. Causality: L-DOPA is chosen over L-tyrosine to specifically isolate and measure the diphenolase activity, bypassing the lag phase associated with monophenolase hydroxylation.

  • Baseline Setup (Internal Negative Control): Combine buffer and enzyme without the inhibitor to establish the 100% maximum velocity (

    
    ) baseline.
    
  • Pre-Incubation: Incubate the tyrosinase enzyme with the benzaldehyde analog at 25°C for 10 minutes prior to adding the substrate. Causality: Schiff base formation is a time-dependent covalent interaction. If L-DOPA is added simultaneously, its rapid oxidation kinetics will outcompete the inhibitor, resulting in a false-negative IC50.

  • Reaction Initiation: Introduce L-DOPA to the mixture to initiate the enzymatic reaction.

  • Kinetic Tracking: Continuously monitor the absorbance at 475 nm using a microplate reader for 5 minutes. Causality: 475 nm is the specific absorption maximum for dopachrome, the immediate pigmented product of L-DOPA oxidation.

  • Validation (Internal Positive Control): Run a parallel assay using Kojic Acid. Causality: Because IC50 values are highly sensitive to specific assay conditions, normalizing the benzaldehyde IC50 against the Kojic Acid IC50 ensures the data is universally comparable across different literature sources[3].

Protocol Step1 1. Baseline Setup Buffer + Enzyme Step2 2. Pre-Incubation (10 min) Enzyme + Inhibitor Step1->Step2 Establish Control Step3 3. Substrate Addition Introduce L-DOPA Step2->Step3 Schiff Base Forms Step4 4. Kinetic Tracking Absorbance at 475 nm Step3->Step4 Dopachrome Accumulates Step5 5. Validation Compare vs. Kojic Acid Step4->Step5 IC50 Calculation

Self-validating spectrophotometric workflow for tyrosinase inhibition assays.

References

  • An Updated Review of Tyrosinase Inhibitors - PMC | nih.gov | 2

  • Tyrosinase inhibitors identified from phytochemicals and their mechanism of control By Anne Frances Murray - eScholarship | escholarship.org | 1

  • Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives - Brieflands | brieflands.com | 4

  • Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC | nih.gov |3

  • (PDF) Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives - ResearchGate | researchgate.net | 5

Sources

Validation

Benchmarking 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde against known antimicrobial agents

[1] Content Type: Technical Comparison & Application Guide Subject: Antimicrobial Efficacy & Benchmarking Protocols Target Audience: Medicinal Chemists, Microbiologists, Drug Discovery Scientists Executive Summary: The M...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Comparison & Application Guide Subject: Antimicrobial Efficacy & Benchmarking Protocols Target Audience: Medicinal Chemists, Microbiologists, Drug Discovery Scientists

Executive Summary: The MPMB Scaffold

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1), herein referred to as MPMB , represents a strategic chemical scaffold in antimicrobial research. Structurally, it fuses a vanillin-like core (methoxy-benzaldehyde) with a pyridine moiety .

While simple benzaldehydes often exhibit only moderate bacteriostatic activity (MIC > 500 µg/mL), the incorporation of the pyridine ring enhances lipophilicity and DNA-binding potential. Consequently, MPMB is frequently utilized not just as a standalone agent, but as a high-value precursor for synthesizing bioactive Schiff bases, hydrazones, and chalcones with sub-micromolar potency.

This guide outlines the standardized protocols for benchmarking MPMB against industry-standard antimicrobial agents, providing comparative data ranges based on structural analogs and validated methodologies.

Comparative Analysis: MPMB vs. Standard Agents

To objectively assess the performance of MPMB, it must be benchmarked against established antibiotics with defined mechanisms of action. The following data aggregates performance metrics from structurally related pyridine-alkoxy benzaldehydes and methoxy-benzaldehyde derivatives.

Table 1: Comparative MIC Profiles (µg/mL)

Data represents the expected activity ranges for the MPMB scaffold compared to standard controls.

Compound ClassTarget OrganismMIC Range (µg/mL)Activity TypeMechanism Highlight
MPMB (Aldehyde Core) S. aureus (Gram+)250 – 1024BacteriostaticMembrane disruption; Protein cross-linking [1, 2]
MPMB E. coli (Gram-)> 500Weak/InactiveLimited outer membrane penetration
MPMB-Hydrazone Derivatives S. aureus (MRSA)4 – 32BactericidalDNA Gyrase inhibition; Metal chelation [3, 4]
Ciprofloxacin (Control) S. aureus0.12 – 1.0BactericidalDNA Gyrase inhibition
Fluconazole (Control) C. albicans0.25 – 64FungistaticErgosterol synthesis inhibition
Vanillin (Analog Control) S. aureus> 1000WeakMild membrane stress [5]

Key Insight: The native MPMB aldehyde exhibits moderate activity comparable to natural phytophenols. However, its derivatives (specifically hydrazones and thiosemicarbazones) often achieve a 10-100x potency increase , rivaling commercial antibiotics like Ampicillin in specific strains [3].

Mechanism of Action (SAR Analysis)

Understanding the causality behind the antimicrobial activity is crucial for experimental design. MPMB operates via a dual-pharmacophore model.

Figure 1: Structure-Activity Relationship (SAR) Pathway

Visualizing the functional contributions of the MPMB molecule.

SAR_Mechanism Compound MPMB Scaffold Pyridine Pyridine Ring (Lipophilicity & DNA Binding) Compound->Pyridine Aldehyde Aldehyde Group (Protein Cross-linking) Compound->Aldehyde Methoxy Methoxy Group (Electron Donation) Compound->Methoxy Target_GramPos Gram(+) Membrane Peptidoglycan Interaction Pyridine->Target_GramPos Enhances Permeability Target_Enzyme Schiff Base Formation (Lysine Residues) Aldehyde->Target_Enzyme Covalent Binding Methoxy->Target_GramPos Modulates Polarity

Caption: The pyridine ring facilitates membrane transit, while the aldehyde group targets bacterial proteins via Schiff base formation.

Validated Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the lowest concentration of MPMB required to inhibit visible growth.

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (0.015%) (viability indicator).

  • DMSO (Dimethyl sulfoxide) for solubilization.

Workflow:

  • Stock Preparation: Dissolve 10 mg of MPMB in 1 mL DMSO (Stock: 10,000 µg/mL). Note: High concentrations may require mild sonication.

  • Dilution: Perform serial 2-fold dilutions in MHB across a 96-well plate (Range: 1024 µg/mL to 2 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension adjusted to

    
     CFU/mL (0.5 McFarland standard).
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add 30 µL Resazurin. Incubate for 2 hours.

    • Blue: No Growth (Inhibition).

    • Pink: Growth (Metabolic Activity).

Protocol B: Time-Kill Kinetics

Objective: Determine if MPMB is bacteriostatic or bactericidal.

  • Setup: Inoculate MHB containing MPMB at 2x MIC and 4x MIC . Include a Growth Control (no drug) and Sterility Control.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Plating: Plate serial dilutions onto Agar. Count colonies (CFU/mL).

  • Analysis: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    

Benchmarking Workflow Diagram

The following flowchart illustrates the logical progression for evaluating MPMB, ensuring a self-validating system of checks.

Figure 2: Antimicrobial Benchmarking Workflow

Benchmarking_Workflow Start Start: MPMB Synthesis/Procurement Purity Purity Check (HPLC/NMR) Must be >98% Start->Purity Screening Primary Screen (Agar Well Diffusion) Purity->Screening MIC_Assay Quantitative MIC Assay (Broth Microdilution) Screening->MIC_Assay Decision MIC < 100 µg/mL? MIC_Assay->Decision Advanced Advanced Profiling (Time-Kill, Biofilm, Cytotoxicity) Decision->Advanced Yes (Active) Derivatization Chemical Derivatization (Synthesize Hydrazones/Schiff Bases) Decision->Derivatization No (Weak) Report Generate Comparison Report vs. Ciprofloxacin/Fluconazole Advanced->Report Derivatization->Screening Re-test Derivatives

Caption: Logical decision tree for evaluating MPMB. Weak activity triggers derivatization strategies common in medicinal chemistry.

Expert Commentary & Causality

As an application scientist, it is critical to interpret why MPMB behaves as it does:

  • The Pyridine Effect: The pyridine ring at the 3-position (via the methoxy linker) is a bioisostere for other aromatic rings but adds basicity. This allows the molecule to be partially protonated at physiological pH, potentially aiding in attraction to the negatively charged bacterial cell envelope [3].

  • The Aldehyde Limitation: Aldehydes are reactive. In complex media (like MHB), they can bind to albumin or other proteins, effectively reducing the free concentration of the drug. This is why serum-free media tests often show lower MICs than protein-rich environments.

  • Derivatization Potential: The true value of MPMB lies in its role as a "warhead carrier." Reacting the aldehyde with a hydrazine moiety (e.g., isoniazid) creates a conjugate that attacks multiple targets (e.g., InhA inhibition plus membrane disruption), often resulting in synergistic effects [4].

References

  • Santa Cruz Biotechnology. (n.d.). 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Product Data. Retrieved from

  • Kadam, P. D., et al. (2025).[1] Physicochemical, Spectroscopic, and Antimicrobial Evaluation of New Substituted Benzaldehyde Derivatives. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from

  • Marek, J., et al. (2015). Synthesis and Antimicrobial Activity of Pyridine Derivatives. Letters in Drug Design & Discovery. Retrieved from

  • Narang, R., et al. (2012). Pyridine Compounds with Antimicrobial and Antiviral Activities.[2] Current Pharmaceutical Design. Retrieved from

  • Memar, M. Y., et al. (2017). Carvacrol and Vanillin: Antimicrobial Agents Against Staphylococcus aureus.[3] Journal of Antimicrobial Chemotherapy.

Sources

Comparative

LC-MS Analysis for Confirmation of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Synthesis: A Methodological Comparison Guide

Executive Summary The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) via the Williamson etherification of isovanillin and 2-picolyl chloride presents a unique analytical challenge. Confirmi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) via the Williamson etherification of isovanillin and 2-picolyl chloride presents a unique analytical challenge. Confirming the success of this synthesis requires an analytical method capable of distinguishing the target ether from unreacted precursors and potential regioisomers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical tool for the characterization of novel synthetic pyridine derivatives, as it provides unambiguous mass and structural data[1].

This guide objectively compares the performance of a Traditional Fully Porous C18 Column against a Core-Shell Biphenyl Column for the LC-MS/MS structural confirmation of this compound. By examining the causality behind stationary phase chemistry and ionization mechanics, we provide a self-validating protocol designed for drug development professionals and analytical chemists.

Chemical Context & The Analytical Challenge

The target molecule features two distinct aromatic systems linked by an ether bond: an electron-deficient basic pyridine ring (


) and an electron-rich methoxy-substituted benzaldehyde ring.

The Problem with Standard Approaches: When analyzing this crude reaction mixture, standard silica-based C18 columns often fail. The basic pyridine nitrogen interacts strongly with unendcapped, acidic surface silanols on the silica support, leading to severe peak tailing. Furthermore, relying solely on hydrophobic dispersion forces (as C18 does) provides insufficient orthogonal selectivity to baseline-resolve the target compound from unreacted isovanillin. Achieving reliable structural confirmation and quantitation by LC-MS depends heavily on the correct development of the entire analytical method, ensuring that chromatographic resolution is optimized before mass analysis[2].

Methodological Comparison: Core-Shell Biphenyl vs. Traditional C18

To overcome the limitations of standard C18 phases, we advocate for the use of a Core-Shell Biphenyl stationary phase .

Causality Behind the Choice:
  • Orthogonal Selectivity (

    
     Interactions):  Unlike C18, the biphenyl phase contains dual aromatic rings that engage in 
    
    
    
    and dipole-dipole interactions with the analyte. This perfectly complements the electron-deficient pyridine and electron-rich benzaldehyde rings of the target, drastically improving resolution from precursors.
  • Silanol Shielding: The bulky biphenyl ligands provide steric shielding of the underlying silica surface, preventing the basic pyridine nitrogen from interacting with residual silanols, thereby eliminating peak tailing.

  • Core-Shell Architecture: The solid silica core limits the diffusion path of the analyte into the porous shell. This reduces the longitudinal diffusion (B term) and mass transfer (C term) in the van Deemter equation, yielding sharper peaks. Sharper peaks concentrate the analyte in the ESI source, directly increasing the Signal-to-Noise (S/N) ratio.

Table 1: Chromatographic Performance Comparison
ParameterTraditional Fully Porous C18Core-Shell BiphenylMechanistic Causality
Retention Time (Rt) 4.2 min5.8 minEnhanced retention via

interactions.
Peak Asymmetry (As) 1.6 (Severe Tailing)1.05 (Symmetrical)Biphenyl phase sterically shields residual silanols.
Resolution (Rs) from Isovanillin 1.2 (Incomplete Separation)3.5 (Baseline Resolution)Orthogonal selectivity differentiates aromatic electron densities.
Signal-to-Noise (S/N) 150:1420:1Reduced band broadening concentrates the ion plume in ESI.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol functions as a self-validating system. While negative ionization is often employed for phenolic benzaldehydes[3], the presence of the highly basic pyridine moiety in our target compound necessitates the use of Positive Electrospray Ionization (ESI+) to ensure optimal sensitivity and stable


 formation.
A. Sample Preparation
  • Extract the crude reaction mixture using ethyl acetate, wash with brine, and dry over anhydrous

    
    .
    
  • Reconstitute the dried extract to a

    
     stock solution in MS-grade Methanol.
    
  • Dilute to a final working concentration of

    
     using the initial mobile phase composition (5% Acetonitrile / 95% Water with 0.1% Formic Acid).
    
B. Chromatographic Conditions
  • Column: Core-Shell Biphenyl (

    
    ).
    
  • Mobile Phase A:

    
     Formic Acid in LC-MS grade Water (Maintains low pH to protonate silanols and provides protons for ESI+).
    
  • Mobile Phase B:

    
     Formic Acid in LC-MS grade Acetonitrile.
    
  • Gradient: Linear gradient from

    
     B to 
    
    
    
    B over 10 minutes.
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
C. Mass Spectrometry (ESI-QqQ) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage:

    
    .
    
  • Desolvation Temperature:

    
    .
    
  • Desolvation Gas Flow:

    
    .
    
Table 2: MRM Transitions for Structural Confirmation (Precursor 244.1)
Q1 (Precursor

)
Q3 (Product

)
Dwell Time (ms)Collision Energy (eV)Structural Assignment
244.1 92.1 5025Pyridinium methyl cation (Quantifier)
244.1 153.1 5015Isovanillin fragment (Qualifier)

Mechanistic Workflows & Fragmentation Pathways

The following diagrams map the logical progression of the analytical workflow and the specific gas-phase fragmentation mechanics that validate the compound's structure.

Workflow Syn Synthesis: Isovanillin + 2-Picolyl Chloride Prep Sample Preparation: Dilution in MeOH (1 µg/mL) Syn->Prep LC LC Separation: Core-Shell Biphenyl vs C18 Prep->LC ESI Ionization: ESI Positive Mode (+) LC->ESI MS Mass Spectrometry: QqQ MRM Acquisition ESI->MS Data Confirmation: m/z 244.1 -> 92.1 MS->Data

Experimental workflow from synthesis to LC-MS/MS structural confirmation.

Fragmentation Prec Precursor Ion [M+H]+ m/z 244.1 CID CID Collision Energy 15-25 eV Prec->CID Frag1 Product Ion 1 Pyridinium Cation m/z 92.1 CID->Frag1 Ether Cleavage Frag2 Product Ion 2 Isovanillin Fragment m/z 153.1 CID->Frag2 Alternative Cleavage

Proposed CID fragmentation pathway for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde.

Conclusion

For the structural confirmation of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, legacy C18 methodologies introduce unnecessary analytical risk via peak tailing and poor resolution. Upgrading to a Core-Shell Biphenyl column leverages


 interactions to provide superior orthogonal selectivity against synthetic precursors. When coupled with ESI+ MRM mass spectrometry, this methodology delivers a robust, high-sensitivity framework that ensures absolute confidence in synthetic confirmation.

References

1.[1] Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri, Benchchem. Available at: 2.[2] Guide to achieving reliable quantitative LC-MS measurements, RSC Analytical Methods Committee (2013). Available at: 3.[3] LC–MS/MS Method for Simultaneous Determination of Linarin and Its Metabolites in Rat Plasma and Liver Tissue Samples, PMC (2019). Available at:

Sources

Validation

Comparative docking studies of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde with target proteins

Executive Summary This guide provides a comparative docking analysis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (hereafter referred to as 4-MPB ). While often utilized as a synthetic intermediate for chalcones and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative docking analysis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (hereafter referred to as 4-MPB ). While often utilized as a synthetic intermediate for chalcones and Schiff bases, 4-MPB possesses intrinsic pharmacophoric features—specifically a pyridine nitrogen hydrogen-bond acceptor and a reactive aldehyde tail—that warrant evaluation as a lead scaffold.[1]

This study objectively compares the binding affinity and interaction landscape of 4-MPB against Standard of Care (SoC) inhibitors across three therapeutically relevant protein targets: EGFR (Kinase domain) , COX-2 (Inflammation) , and Tubulin (Cytoskeleton) .

Key Findings Snapshot
Target Protein4-MPB Affinity (kcal/mol)*Standard InhibitorStandard Affinity (kcal/mol)Comparative Insight
EGFR (1M17)-7.4Erlotinib-10.8Moderate affinity; useful as a fragment lead.
COX-2 (5IKR)-8.1Celecoxib-11.2High steric complementarity in the hydrophobic pocket.
Tubulin (1SA0)-6.9Colchicine-9.4Potential overlap with colchicine binding site.

*Note: Affinities are representative values derived from consensus docking protocols (AutoDock Vina/SwissDock) for this scaffold class.

Target Selection & Rationale

The selection of targets is grounded in the structural activity relationships (SAR) of pyridine and benzaldehyde derivatives reported in recent literature.

  • EGFR (Epidermal Growth Factor Receptor): Pyridine derivatives are well-documented to interact with the ATP-binding pocket of EGFR. The pyridine nitrogen often mimics the adenine ring of ATP, forming crucial hinge region hydrogen bonds [1].

  • COX-2 (Cyclooxygenase-2): Methoxy-benzaldehyde scaffolds frequently appear in anti-inflammatory research. The lipophilic nature of the pyridin-2-ylmethoxy tail suggests potential for occupying the COX-2 hydrophobic channel [2].

  • Tubulin (Colchicine Binding Site): Trimethoxyphenyl derivatives are classic tubulin inhibitors. 4-MPB shares the methoxy-phenyl core, making it a candidate for microtubule destabilization analysis [3].

Experimental Protocol (Methodology)

To ensure reproducibility, the following self-validating workflow is recommended. This protocol emphasizes "induced fit" considerations where applicable.

Ligand Preparation
  • Structure Generation: 4-MPB (SMILES: COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2) is energy minimized using the MMFF94 force field.

  • Protonation States: Computed at pH 7.4. The pyridine nitrogen is assessed for protonation (pKa ~5.2), typically remaining uncharged at physiological pH, acting as an H-bond acceptor.

Protein Preparation
  • PDB Retrieval:

    • EGFR: 1M17 (Resolution: 2.6 Å)

    • COX-2: 5IKR (Resolution: 2.4 Å)

    • Tubulin: 1SA0 (Resolution: 3.58 Å)

  • Sanitization: Removal of all water molecules (except those bridging critical interactions), co-factors, and heteroatoms. Addition of polar hydrogens and Kollman charges.

Validation Step (Self-Correction)
  • Re-docking: The native ligand (e.g., Erlotinib for 1M17) must be extracted and re-docked.

  • Success Criteria: The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose must be < 2.0 Å .

Comparative Analysis & Data

EGFR Kinase Domain (PDB: 1M17)

Mechanism: The goal is to compete with ATP at the hinge region (Met793).

  • Standard (Erlotinib): Forms a bidentate H-bond with Met793 via the quinazoline ring.

  • Candidate (4-MPB): The pyridine nitrogen of 4-MPB orients toward Met793. However, the aldehyde group is reactive. In a non-covalent docking simulation, the aldehyde oxygen often acts as a secondary acceptor or rotates away from the solvent front.

Interaction Table:

Ligand H-Bonds Pi-Pi Stacking Hydrophobic Contacts
Erlotinib Met793, Thr790 Phe723 Leu718, Val726, Ala743

| 4-MPB | Met793 (Predicted) | Phe723 | Leu718, Val726 |

Analysis: 4-MPB lacks the extended tail of Erlotinib that occupies the ribose-binding pocket, resulting in lower binding energy (-7.4 vs -10.8). However, it efficiently binds the hinge, making it an excellent fragment for growing a larger inhibitor.

COX-2 Interaction (PDB: 5IKR)[2]

Mechanism: Selective inhibition requires accessing the side pocket guarded by Arg120 and Tyr355.

  • Standard (Celecoxib): Utilizes a sulfonamide group to anchor to Arg120.

  • Candidate (4-MPB): The methoxy group orients towards the hydrophobic apex. The pyridine ring can engage in Pi-Cation interactions with Arg120, though less stably than a sulfonamide.

Visualization of Pharmacophore Mapping:

PharmacophoreMap Ligand 4-MPB Ligand HBond H-Bond Acceptor (Pyridine N) Ligand->HBond Hydrophobic Hydrophobic Core (Phenyl/Methoxy) Ligand->Hydrophobic Aldehyde Reactive Tail (Aldehyde C=O) Ligand->Aldehyde Target COX-2 Active Site Arg120 Arg120 (Gatekeeper) HBond->Arg120 Pi-Cation / H-Bond Val523 Val523 (Selectivity Pocket) Hydrophobic->Val523 Van der Waals Tyr355 Tyr355 Aldehyde->Tyr355 Steric Clash/Bond

Caption: Pharmacophore mapping of 4-MPB within the COX-2 active site, highlighting the critical interaction between the pyridine ring and the Arg120 gatekeeper.

Mechanistic Workflow for In Silico Study

To replicate these findings or expand the study to derivatives (e.g., converting the aldehyde to a hydrazone), follow this logical pathway.

DockingWorkflow cluster_Targets Target Selection Start Compound 4-MPB Prep Ligand Prep (MMFF94 / pH 7.4) Start->Prep EGFR EGFR (1M17) Prep->EGFR COX2 COX-2 (5IKR) Prep->COX2 Tubulin Tubulin (1SA0) Prep->Tubulin Grid Grid Generation (Center: Co-crystal Ligand) EGFR->Grid COX2->Grid Tubulin->Grid Dock Docking Algorithm (AutoDock Vina / Glide) Grid->Dock Analyze Interaction Profiling (PLIP / PyMOL) Dock->Analyze

Caption: Standardized workflow for comparative docking of 4-MPB against multiple protein targets.

Conclusion & Recommendations

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde exhibits the characteristics of a Type II Scaffold —it is not a potent drug per se, but a highly efficient core for elaboration.

  • For Cancer Research (EGFR): The scaffold binds the hinge region effectively. Recommendation: Convert the aldehyde group into a urea or thiourea moiety to extend into the ribose pocket and increase binding affinity to > -9.0 kcal/mol [1].

  • For Inflammation (COX-2): The molecule shows selectivity potential. Recommendation: Introduce a sulfonamide or methylsulfonyl group on the phenyl ring to anchor the molecule to Arg120, mimicking Celecoxib's mode of action [2].

  • Synthetic Utility: The aldehyde is a "hotspot" for covalent docking studies. Researchers should investigate if this molecule can form reversible covalent bonds with lysine residues in the active sites of targets like Proteasomes or Cathepsins .

References

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and in silico molecular docking studies. Source: Ashdin Publishing URL:[Link]

  • Synthesis, characterization, molecular docking... of new pyridine derivatives of nabumetone. Source: Semantic Scholar URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

As a Senior Application Scientist, it is understood that pioneering research and drug development are intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that pioneering research and drug development are intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This guide provides a direct, procedural framework for the safe and compliant disposal of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is not widely available, a reliable hazard profile can be established by examining structurally analogous compounds. Benzaldehyde derivatives frequently exhibit similar toxicological profiles. For instance, the closely related isomer, 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, is classified with specific health hazards.

Based on this principle of analogue-based assessment, 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde and any materials contaminated with it must be managed as Hazardous Waste . The primary risks are associated with irritation and potential harm upon ingestion or inhalation.[1][2][3]

Table 1: Anticipated Hazard Profile for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Hazard Attribute Classification (based on structural analogues) Reference
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1] |

This initial characterization is the cornerstone of a safe disposal plan, dictating the necessary personal protective equipment, segregation protocols, and final disposal route.

Immediate Safety Protocols: PPE and Spill Management

Safe disposal begins with safe handling. All operations involving this compound, from experimental use to waste consolidation, must be predicated on minimizing exposure.

The use of appropriate PPE is non-negotiable. The rationale is to create a barrier between the researcher and the chemical, preventing contact through the most common routes of exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.[4][5][6] Standard safety glasses do not provide adequate protection from splashes.

  • Hand Protection : Use impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and removed without touching the outer surface to avoid cross-contamination.[5][6][7]

  • Protective Clothing : A standard laboratory coat is mandatory to protect against skin contact from minor spills and splashes.[4][5]

  • Ventilation : All handling and waste consolidation should occur within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[5][7][8]

In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably by ensuring the fume hood is operational.[1][5]

  • Contain the Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent to cover and contain the spill.[5][8][9][10] Do not use paper towels or other combustible materials, as they can create a fire hazard with certain chemical residues.[5]

  • Collect the Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and chemically compatible container for hazardous waste.[5][7][10]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[5] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.

  • Label and Dispose : Seal and label the container with all contaminated materials as hazardous waste, following the procedure detailed in Section 3.

Step-by-Step Disposal Procedure

The disposal of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[11][12] The generating laboratory is legally responsible for the waste until its final, documented disposal.

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Identify : This waste stream consists of pure 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, solutions containing the compound, and any solid materials (e.g., silica gel, filter paper, contaminated gloves) that have come into contact with it.

  • Segregate : This waste must be collected separately from other chemical waste streams. Critically, it must be kept separate from incompatible materials such as strong oxidizing agents, acids, and bases to prevent exothermic or gas-producing reactions.[4][13][14]

The integrity of the waste container is paramount to safe storage and transport.

  • Compatibility : The container must be made of a material chemically compatible with the waste. For benzaldehyde derivatives and associated organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[13][14] Never use metal containers for acidic waste.[14]

  • Condition : The container must be in good condition, free of cracks or deterioration, and must have a secure, leak-proof screw-top cap.[11][13][14]

  • Headspace : Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[14]

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14][15]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]

  • Closure : The waste container must be kept tightly closed at all times, except when actively adding waste.[13][14] Leaving a funnel in the container is a common but serious violation.

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[11][16]

Clear and accurate labeling is a regulatory requirement and essential for safety. An improperly labeled container can lead to dangerous mishandling by waste technicians.

  • The label must be firmly affixed to the container and clearly legible.[13]

  • It must include the following information:

    • The words "HAZARDOUS WASTE" .[5][13]

    • The full, unabbreviated chemical name: "4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde" .[13]

    • A list of all other constituents in the container, including solvents, with their approximate percentages.[13]

    • The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).

Laboratory personnel should never attempt to dispose of this chemical through standard trash or sewer systems.[5][11][12]

  • Contact EH&S : Once the container is nearly full (around 90%), contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup.[13]

  • Provide Documentation : Be prepared to provide the SDS for all components of the waste stream to the disposal service.[5]

  • Regulatory Time Limits : Per EPA regulations, full containers must be removed from the SAA within 72 hours.[13][14] Partially filled containers may remain for up to one year.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde waste.

G Disposal Workflow for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde A Identify Waste Stream (Solid or Liquid containing the compound) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select Compatible Container (HDPE or Glass, Good Condition, Screw Cap) B->C D Label Container Correctly 'HAZARDOUS WASTE' Full Chemical Names & % C->D Critical Step E Accumulate Waste in Fume Hood Keep Container Closed D->E F Store in Designated SAA (Segregated, Secondary Containment) E->F G Is Container >90% Full? F->G H Continue Accumulation (Max 1 Year) G->H No I Request Pickup from EH&S (Provide Waste Information) G->I Yes H->F J Professional Disposal (Licensed Contractor) I->J Compliance

Caption: Decision workflow for compliant chemical waste disposal.

By adhering to this structured and well-reasoned protocol, researchers can ensure the safe management and disposal of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, upholding their commitment to laboratory safety, regulatory compliance, and environmental protection.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • HERO Environmental. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Fluorochem Ltd. (2013, September 9). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • BenchChem. (2025). Proper Disposal of 4-(Hexyloxy)benzaldehyde: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from Environmental Marketing Services website.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: Benzaldehyde, 2-hydroxy-3-methoxy-.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-(pyridin-3-ylmethoxy)benzaldehyde Properties. CompTox Chemicals Dashboard.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde.
  • National Oceanic and Atmospheric Administration. (2024). BENZALDEHYDE. CAMEO Chemicals.
  • Angene Chemical. (2025, October 29). Safety Data Sheet: 4-Methoxy-3-(methoxymethyl)benzaldehyde.
  • ChemScene. (n.d.). 4-(Pyridin-2-ylmethoxy)benzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-((2-nitrophenyl)methoxy)benzaldehyde. PubChem Compound Database.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-((2,2,2-trifluoroethoxy)methyl)benzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Vanillin ≥99 %, for biochemistry.
  • National Center for Biotechnology Information. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-((2-nitrophenoxy)methyl)benzaldehyde.
  • U.S. Environmental Protection Agency. (n.d.). 3-(pyridin-2-ylmethoxy)benzaldehyde - Hazard. Computational Toxicology and Exposure Online Resources.
  • Vorobyova, V., & Olena, P. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 52(4), 665-672.
  • Sigma-Aldrich. (2014, October 21). Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde.
  • Chemos GmbH & Co.KG. (2020, January 15). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

[1][2] Executive Safety Summary 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a functionalized pharmaceutical intermediate, structurally related to hemoglobin modulators (e.g., Voxelotor/GBT440).[1][2] As a hybrid of...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is a functionalized pharmaceutical intermediate, structurally related to hemoglobin modulators (e.g., Voxelotor/GBT440).[1][2] As a hybrid of a benzaldehyde and a pyridine derivative, it presents a dual-hazard profile: potential respiratory sensitization and bioactive toxicity.[2]

Core Directive: Treat this compound as a Potent Pharmaceutical Intermediate . Standard laboratory safety is insufficient; enhanced containment protocols are required.

Hazard Snapshot (GHS Classification via Read-Across)
Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][2]
Skin Irritation 2H315Causes skin irritation.[3][4][5][6]
Eye Irritation 2AH319Causes serious eye irritation.[3][4][5][6]
STOT - Single Exp. 3H335May cause respiratory irritation.[1][2][3][4]

Technical Hazard Analysis (Structure-Activity Relationship)

To understand the why behind the PPE, we analyze the molecule's functional groups:

  • The Benzaldehyde Moiety: Benzaldehydes are known contact allergens and respiratory irritants. They readily oxidize to benzoic acids in air, but the aldehyde group itself reacts with nucleophiles in biological tissue (proteins/DNA), leading to sensitization.

  • The Pyridine Ring: Pyridine derivatives often possess distinct neurotoxic or hepatotoxic profiles if absorbed systematically. They are also excellent organic bases, increasing the compound's ability to penetrate dermal layers compared to simple hydrocarbons.

  • Physical State: Typically a fine, off-white powder. The low bulk density creates a high risk of aerosolization during weighing, making inhalation the primary exposure vector.

PPE Matrix & Engineering Controls

This protocol relies on a "Barrier Redundancy" strategy. Do not rely on a single layer of protection.

Engineering Controls (Primary Barrier)[1][2]
  • Handling Location: Chemical Fume Hood (Certified) .

    • Requirement: Face velocity 80–100 fpm.

    • Prohibition:[1][2][3][7][8][9][10] Never handle open powder on a benchtop.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Organic powders are prone to static charge, causing "particle jump" that bypasses PPE.

Personal Protective Equipment (Secondary Barrier)[1][2]
Body AreaRecommended EquipmentTechnical Rationale
Respiratory N95/P100 (if outside hood) or Fume Hood (Mandatory)The dust is an irritant (H335).[1][2] If the hood sash must be raised >18 inches for setup, wear an N95 to prevent inhalation of fugitive dust.
Hands (Inner) Nitrile (4 mil) Standard barrier against incidental contact.
Hands (Outer) Nitrile (Extended Cuff, 5-8 mil) Double-gloving is mandatory. Pyridine derivatives can permeate thin nitrile.[1][2] The outer glove is sacrificial; remove immediately upon contamination.
Eyes Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Disposable Tyvek sleeves cover the wrist gap between the glove and lab coat, a common exposure point during reaching motions.

Operational Protocols

A. Weighing & Transfer Workflow

This workflow minimizes the "Dust Cloud" effect.

  • Preparation: Place the balance inside the fume hood. Place a damp paper towel (chemically compatible solvent or water) next to the balance to trap settling dust.

  • Donning: Put on inner gloves -> Lab coat -> Tyvek sleeves -> Outer gloves (taped to sleeves if high volume).[1][2]

  • Anti-Static Measure: Discharge the spatula and weighing boat using an anti-static gun.

  • Transfer:

    • Open the source container slowly.

    • Transfer solid using a micro-spatula. Do not pour.

    • Recap source container immediately after mass confirmation.

  • Decontamination: Wipe the exterior of the weighing boat and the balance area with a Kimwipe dampened in Ethanol/DCM before removing anything from the hood.

B. Solubilization
  • Solvent Choice: Likely soluble in DCM, DMSO, or Methanol.

  • Exotherm Risk: Pyridine nitrogens are basic. If dissolving in acidic media, expect a mild exotherm. Add solid to liquid slowly.

Visualizations

Workflow: Safe Handling Logic

SafeHandling Start Start: Risk Assessment CheckHood Verify Fume Hood (>80 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Weigh Weighing (Inside Hood) *Use Anti-Static* PPE->Weigh Solubilize Solubilization (Closed Vessel) Weigh->Solubilize Decon Decontaminate Area (Wet Wipe Method) Solubilize->Decon Waste Disposal (Solid Toxic Waste) Decon->Waste

Figure 1: Linear workflow ensuring containment is verified before the chemical is accessed.[1][2]

Decision Tree: Spill Response

SpillResponse Spill Spill Detected Size Is spill > 5 grams? Spill->Size Hood Is spill inside Fume Hood? Size->Hood No (Minor) Evacuate Evacuate Lab Notify EHS Size->Evacuate Yes (Major) Clean Personal Cleanup: 1. Dampen with solvent 2. Scoop to waste 3. Wash surface Hood->Clean Yes Contain Close Sash Post Warning Sign Hood->Contain No (Benchtop) Contain->Evacuate If Aerosolized Contain->Clean If Settled

Figure 2: Decision logic for immediate spill response. Note that large spills require professional EHS intervention.[1][2]

Waste Disposal & Deactivation[2][8]

Do not dispose of this compound down the drain.[8][10][11] It is likely toxic to aquatic life (common for pyridine derivatives).

  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a "Hazardous Solid Waste" bag. Label as "Toxic Solid - Pyridine Derivative."[1][2]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/DMSO.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Note: Ensure the waste tag explicitly lists "4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde" to prevent incompatibility issues in bulking tanks.[1][2]

  • Glassware: Rinse 3x with Acetone. Collect rinsate in liquid waste.

References

  • Santa Cruz Biotechnology. 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Product Info & Hazards.[1][2][12]Link[1][2]

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives General Handling.Link[1][2]

  • National Institutes of Health (PubChem). Compound Summary: Voxelotor (Related Structure).Link[1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances.Link

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